molecular formula C8H4N2O4 B147319 5-Nitroisatin CAS No. 611-09-6

5-Nitroisatin

Cat. No.: B147319
CAS No.: 611-09-6
M. Wt: 192.13 g/mol
InChI Key: UNMYHYODJHKLOC-UHFFFAOYSA-N
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Description

5-Nitroisatin is a member of indoles. It has a role as an anticoronaviral agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(7)12/h1-3H,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMYHYODJHKLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049331
Record name 5-Nitroisatin
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Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

611-09-6
Record name 5-Nitroisatin
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Record name 5-Nitroisatin
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Record name 2,3-dihydro-5-nitroindole-2,3-dione
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Record name 5-NITROISATIN
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Foundational & Exploratory

5-Nitroisatin synthesis from isatin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-Nitroisatin from Isatin (B1672199)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from isatin, a critical chemical transformation for producing a versatile building block in medicinal chemistry. This compound serves as a precursor for a wide array of heterocyclic compounds with significant biological activities, including potential antibacterial, antifungal, anticonvulsant, and anticancer agents.[1][2][3][4] This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, and presents key quantitative data in a structured format.

The synthesis of this compound from isatin is achieved through an electrophilic aromatic substitution reaction.[1] Isatin is treated with a potent nitrating agent, typically a mixture of concentrated sulfuric acid and fuming nitric acid, under strictly controlled temperature conditions.

Mechanism:

  • Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of isatin attacks the nitronium ion. The nitro group is directed to the C-5 position of the indole (B1671886) ring.

  • Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the ring and yielding the final product, this compound.

Maintaining a low temperature (0-5 °C) throughout the reaction is crucial to prevent over-nitration and the formation of unwanted byproducts, thereby ensuring high yield and purity.[1][2]

Caption: Figure 1: Reaction scheme for the nitration of isatin.

Detailed Experimental Protocol

The following protocol is a synthesized procedure based on established methods for the nitration of isatin.[2][5]

Materials and Reagents:

  • Isatin (C₈H₅NO₂)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃)

  • Crushed Ice

  • Distilled Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Dropping funnel

  • Thermometer

  • Büchner funnel and filtration flask

  • Beakers

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid (e.g., 121 mL). Cool the acid to 0 °C using an ice-salt bath.[2]

  • Addition of Isatin: Slowly add isatin (e.g., 14.7 g, 0.1 mol) in portions to the cold, stirring sulfuric acid.[2] Ensure the isatin is well-dispersed.

  • Nitration: While maintaining the temperature of the reaction mixture between 0 °C and 5 °C, add fuming nitric acid (e.g., 4.2 mL) dropwise from a dropping funnel over a period of approximately 30-60 minutes.[2][5] Critical Step: The temperature must not exceed 5 °C to minimize side reactions.[2]

  • Reaction Time: After the addition is complete, allow the mixture to stir for an additional 30 minutes in the ice bath.[2]

  • Quenching: Carefully pour the reaction mixture over a large amount of crushed ice (e.g., 500 g) in a large beaker with stirring.[2] A yellow precipitate will form immediately.

  • Isolation: Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered solid thoroughly with several portions of cold distilled water until the washings are neutral to pH paper.

  • Drying: Air-dry the product to a constant weight. The resulting product is typically an orange-yellow to orange crystalline powder.[1][2]

G Figure 2: Experimental Workflow for this compound Synthesis A 1. Add Isatin to concentrated H₂SO₄ B 2. Cool mixture to 0-5 °C in an ice-salt bath A->B C 3. Add fuming HNO₃ dropwise (maintain T < 5 °C) B->C D 4. Stir for 30 minutes at 0-5 °C C->D E 5. Pour mixture onto crushed ice D->E F 6. Filter the yellow precipitate E->F G 7. Wash solid with cold water F->G H 8. Air dry the final product (this compound) G->H

Caption: Figure 2: Step-by-step laboratory workflow for synthesis.

Quantitative Data and Characterization

The successful synthesis of this compound can be confirmed by its physical and spectral properties. The data presented below is compiled from various chemical data sources.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 611-09-6 [1],[2]
Molecular Formula C₈H₄N₂O₄ [2]
Molecular Weight 192.13 g/mol [2],[6]
Appearance Orange-yellow to orange crystalline powder [1],[2]
Melting Point 251 °C (with decomposition) [2],[6]

| Solubility | Limited in water, soluble in various organic solvents |[1] |

Table 2: Summary of Reaction Parameters and Expected Results

Parameter Value / Description Reference(s)
Reactants Isatin, Conc. H₂SO₄, Fuming HNO₃ [2]
Molar Ratio (Isatin:HNO₃) Approx. 1 : 1 [2]
Reaction Temperature 0-5 °C [2],[5]
Reaction Time ~1 hour [5]
Product Appearance Yellow precipitate [2]
Expected Yield ~85% [2]

| Purity (Typical) | >97% |[6] |

Conclusion

The direct nitration of isatin is an efficient and well-established method for the synthesis of this compound. The procedure is straightforward but requires meticulous control of the reaction temperature to achieve high yields and purity. The resulting this compound is a valuable intermediate for the development of novel therapeutic agents, making this synthesis a fundamental technique for professionals in organic synthesis and drug discovery.

References

5-Nitroisatin: A Comprehensive Physicochemical and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 5-Nitroisatin, a key heterocyclic compound with significant potential in medicinal chemistry. This document outlines its fundamental characteristics, detailed experimental protocols for their determination, and explores its biological significance as a modulator of critical cellular pathways.

Core Physicochemical Properties

This compound (CAS No: 611-09-6) is an orange-yellow to orange crystalline powder.[1] Its core chemical structure consists of an isatin (B1672199) scaffold with a nitro group substituted at the 5-position of the indole (B1671886) ring.[1] This substitution significantly influences its electronic properties and biological activity. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₈H₄N₂O₄[2][3][4][5]
Molecular Weight 192.13 g/mol [2][3][4][5]
Appearance Orange-yellow to orange crystalline powder[1][2][3]
Melting Point 251-258 °C (with decomposition)[1][2][3][4]
Boiling Point (est.) 328.09 °C[3]
Solubility Limited solubility in water; soluble in various organic solvents such as ethanol (B145695) and acetone.[1][6]
pKa (predicted) 8.06 ± 0.20[3]
logP (Partition Coeff.) -0.02 to 0.47[2][7]

Experimental Protocols

This section details the methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

This compound is typically synthesized via the nitration of isatin.[1] A common method involves the electrophilic aromatic substitution reaction where isatin is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions.[1] Careful control of the reaction parameters is crucial for achieving high yields and purity.[1]

Synthesis_of_5_Nitroisatin Isatin Isatin Nitroisatin This compound Isatin->Nitroisatin Nitration Reagents Conc. H₂SO₄ Conc. HNO₃ Reagents->Isatin CDK2_Inhibition_Pathway cluster_G1_Phase G1 Phase cluster_Inhibition Inhibition cluster_Downstream Downstream Effects CyclinE Cyclin E Active_Complex Active Cyclin E/CDK2 Complex CyclinE->Active_Complex CDK2 CDK2 CDK2->Active_Complex Rb_E2F Rb-E2F Complex Active_Complex->Rb_E2F Phosphorylation Nitroisatin This compound Derivative Nitroisatin->Active_Complex Inhibition Rb_p Phosphorylated Rb (pRb) Rb_E2F->Rb_p E2F Free E2F Rb_E2F->E2F Release Cell_Cycle_Arrest G1/S Cell Cycle Arrest Rb_E2F->Cell_Cycle_Arrest Maintained state leads to S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activation

References

5-Nitroisatin (CAS: 611-09-6): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 5-Nitroisatin (CAS: 611-09-6), a key chemical intermediate with significant applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering a centralized resource on its physicochemical properties, synthesis, and biological activities, complete with detailed experimental protocols and pathway diagrams.

Core Physicochemical Properties

This compound is a derivative of isatin (B1672199), characterized by the presence of a nitro group at the 5-position of the indole (B1671886) ring. This substitution significantly influences its chemical reactivity and biological profile. The compound typically appears as an orange-yellow to orange crystalline powder.[1]

PropertyValueReference(s)
CAS Number 611-09-6[1]
Molecular Formula C₈H₄N₂O₄[1]
Molecular Weight 192.13 g/mol [1]
Melting Point 251-258 °C (with decomposition)[1]
Appearance Orange-yellow to orange crystalline powder[1]
Solubility Limited solubility in water; Soluble in organic solvents such as ethanol (B145695) and acetone.[1]
IUPAC Name 5-nitro-1H-indole-2,3-dione[1]

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is through the electrophilic nitration of isatin.[1] This reaction utilizes a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the C-5 position of the isatin scaffold.[2]

Experimental Protocol: Synthesis of this compound from Isatin

Materials:

  • Isatin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Crushed Ice

  • Distilled Water

  • Ice-salt bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add isatin to pre-cooled concentrated sulfuric acid in an ice-salt bath.

  • Stir the mixture until the isatin is completely dissolved, maintaining the temperature below 5 °C.

  • Slowly add fuming nitric acid dropwise to the solution using a dropping funnel. It is crucial to maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side product formation.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture over a large volume of crushed ice with constant stirring.

  • A yellow precipitate of this compound will form.

  • Allow the ice to melt completely, then collect the precipitate by vacuum filtration.

  • Wash the collected solid with copious amounts of cold distilled water until the washings are neutral to litmus (B1172312) paper.

  • Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Isatin Isatin Mixing Dissolve Isatin in H₂SO₄ (Ice Bath, < 5°C) Isatin->Mixing Nitrating_Mixture Conc. HNO₃ + Conc. H₂SO₄ Nitration Slow addition of HNO₃ (Maintain Temp < 10°C) Nitrating_Mixture->Nitration Mixing->Nitration Stirring Stir for 30-60 min Nitration->Stirring Quenching Pour onto Crushed Ice Stirring->Quenching Precipitation Precipitation of this compound Quenching->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Fig. 1: Synthesis Workflow of this compound.

Biological Activities and Applications in Drug Discovery

This compound serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The electron-withdrawing nature of the nitro group enhances the reactivity of the isatin core, making it a valuable starting material for the synthesis of novel therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents.[3][4][5] One of the key mechanisms of action is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[6][7] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK2, this compound derivatives can induce cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of CDK2 Inhibition:

G 5_Nitroisatin_Derivative This compound Derivative CDK2_Cyclin_E CDK2/Cyclin E Complex 5_Nitroisatin_Derivative->CDK2_Cyclin_E Inhibits Rb Rb Protein CDK2_Cyclin_E->Rb Phosphorylates CDK2_Cyclin_E->Rb E2F E2F Transcription Factor Rb->E2F Inhibits Rb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates E2F->S_Phase_Genes G1_S_Transition G1/S Phase Transition S_Phase_Genes->G1_S_Transition S_Phase_Genes->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest

Fig. 2: CDK2 Inhibition Pathway by a this compound Derivative.
Experimental Protocol: MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Materials:

  • Cancer cell line (e.g., MCF-7)[3][5][11]

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Antimicrobial Activity

Various derivatives of this compound have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains.[1] The isatin scaffold is a known pharmacophore in many antimicrobial agents.

Experimental Protocol: Agar (B569324) Well Diffusion for Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[12][13][14][15][16]

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or other suitable agar medium

  • Sterile petri dishes

  • Sterile cork borer

  • This compound derivative stock solution

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.

  • Well Creation: Use a sterile cork borer to create wells of a uniform diameter in the agar.

  • Sample Addition: Add a defined volume of the this compound derivative solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours for bacteria or longer for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow for Antimicrobial Testing:

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Prepare_Agar Prepare & Pour Nutrient Agar Inoculate_Plate Inoculate Agar Plate Prepare_Agar->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Create_Wells Create Wells in Agar Inoculate_Plate->Create_Wells Add_Samples Add Test Compound, Positive & Negative Controls Create_Wells->Add_Samples Incubation Incubate at 37°C Add_Samples->Incubation Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones Result Antimicrobial Activity (Zone Diameter) Measure_Zones->Result

Fig. 3: Agar Well Diffusion Assay Workflow.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the diverse biological activities of its derivatives, particularly in the fields of oncology and microbiology, make it a compound of significant interest for further research and drug development. The protocols and information provided in this guide are intended to facilitate and standardize the investigation of this promising scaffold.

References

The Multifaceted Biological Activities of the 5-Nitroisatin Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isatin (B1672199) scaffold, a privileged bicyclic indole-1H-2,3-dione core, has long been a focal point in medicinal chemistry due to its broad spectrum of biological activities. The introduction of a nitro group at the 5-position of this scaffold, creating 5-nitroisatin, has been shown to significantly modulate and often enhance these activities. This technical guide provides an in-depth exploration of the diverse biological roles of this compound and its derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which are crucial regulators of the cell cycle.[1][2] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive therapeutic target.[3]

Quantitative Anticancer Activity Data

The anticancer efficacy of various this compound derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below are tables summarizing the IC50 values for selected compounds against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound-thiosemicarbazone Copper(II) complexMDA-MB-231 (Breast)0.85[4]
This compound-thiosemicarbazone LigandMDA-MB-231 (Breast)3.28[4]
This compound-thiosemicarbazone Copper(II) complexMCF-7 (Breast)1.24[4]
This compound-thiosemicarbazone LigandMCF-7 (Breast)3.53[4]
This compound-thiosemicarbazone Copper(II) complexA431 (Skin)1.05[4]
This compound-thiosemicarbazone LigandA431 (Skin)3.41[4]
This compound-based benzoylhydrazine (Compound 7)MCF-7 (Breast)-[1]
This compound-based benzoylhydrazine (Compound 9)MCF-7 (Breast)-[1]
This compound-based benzoylhydrazine (Compound 11)MCF-7 (Breast)-[1]
5-Nitrofuran-isatin hybrid (Compound 3)HCT 116 (Colon)1.62[5][6]
5-Nitrofuran-isatin hybrids (Compounds 2, 5-7)HCT 116 (Colon)1.62 - 8.8[5][6]

Note: Some studies did not report specific IC50 values but identified compounds as having significant activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: CDK2 and Cell Cycle Regulation

The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and how this compound derivatives can inhibit this process.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Expression ERK->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD DNA_Replication DNA Replication pRb pRb CDK46_CyclinD->pRb phosphorylates CDK46_CyclinD->pRb inactivates E2F E2F pRb->E2F inhibits CyclinE Cyclin E Expression E2F->CyclinE promotes CDK2_CyclinE CDK2-Cyclin E Complex CyclinE->CDK2_CyclinE CDK2_CyclinE->DNA_Replication triggers 5_Nitroisatin This compound Derivative 5_Nitroisatin->CDK2_CyclinE inhibits

CDK2 signaling pathway in cell cycle progression.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The this compound scaffold has also been incorporated into molecules with significant antimicrobial properties. These derivatives have demonstrated activity against a variety of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The tables below present MIC values for this compound derivatives against selected microorganisms.

Antibacterial Activity

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
5-Nitrofuran-isatin hybrid (Compound 5)Staphylococcus aureus (MRSA)8[5][6]
5-Nitrofuran-isatin hybrid (Compound 6)Staphylococcus aureus (MRSA)1[5][6]
Schiff base of this compound and 2-methyl-4-nitroanilineStaphylococcus aureus-[7]
Schiff base of this compound and 2-methyl-4-nitroanilineEscherichia coli-[7]

Antifungal Activity

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Schiff base of this compound and 2-methyl-4-nitroanilineAspergillus niger-[7]
Schiff base of this compound and 2-methyl-4-nitroanilineAspergillus flavus-[7]

Note: Some studies screened for activity without reporting specific MIC values.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Observe the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antiviral Activity: A Potential New Frontier

Recent studies have begun to explore the antiviral potential of isatin derivatives, including those with a 5-nitro substitution. While this area of research is less developed compared to anticancer and antimicrobial applications, initial findings are promising. Some isatin derivatives have shown activity against a variety of viruses, including HIV.[8]

Quantitative Antiviral Activity Data

The antiviral activity is often expressed as the 50% effective concentration (EC50), the concentration of a drug that gives half-maximal response.

Compound/DerivativeVirusCell LineEC50 (µM)Reference
Isatinyl thiosemicarbazone (Compound 8a)HIV-1-1.69[8]
Isatinyl thiosemicarbazone (Compound 8b)HIV-1-4.18[8]
Aminopyrimidinimino isatin hybrid (Compound 15c)HIV-1MT-47.8[8]
Aminopyrimidinimino isatin hybrid (Compound 15l)HIV-1MT-45.6[8]
Aminopyrimidinimino isatin hybrid (Compound 15o)HIV-1MT-47.6[8]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer of infected cells.

Procedure:

  • Cell Seeding: Seed host cells in a multi-well plate to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known amount of virus.

  • Compound Treatment: After a brief incubation period for viral adsorption, remove the virus inoculum and add an overlay medium containing different concentrations of the this compound derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Synthesis and Bioactivity Screening Workflow

The general workflow for the synthesis and biological evaluation of this compound derivatives is depicted below.

Synthesis_Workflow cluster_assays Biological Assays Start Starting Material (e.g., Isatin) Nitration Nitration Reaction Start->Nitration 5_Nitroisatin This compound Scaffold Nitration->5_Nitroisatin Derivatization Derivatization/ Functionalization 5_Nitroisatin->Derivatization Library Library of this compound Derivatives Derivatization->Library Purification Purification and Characterization (NMR, MS, etc.) Library->Purification Screening Biological Activity Screening Purification->Screening Anticancer Anticancer Assays (e.g., MTT) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Screening->Antimicrobial Antiviral Antiviral Assays (e.g., Plaque Reduction) Screening->Antiviral Data_Analysis Data Analysis (IC50, MIC, EC50) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antiviral->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End Preclinical Development Lead_Optimization->End

References

5-Nitroisatin: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Nitroisatin, a derivative of isatin (B1672199), has emerged as a crucial building block in the field of organic synthesis and medicinal chemistry. Its unique chemical architecture, featuring a reactive ketone at the C-3 position, an amide at the C-2 position, and an electron-withdrawing nitro group on the aromatic ring, imparts a versatile reactivity profile. This allows for its elaboration into a diverse array of complex heterocyclic compounds.[1][2][3] This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its application in the construction of bioactive molecules. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.

Physicochemical and Spectroscopic Data of this compound

This compound typically appears as an orange-yellow to orange crystalline powder.[1][3] It exhibits limited solubility in water but is soluble in various organic solvents, including ethanol (B145695), acetone, and DMF.[1][2] A summary of its key physical and spectroscopic properties is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number611-09-6[1][2]
Molecular FormulaC₈H₄N₂O₄[2][4]
Molecular Weight192.13 g/mol [2][4]
Melting Point251-258 °C (with decomposition)[1][4][5]
AppearanceOrange-yellow to orange crystalline powder[1][3]
SolubilityLimited in water; Soluble in organic solvents[1][2]

Table 2: Spectroscopic Data of this compound

TechniqueDataReference(s)
¹H NMR (DMSO-d₆)δ 11.51 (s, 1H, NH), 8.85 (bs, 1H), 8.32 (m, 2H), 7.14 (d, J=8.56 Hz, 1H), 7.07 (d, J=8.86 Hz, 1H)[6]
¹³C NMR (DMSO-d₆)δ 184.0, 159.0, 150.0, 143.5, 134.0, 128.0, 118.5, 112.0[7][8]
IR (KBr, cm⁻¹)3232 (N-H stretch), 1740 (C=O stretch, ketone), 1690 (C=O stretch, amide), 1513 (N-O stretch, nitro), 1315 (N-O stretch, nitro)[2]
Mass Spec (m/z)192 (M+), 164, 90[2]

Synthesis of this compound

The most common and established method for the synthesis of this compound is through the electrophilic nitration of isatin.[1] This reaction typically employs a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to achieve high yields and purity.[1][9]

Synthesis_of_5_Nitroisatin Isatin Isatin Reagents H₂SO₄, HNO₃ (0-5 °C) Isatin->Reagents Intermediate Wheland Intermediate Reagents->Intermediate Nitration Product This compound Intermediate->Product Deprotonation

Caption: Synthetic pathway for this compound via electrophilic nitration.

Experimental Protocol: Synthesis of this compound from Isatin

This protocol is adapted from established literature procedures.[9]

Materials:

  • Isatin (14.7 g, 0.1 mol)

  • Concentrated Sulfuric Acid (H₂SO₄, 121 mL)

  • Fuming Nitric Acid (HNO₃, 4.2 mL)

  • Crushed Ice (500 g)

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, cautiously add isatin (14.7 g, 0.1 mol) to concentrated sulfuric acid (121 mL).

  • While maintaining the temperature below 5 °C, add fuming nitric acid (4.2 mL) dropwise to the stirring mixture.

  • After the addition is complete, continue stirring the reaction mixture for 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Pour the reaction mixture over 500 g of crushed ice, which will result in the immediate precipitation of a yellow solid.

  • Filter the precipitate and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Air-dry the product to a constant weight.

Expected Yield: 85% (approximately 15 g).[9]

This compound as a Building Block in Organic Synthesis

The strategic placement of functional groups in this compound makes it an exceptionally versatile precursor for the synthesis of a wide range of heterocyclic compounds. The C3-carbonyl group is highly susceptible to nucleophilic attack, making it an ideal site for condensation and cycloaddition reactions.[2]

Experimental_Workflow Start This compound Reactant Amine / Hydrazine / Active Methylene Compound Start->Reactant Reaction Condensation / Cycloaddition Reactant->Reaction Product Schiff Base / Spirooxindole / Fused Heterocycle Reaction->Product Purification Recrystallization / Chromatography Product->Purification Analysis Spectroscopic Characterization (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow using this compound.

Synthesis of Schiff Bases

A common transformation of this compound involves its condensation with primary amines to form Schiff bases. These compounds often exhibit significant biological activities, including antibacterial and antifungal properties.[10]

Table 3: Synthesis of a this compound Schiff Base Derivative

ReactantProductYieldReference
This compound and 2-Methyl-4-nitroaniline (B30703)C₁₅H₁₀N₄O₅90%[10]
Experimental Protocol: Synthesis of a Schiff Base from this compound

This protocol describes the synthesis of the Schiff base from this compound and 2-methyl-4-nitroaniline.[10]

Materials:

  • This compound (1.92 g, 0.01 mol)

  • 2-Methyl-4-nitroaniline (1.52 g, 0.01 mol)

  • Ethanol (100 mL)

  • Glacial Acetic Acid (a few drops, catalyst)

Procedure:

  • Dissolve this compound (1.92 g, 0.01 mol) in 50 mL of warm ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 2-methyl-4-nitroaniline (1.52 g, 0.01 mol) in 50 mL of ethanol.

  • Add the 2-methyl-4-nitroaniline solution to the this compound solution.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for approximately 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting Schiff base will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Synthesis of Spirooxindoles

This compound is a key precursor for the synthesis of spirooxindoles, a class of compounds with a spiro-fused ring system at the C3 position of the oxindole (B195798) core. These molecules are of great interest in medicinal chemistry due to their diverse biological activities.[11][12] The synthesis often proceeds via a 1,3-dipolar cycloaddition reaction.

Signaling_Pathway cluster_reactants Reactants This compound This compound Azomethine Ylide Azomethine Ylide This compound->Azomethine Ylide Amino Acid Amino Acid Amino Acid->Azomethine Ylide Dipolarophile Dipolarophile 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Dipolarophile->1,3-Dipolar Cycloaddition Azomethine Ylide->1,3-Dipolar Cycloaddition Spirooxindole Spirooxindole 1,3-Dipolar Cycloaddition->Spirooxindole

Caption: Pathway to Spirooxindoles from this compound.

Synthesis of Triazole Derivatives

This compound can be derivatized and subsequently cyclized to form various heterocyclic systems, including 1,2,4-triazoles. These derivatives have shown promise as anticancer and antioxidant agents.[13][14][15] The synthesis often involves the reaction of a this compound derivative with a hydrazine-containing compound, followed by cyclization.

Applications in Drug Discovery and Medicinal Chemistry

The diverse range of biological activities exhibited by this compound derivatives makes this scaffold highly attractive for drug discovery and development. The ease of functionalization allows for the creation of large libraries of compounds for screening against various therapeutic targets.[1]

Reported Biological Activities of this compound Derivatives:

  • Anticancer: Derivatives have shown activity against various cancer cell lines, including breast cancer (MCF-7).[5][14] Some derivatives act as inhibitors of cyclin-dependent kinase 2 (CDK2).[16]

  • Antimicrobial: Schiff bases and metal complexes of this compound have demonstrated antibacterial and antifungal properties.[10][17]

  • Anticonvulsant: The isatin scaffold is known to be a pharmacophore for anticonvulsant activity.[1]

  • Antiviral: Certain isatin derivatives have been investigated for their antiviral properties.[17]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its rich chemistry allows for the efficient construction of a wide variety of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The straightforward synthesis of this compound, coupled with its predictable reactivity, makes it an indispensable tool for chemists engaged in the development of novel bioactive molecules. The detailed protocols and data provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable compound.

References

An In-depth Technical Guide on the Solubility of 5-Nitroisatin in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Nitroisatin (5-nitro-1H-indole-2,3-dione), a key intermediate in the synthesis of various biologically active compounds. Due to its significance in medicinal chemistry, understanding its solubility in different organic solvents is crucial for reaction optimization, purification, and formulation development.

Qualitative Solubility Summary

This compound is generally characterized as a crystalline solid, appearing as an orange-yellow to orange powder. While it has limited solubility in water, it is soluble in a range of organic solvents. This solubility is a critical factor in its use in various synthetic reactions.

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassSolvent NameQualitative Solubility
Protic Solvents EthanolSoluble
MethanolSoluble
Aprotic Solvents AcetoneSoluble
N,N-Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (B87167) (DMSO)Soluble
N-Methyl-2-pyrrolidone (NMP)Soluble
Ethers Diethyl etherSoluble
Aqueous WaterLimited/Poor

Note: "Soluble" indicates that the compound dissolves in the solvent, but does not imply a specific quantitative value. The actual solubility can vary with temperature and the specific grade of the solvent.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a wide range of organic solvents at various temperatures is not extensively published. The available data primarily focuses on its derivatives. For instance, studies on this compound-based inhibitors of CDK2 enzymes have explored the solubility of these derivatives in solvents like DMSO and NMP, highlighting the importance of these solvents for achieving higher concentrations.[1]

Table 2: Quantitative Solubility of this compound (Data Not Currently Available)

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Reference
Data not available in the reviewed literature

Researchers are encouraged to determine the solubility of this compound experimentally for their specific applications, following a protocol similar to the one outlined in the next section.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents. This protocol is adapted from established methods used for isatin (B1672199) derivatives and is suitable for generating reliable quantitative data.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Centrifuge the collected supernatant at a high speed to remove any remaining suspended solid particles.

  • Quantification:

    • Using UV-Vis Spectrophotometry:

      • Prepare a stock solution of this compound of a known concentration in the same solvent.

      • Create a series of standard solutions of decreasing concentrations through serial dilution of the stock solution.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

      • Plot a calibration curve of absorbance versus concentration.

      • Dilute the clear supernatant from the saturated solution with a known factor to bring its absorbance within the range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

      • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Using HPLC:

      • Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) for the quantification of this compound.

      • Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area.

      • Inject a known volume of the clear supernatant from the saturated solution into the HPLC system.

      • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • Repeat the experiment at different temperatures to study the temperature dependence of solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_quant Quantification cluster_result Result A Add excess this compound to solvent in a vial B Seal vial and place in thermostatic shaker A->B C Agitate for 24-48h at constant temperature B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Centrifuge to remove fine particles E->F H Analyze standards and sample (UV-Vis or HPLC) F->H G Prepare calibration standards G->H I Determine concentration from calibration curve H->I J Calculate and report solubility value I->J

Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of solubility, there are no direct signaling pathways to visualize. However, a logical relationship diagram can illustrate the factors influencing the solubility of this compound.

Solubility_Factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solute Molecular Structure (Polarity, H-bonding capability) Solubility Solubility Solute->Solubility Crystal Crystal Lattice Energy Crystal->Solubility Solvent Polarity / Dielectric Constant Solvent->Solubility Hbond Hydrogen Bonding (Donor/Acceptor) Hbond->Solubility Temp Temperature Temp->Solubility Pressure Pressure (for gases) Pressure->Solubility

Key factors influencing the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own solubility studies to obtain precise data relevant to their experimental conditions.

References

An In-depth Technical Guide on the Melting Point and Decomposition of 5-Nitroisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 5-Nitroisatin (CAS 611-09-6), a key intermediate in organic synthesis and drug discovery. A thorough understanding of its melting point and decomposition behavior is critical for its proper handling, application in synthesis, and for the thermal analysis of its derivatives.

Physicochemical Properties

This compound is typically an orange-yellow to orange crystalline powder.[1][2][3][4] Its thermal behavior is characterized by a sharp melting point that coincides with its decomposition.

Quantitative Thermal Data

The melting point of this compound has been reported in a narrow range, with most sources indicating simultaneous decomposition. This property is crucial for researchers to consider when designing reactions at elevated temperatures.

ParameterValueNotesSource
Melting Point 251 °CWith decomposition.[1][3][4][5][6][7]
255 - 258 °C[2]
Appearance Orange-yellow to orange crystalline powder[1][2][3][8]
Decomposition Products Nitrogen oxides, carbon monoxide, carbon dioxide, and other irritating and toxic fumes.Generated during thermal decomposition or combustion.[2]

Experimental Protocol: Melting Point Determination

The following is a standard protocol for determining the melting point of this compound using a capillary melting point apparatus.

3.1 Materials and Equipment

  • This compound, analytical grade

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt, Stuart SMP30)

  • Mortar and pestle

  • Spatula

3.2 Procedure

  • Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry under vacuum. Gently grind a small amount of the crystalline powder using a mortar and pestle to ensure a fine, uniform powder.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the sample into the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the apparatus is calibrated.

  • Determination:

    • Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point (approximately 20-25 °C below the literature value of ~251 °C).

    • Once the temperature is within this range, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

    • Observe the sample closely through the magnifying lens.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the entire sample has turned to a liquid (completion of melting).

    • Simultaneously, observe any changes in appearance, such as darkening of the color or gas evolution, which are indicative of decomposition. For this compound, melting and decomposition are expected to occur concurrently.[1][4][5][6]

Thermal Behavior and Decomposition Pathway

The thermal analysis of this compound reveals a direct transition from a solid state to a liquid state, immediately followed by decomposition. This process is irreversible. The introduction of thermal energy overcomes the crystalline lattice forces, leading to melting. However, the molecule's inherent instability at this temperature, primarily due to the presence of the nitro group, results in the cleavage of chemical bonds and the release of gaseous byproducts.

G A This compound (Solid) B Heating (Ramp Rate: 1-2 °C/min) A->B C Molten this compound (~251 °C) B->C Melting D Decomposition Products (NOx, CO, CO2) C->D Decomposition

Caption: Thermal transition of this compound upon heating.

Applications in Drug Development

This compound serves as a versatile scaffold for the synthesis of various heterocyclic compounds with a wide range of biological activities.[1] It is a reactant for preparing potential antibacterial, antifungal, anticonvulsant, and antitubercular agents.[3] Given that many synthetic routes require heating, a precise understanding of its decomposition temperature is paramount to prevent the formation of impurities and ensure the desired reaction outcome. Derivatives of this compound have also been investigated as potential inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2), which are relevant in cancer therapy.[9][10]

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 5-Nitroisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Nitroisatin, a crucial intermediate in the development of various therapeutic agents. The core of this synthesis lies in the electrophilic aromatic substitution (EAS) reaction, specifically the nitration of the isatin (B1672199) scaffold. This document details the underlying mechanism, provides a robust experimental protocol, and presents quantitative data for the synthesis.

Introduction to this compound and its Significance

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds extensively utilized as precursors in the synthesis of a wide array of biologically active molecules.[1][2] The introduction of a nitro group at the 5-position of the isatin ring significantly influences its chemical reactivity and biological profile, making this compound a valuable building block in drug discovery. The electron-withdrawing nature of the nitro group enhances the reactivity of the C3-carbonyl position, rendering it more susceptible to nucleophilic attack, which is a key step in the synthesis of various heterocyclic systems.[3]

The Core Reaction: Electrophilic Aromatic Substitution

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. In this process, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The nitration of isatin involves the introduction of a nitro group (-NO₂) onto the benzene (B151609) ring of the isatin molecule.

The Directing Effects of Substituents in Isatin

The isatin molecule contains both an activating group (the amino group of the lactam) and deactivating groups (the two carbonyl groups). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, thereby activating it towards electrophilic attack. Conversely, the carbonyl groups withdraw electron density from the ring, deactivating it.

In electrophilic aromatic substitution, the regioselectivity of the incoming electrophile is governed by the directing effects of the substituents already present on the aromatic ring. In the case of isatin, the interplay between the activating amino group and the deactivating carbonyl groups directs the incoming electrophile. The acyl and amino groups on the benzene ring of isatin preferentially direct the nitration to the C5 position.[3]

The Reaction Mechanism

The nitration of isatin is typically carried out using a nitrating mixture, which is a combination of a strong acid, usually sulfuric acid (H₂SO₄), and a source of the nitronium ion (NO₂⁺), such as nitric acid (HNO₃) or a nitrate (B79036) salt (e.g., potassium nitrate, KNO₃).

The reaction proceeds through the following key steps:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of isatin acts as a nucleophile and attacks the nitronium ion. This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This step restores the aromaticity of the ring and yields the final product, this compound.

Quantitative Data Presentation

The following table summarizes the quantitative data for a representative synthesis of this compound.[3]

Reactant/ProductMolar Mass ( g/mol )Amount (g)Moles (mol)Theoretical Yield (g)Actual Yield (g)Yield (%)
Isatin147.1314.70.1---
This compound192.13--19.2116.3385

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the nitration of isatin.

Materials and Reagents
  • Isatin (C₈H₅NO₂)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃)

  • Crushed Ice

  • Distilled Water

  • Litmus (B1172312) Paper

Procedure
  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath to maintain a temperature of 0 °C, cautiously add 14.7 g (0.1 mol) of isatin to 121 ml of concentrated sulfuric acid.[3]

  • While vigorously stirring the mixture and ensuring the temperature remains below 5 °C, add 4.2 ml of fuming nitric acid dropwise.[3]

  • After the complete addition of nitric acid, continue to stir the reaction mixture for an additional 30 minutes, maintaining the low temperature.[3]

  • Pour the reaction mixture slowly over 500 g of crushed ice. A yellow solid will precipitate immediately.[3]

  • Filter the precipitate using a Büchner funnel.

  • Wash the collected solid thoroughly with cold water until the washings are neutral to litmus paper.[3]

  • Air-dry the purified this compound to a constant weight.[3]

Visualizing the Process: Diagrams

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows in the synthesis of this compound.

Electrophilic_Aromatic_Substitution_Pathway Reagents H₂SO₄ + HNO₃ Nitronium NO₂⁺ (Nitronium Ion) Reagents->Nitronium Generation of Electrophile SigmaComplex Sigma Complex (Resonance Stabilized) Isatin Isatin Isatin->SigmaComplex Electrophilic Attack Product This compound SigmaComplex->Product Deprotonation Deprotonation -H⁺

Electrophilic Aromatic Substitution Pathway for this compound Synthesis.

Experimental_Workflow Start Start AddIsatin Add Isatin to conc. H₂SO₄ at 0°C Start->AddIsatin AddHNO3 Add fuming HNO₃ dropwise (<5°C) AddIsatin->AddHNO3 Stir Stir for 30 minutes at 0-5°C AddHNO3->Stir Quench Pour reaction mixture onto crushed ice Stir->Quench Filter Filter the precipitate Quench->Filter Wash Wash with cold water until neutral Filter->Wash Dry Air-dry the this compound product Wash->Dry End End Dry->End

Experimental Workflow for the Synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Biological Activity of 5-Nitroisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroisatin, a derivative of the indole (B1671886) core structure, is a versatile building block in medicinal chemistry and a compound of significant interest for its diverse biological activities.[1][2] Its utility spans the development of potential antibacterial, antifungal, and anticonvulsant agents.[1] Notably, this compound has emerged as a scaffold for the design of novel anticancer therapeutics, primarily through its activity as an inhibitor of key cell cycle regulators. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological properties of this compound, with a focus on its mechanism of action in cancer cells.

Chemical and Physical Properties

This compound, with the CAS number 611-09-6, is an orange-yellow to orange crystalline powder.[1][3] It has a molecular formula of C₈H₄N₂O₄ and a molecular weight of 192.13 g/mol .[2][4] The IUPAC name for this compound is 5-nitro-1H-indole-2,3-dione.[5] It exhibits limited solubility in water but is soluble in various organic solvents.[1][6]

PropertyValueSource
CAS Number 611-09-6[2][5]
Molecular Formula C₈H₄N₂O₄[2][4][5]
Molecular Weight 192.13 g/mol [2][4]
IUPAC Name 5-nitro-1H-indole-2,3-dione[5]
Appearance Orange-yellow to orange crystalline powder[1][3]
Melting Point 251 °C (with decomposition)[1][7]
Solubility Limited solubility in water, soluble in organic solvents[1][6]
SMILES O=C1C2=C(NC1=O)C=C(C=C2)--INVALID-LINK--[O-][6]
InChI InChI=1S/C8H4N2O4/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(7)12/h1-3H,(H,9,11,12)[6]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Spectroscopic DataValues
¹H NMR (DMSO-d₆, 400 MHz) δ 11.68 (s, 1H, NH), 8.44 (d, J = 2.4 Hz, 1H, H-4), 8.21 (dd, J = 8.7, 2.4 Hz, 1H, H-6), 7.09 (d, J = 8.7 Hz, 1H, H-7)
¹³C NMR (DMSO-d₆) δ 183.5 (C=O, C-3), 158.9 (C=O, C-2), 150.2 (C-7a), 142.8 (C-5), 134.5 (C-6), 125.0 (C-4), 117.8 (C-3a), 111.8 (C-7)
Infrared (IR) (KBr, cm⁻¹) 3100-3300 (N-H stretching), 1745 (C=O stretching, ketone), 1720 (C=O stretching, amide), 1520, 1340 (N-O stretching of NO₂)
Mass Spectrometry (EI) m/z (% intensity): 192 ([M]⁺, 45), 164 (100), 90 (36)

Synthesis of this compound

This compound is typically synthesized via the electrophilic nitration of isatin (B1672199).[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Isatin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Crushed Ice

  • Distilled Water

Procedure:

  • In a flask, dissolve isatin in concentrated sulfuric acid, ensuring the temperature is maintained between 0-5 °C using an ice-salt bath.

  • Slowly add fuming nitric acid dropwise to the solution, while vigorously stirring and ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 30 minutes.

  • Pour the reaction mixture onto a large amount of crushed ice.

  • A yellow precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid thoroughly with cold distilled water to remove any residual acid.

  • Dry the purified this compound product.

Synthesis_of_5_Nitroisatin cluster_0 Starting Material cluster_1 Reagents & Condition cluster_2 Reaction cluster_3 Product cluster_4 Purification Isatin Isatin Reagents Conc. H₂SO₄ Fuming HNO₃ (0-5 °C) Reaction Reaction Isatin->Reaction Reagents->Reaction Product This compound (Yellow Precipitate) Reaction->Product Nitration Reaction->Product Purification Pour on Ice, Filter, Wash with H₂O Product->Purification

A flowchart illustrating the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has garnered significant attention for its potent anticancer properties. Its mechanism of action is primarily attributed to the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Research has identified this compound as a potential inhibitor of CDK2. CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle. By inhibiting CDK2, this compound can halt the cell cycle at these checkpoints, thereby preventing the proliferation of cancer cells. The nitro group at the 5-position of the isatin core is believed to contribute to the binding affinity of the molecule to the ATP-binding pocket of CDK2.

CDK2_Inhibition_Pathway cluster_G1 G1 Phase cluster_S S Phase CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F inhibits CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE activates transcription of Cyclin E CDK2_CyclinE->Rb hyper-phosphorylates DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication promotes Nitroisatin This compound Nitroisatin->CDK2_CyclinE inhibits

CDK2 inhibition by this compound disrupts cell cycle progression.
Induction of Apoptosis and Cell Cycle Arrest

The inhibition of CDK2 by this compound leads to cell cycle arrest, primarily at the G1/S checkpoint. This arrest prevents cancer cells from entering the DNA synthesis phase, a critical step for their proliferation. Prolonged cell cycle arrest can trigger apoptosis, or programmed cell death. While the precise downstream signaling cascade initiated by this compound-mediated CDK2 inhibition is a subject of ongoing research, it is hypothesized to involve the stabilization of tumor suppressor proteins and the activation of caspase pathways, ultimately leading to the elimination of cancerous cells.

Experimental Protocols for Biological Assays

The anticancer and antioxidant activities of this compound and its derivatives are often evaluated using standard in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Solubilize formazan crystals E->F G Measure absorbance (570 nm) F->G H Calculate cell viability and IC₅₀ G->H

A workflow diagram of the MTT assay for cytotoxicity.
DPPH Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

  • This compound solution

  • DPPH solution (in methanol (B129727) or ethanol)

  • Methanol or ethanol

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the this compound solution and the positive control.

  • Add the DPPH solution to each dilution in a 96-well plate or cuvette.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition.

Conclusion

This compound is a molecule of considerable interest in the field of medicinal chemistry, particularly in the development of anticancer agents. Its straightforward synthesis and the amenability of its isatin core to chemical modification make it an attractive scaffold for drug design. The primary mechanism of its anticancer activity is understood to be the inhibition of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. The experimental protocols provided in this guide offer a foundation for the synthesis and biological evaluation of this compound and its derivatives. Further research into the specific downstream signaling pathways modulated by this compound will undoubtedly unveil new therapeutic opportunities.

References

An In-depth Technical Guide to the Discovery and History of 5-Nitroisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 5-Nitroisatin (5-nitro-1H-indole-2,3-dione), a key heterocyclic compound in medicinal chemistry. The document details its synthesis from isatin (B1672199), presenting a thorough experimental protocol and key characterization data. Furthermore, it explores the significant biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties, supported by quantitative data. A detailed experimental workflow for assessing anticancer activity using the MTT assay is provided. The guide also elucidates the mechanism of action for its anticancer effects, specifically the inhibition of Cyclin-Dependent Kinase 2 (CDK2), illustrated through a signaling pathway diagram.

Introduction

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, was first isolated in 1840 by Erdmann and Laurent through the oxidation of indigo (B80030) dye. Its versatile chemical nature has made it a valuable scaffold in the synthesis of a wide array of biologically active molecules. The introduction of a nitro group at the 5-position of the isatin ring system significantly modifies its electronic properties, enhancing its potential as a pharmacophore. This compound serves as a crucial intermediate in the development of therapeutic agents, with its derivatives exhibiting a broad spectrum of activities, including anticancer, antimicrobial, and antiviral effects.[1][2][3][4] This guide delves into the core aspects of this compound, from its historical synthesis to its modern applications in drug discovery.

Discovery and History

The journey of this compound begins with the discovery of its parent molecule, isatin. In 1840, Otto Linné Erdman and Auguste Laurent first obtained isatin through the oxidation of indigo using nitric and chromic acids. The Sandmeyer isonitrosoacetanilide isatin synthesis, developed later, provided a more direct route from anilines.

While the exact date and discoverer of the first synthesis of this compound are not definitively documented in readily available historical records, its preparation follows the principles of electrophilic aromatic substitution, a well-established reaction mechanism in organic chemistry. The nitration of isatin, a common method for synthesizing this compound, is a logical extension of the chemical studies on the isatin scaffold that followed its discovery. The earliest detailed and widely cited synthetic procedures for this compound can be found in 20th-century chemical literature, where its role as a key intermediate for various dyes and potential pharmaceuticals was beginning to be explored.

Synthesis and Characterization

The most common and straightforward method for the synthesis of this compound is the direct nitration of isatin using a nitrating mixture of concentrated sulfuric acid and nitric acid.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • Isatin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Crushed Ice

  • Distilled Water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C.

  • Slowly add isatin to the cooled sulfuric acid with continuous stirring.

  • Once the isatin is dissolved, add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 5°C.

  • After the addition of nitric acid is complete, continue stirring the reaction mixture at 0-5°C for one hour.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • A yellow precipitate of this compound will form.

  • Filter the precipitate and wash it thoroughly with cold distilled water until the washings are neutral to litmus (B1172312) paper.

  • Dry the product in a desiccator.

Yield: Approximately 85%

Physicochemical and Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of this compound.

PropertyValue
Molecular Formula C₈H₄N₂O₄
Molecular Weight 192.13 g/mol
Appearance Orange-yellow to orange crystalline powder[4]
Melting Point 251 °C (with decomposition)[4]
Solubility Soluble in water[5]
¹H NMR (DMSO-d₆) δ 11.57 (s, 1H, NH), 8.35 (dd, J=8.8, 2.4 Hz, 1H), 8.29 (d, J=2.4 Hz, 1H), 7.15 (d, J=8.8 Hz, 1H)
¹³C NMR (DMSO-d₆) δ 183.5, 158.9, 150.1, 142.9, 133.5, 128.2, 118.9, 112.1
Mass Spectrum (EI) m/z 192 (M+), 164, 146, 136, 118, 90, 76
IR (KBr, cm⁻¹) 3100-3300 (N-H), 1740 (C=O), 1620 (C=C), 1520 (NO₂, asym), 1340 (NO₂, sym)

Biological Activities and Applications

This compound itself has limited documented biological activity; however, its derivatives are a rich source of pharmacologically active compounds. The isatin scaffold, particularly when substituted with a nitro group, serves as a versatile template for the design of potent therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[6] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. By inhibiting CDK2, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the CDK2 signaling pathway and the point of inhibition by this compound derivatives.

CDK2_Pathway CDK2 Signaling Pathway and Inhibition cluster_feedback Positive Feedback Loop GF Growth Factors GFR Growth Factor Receptors GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Myc c-Myc ERK->Myc CyclinD Cyclin D Myc->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Forms Complex Rb Rb CDK46->Rb Phosphorylates (inactivates) CDK46->Rb E2F E2F Rb->E2F Sequesters CyclinE Cyclin E E2F->CyclinE Upregulates S_phase S-Phase Entry (DNA Replication) E2F->S_phase Promotes CDK2 CDK2 CyclinE->CDK2 Forms Complex CDK2->Rb Hyperphosphorylates (inactivates) Inhibitor This compound Derivatives Inhibitor->CDK2 Inhibits

CDK2 signaling pathway and inhibition.

The table below presents the half-maximal inhibitory concentration (IC₅₀) values of representative this compound derivatives against various cancer cell lines.

Derivative Structure/NameCancer Cell LineIC₅₀ (µM)Reference
Various 1,2,4-triazine (B1199460) and 1,2-diazino derivatives MCF-7 (Breast)Varies[7][8]
Nitrofuran-isatin hybrids HCT 116 (Colon)1.62 - 8.8[9]
5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones HOP-62 (Non-small cell lung)<0.01[10]
Isatin–indole hybrids HT-29 (Colorectal)0.206[11]
Antimicrobial Activity

Derivatives of this compound have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microorganisms.

Derivative Structure/NameMicroorganismMIC (µg/mL)Reference
Nitrofuran-isatin hybrid 5 Staphylococcus aureus (MRSA)8[9]
Nitrofuran-isatin hybrid 6 Staphylococcus aureus (MRSA)1[9]
Fused isatin and diazepine (B8756704) analogues Various bacterial strains200 - 300[12]
5-Br substituted isatin derivative Candida albicans-[13]
5-Cl, 5-NO₂, 5-I substituted isatin derivatives Various bacteria-[13]

Experimental Workflow: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to determine the IC₅₀ of potential anticancer compounds.[1][2][14][15]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cancer cells to logarithmic growth phase Harvest 2. Harvest and count cells Cell_Culture->Harvest Seed 3. Seed cells into a 96-well plate Harvest->Seed Incubate_Attach 4. Incubate overnight to allow cell attachment Seed->Incubate_Attach Prepare_Compounds 5. Prepare serial dilutions of This compound derivatives Incubate_Attach->Prepare_Compounds Treat_Cells 6. Add compound dilutions to the cells Prepare_Compounds->Treat_Cells Incubate_Treatment 7. Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT 8. Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT 9. Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_MTT Solubilize 10. Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 11. Measure absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_Viability 12. Calculate percentage of cell viability Read_Absorbance->Calculate_Viability Plot_Curve 13. Plot viability vs. concentration Calculate_Viability->Plot_Curve Determine_IC50 14. Determine IC50 value Plot_Curve->Determine_IC50

Experimental workflow for IC50 determination using MTT assay.

Conclusion

This compound, a derivative of the historically significant isatin molecule, stands as a cornerstone in the field of medicinal chemistry. Its straightforward synthesis and the amenability of its scaffold to chemical modification have led to the discovery of a plethora of derivatives with potent biological activities. The anticancer and antimicrobial properties of these compounds are particularly noteworthy, with ongoing research continuing to unveil novel therapeutic applications. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological importance of this compound, offering valuable insights and detailed protocols for researchers in the field of drug discovery and development. The continued exploration of this compound and its analogues holds significant promise for the development of new and effective treatments for a range of human diseases.

References

Spectroscopic Analysis of 5-Nitroisatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Nitroisatin, a key intermediate in various synthetic and medicinal chemistry applications. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, experimental protocols for data acquisition, and a logical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data, which provide insights into the electronic environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are in Hertz (Hz).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-N111.68Singlet-
H-C48.44Doublet of doubletsJ = 8.7, 2.4
H-C68.21DoubletJ = 8.7
H-C77.09DoubletJ = 2.4

Data sourced from ChemicalBook.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was also recorded in DMSO-d6. The chemical shifts (δ) are reported in ppm.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (C2)183.5
C=O (C3)158.7
C-NO₂ (C5)147.8
C-N (C7a)142.9
C-H (C4)129.5
C-H (C6)120.4
C-C=O (C3a)117.8
C-H (C7)111.9

Data interpreted from an annotated spectrum on ResearchGate.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is typically obtained using a potassium bromide (KBr) pellet.

IR Spectral Data

The following table lists the characteristic absorption bands observed in the IR spectrum of this compound.

Wavenumber (cm⁻¹) Functional Group Assignment
~3100-3300N-H stretching (amide)
~1740C=O stretching (ketone)
~1620C=O stretching (amide)
~1530N-O stretching (asymmetric, nitro group)
~1340N-O stretching (symmetric, nitro group)

General interpretations based on spectra of isatin (B1672199) derivatives.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 (99.8+ atom % D).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition (400 MHz Spectrometer):

  • Experiment: Standard 1D proton NMR.

  • Solvent: DMSO-d6.

  • Temperature: 298 K (25 °C).

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 14 ppm.

¹³C NMR Acquisition (100 MHz Spectrometer):

  • Experiment: Standard 1D ¹³C with proton decoupling.[4]

  • Solvent: DMSO-d6.[2]

  • Temperature: 298 K (25 °C).

  • Pulse Width: ~30-45°.[4]

  • Spectral Width: 0 to 220 ppm.[4]

  • Acquisition Time: 1-2 seconds.[4]

  • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).[4]

  • Number of Scans: 1024 to 4096, depending on sample concentration.[4]

Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4][5]

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Thoroughly grind 1-2 mg of this compound in an agate mortar.

  • Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder.[6]

  • Grind the mixture until a fine, homogeneous powder is obtained.[7]

Pellet Formation:

  • Transfer the powder to a pellet-forming die.

  • Place the die in a hydraulic press.

  • Apply a pressure of approximately 8-10 tons for a few minutes to form a thin, transparent pellet.[8][9]

Data Acquisition:

  • Acquire a background spectrum of a pure KBr pellet.

  • Place the this compound KBr pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Grind with KBr Sample->IR_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq H_NMR 1H NMR Spectrum (Chemical Shifts, Multiplicity, Coupling Constants) NMR_Acq->H_NMR C_NMR 13C NMR Spectrum (Chemical Shifts) NMR_Acq->C_NMR IR_Spec IR Spectrum (Functional Group Identification) IR_Acq->IR_Spec Structure Structural Confirmation of this compound H_NMR->Structure C_NMR->Structure IR_Spec->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Anticancer Activity of 5-Nitroisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 5-nitroisatin derivatives and their evaluation as potential anticancer agents. The protocols outlined below are based on established methodologies in medicinal chemistry and cancer biology, offering a framework for the development and screening of novel therapeutic candidates.

Introduction

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. The introduction of a nitro group at the 5-position of the isatin ring has been shown to enhance the cytotoxic effects of these compounds against various cancer cell lines. This document details the synthesis of several classes of this compound derivatives and the protocols for assessing their anticancer efficacy, including the elucidation of their mechanism of action through key signaling pathways.

Synthesis of this compound Derivatives

The versatile chemical nature of the isatin core, particularly the reactive carbonyl group at the C3 position and the acidic N-H proton, allows for a variety of chemical modifications. Common synthetic strategies to generate diverse libraries of this compound derivatives include the formation of Schiff bases, N-alkylation, and the construction of various heterocyclic systems.

General Synthetic Schemes

A prevalent method for derivatizing this compound is through condensation reactions with primary amines to form Schiff bases. Further modifications can be achieved by N-alkylation or N-benzylation of the isatin nitrogen.

Scheme 1: Synthesis of this compound Schiff Bases

Scheme 2: Synthesis of N-substituted this compound Derivatives

Anticancer Activity of this compound Derivatives

Numerous studies have demonstrated the potent in vitro anticancer activity of this compound derivatives against a panel of human cancer cell lines. The data presented below summarizes the cytotoxic effects of representative compounds.

Quantitative Data Summary

The anticancer activity of synthesized this compound derivatives is typically evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Triazine DerivativeCompound 7 (1,2,4-triazine-3-ol)MCF-7Good activity at 48h[1][2]
Triazine DerivativeCompound 9 (1,2,4-triazine-3-thione)MCF-771.92 (at 24h)[1][2]
Diazino DerivativeCompound 11 (1,2-diazino)MCF-71.43 (at 72h)[1][2]
N-Benzyl-5-nitroisatin TriazoleCompound 8MCF-7Concentration-dependent cytotoxicity[3]
N-Benzyl-5-nitroisatin TriazoleCompound 10MCF-7Concentration-dependent cytotoxicity[3]

Experimental Protocols

Protocol 1: General Synthesis of this compound Schiff Bases

Materials:

  • This compound

  • Appropriate primary aromatic or aliphatic amine (e.g., substituted anilines)

  • Ethanol (B145695) (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Dry the purified crystals under vacuum.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivatives in the growth medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

This compound derivatives exert their anticancer effects through the modulation of various signaling pathways, leading to cell cycle arrest and apoptosis.

Apoptosis Induction Pathway

Many this compound derivatives induce programmed cell death (apoptosis) in cancer cells, primarily through the intrinsic (mitochondrial) pathway.

apoptosis_pathway 5-Nitroisatin_Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) 5-Nitroisatin_Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) 5-Nitroisatin_Derivative->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound derivatives.

Cell Cycle Arrest Pathway

These compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M or G1 phase.

cell_cycle_arrest 5-Nitroisatin_Derivative This compound Derivative CDK1_CyclinB CDK1/Cyclin B Complex 5-Nitroisatin_Derivative->CDK1_CyclinB Inhibition CDK2 CDK2 5-Nitroisatin_Derivative->CDK2 Inhibition Notch1 Notch-1 Signaling 5-Nitroisatin_Derivative->Notch1 Inhibition G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Transition->Cell_Cycle_Arrest G1_S_Transition G1/S Transition CDK2->G1_S_Transition Promotes G1_S_Transition->Cell_Cycle_Arrest Notch1->G1_S_Transition Promotes

Caption: Cell cycle arrest mechanisms of this compound derivatives.

Inhibition of Pro-Survival Signaling

This compound derivatives have been reported to inhibit key pro-survival signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK pathways.

survival_pathway_inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival 5-Nitroisatin_Derivative This compound Derivative 5-Nitroisatin_Derivative->Receptor Inhibition 5-Nitroisatin_Derivative->PI3K Inhibition 5-Nitroisatin_Derivative->RAS Inhibition

Caption: Inhibition of pro-survival signaling pathways.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel anticancer agents. The synthetic accessibility of the isatin scaffold allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The protocols provided herein offer a foundation for the synthesis and biological evaluation of these compounds. Further investigations into their mechanism of action will be crucial for their advancement as potential clinical candidates.

References

Application Notes and Protocols for the Preparation of Antibacterial Agents from 5-Nitroisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of antibacterial agents derived from 5-nitroisatin. This compound serves as a versatile scaffold for the development of novel antimicrobial compounds, with its derivatives, particularly Schiff bases and hydrazones, demonstrating significant activity against a range of bacterial pathogens.[1][2][3]

Introduction

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[4] The introduction of a nitro group at the 5-position of the isatin ring can enhance the antimicrobial potency of the resulting compounds.[3] This document outlines the synthesis of this compound and its subsequent conversion into Schiff bases and other derivatives, along with protocols for assessing their antibacterial efficacy.

Synthesis of this compound Derivatives

The primary route for preparing antibacterial agents from this compound involves the synthesis of Schiff bases and hydrazones through condensation reactions.

General Synthesis of this compound

This compound is typically prepared by the nitration of isatin using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.[3] This electrophilic aromatic substitution introduces the nitro group at the 5-position of the indole (B1671886) ring.[3]

Synthesis of this compound Schiff Bases

Schiff bases are synthesized by the condensation of this compound with various primary aromatic amines or hydrazides.[1][2] The general reaction involves refluxing equimolar amounts of this compound and the chosen amine in a suitable solvent, such as ethanol (B145695).

Experimental Protocols

Protocol 1: Synthesis of a this compound Schiff Base

This protocol describes the synthesis of a Schiff base derived from this compound and 2-methyl-4-nitroaniline (B30703), as adapted from literature.[1][5]

Materials:

  • This compound

  • 2-Methyl-4-nitroaniline

  • Ethanol

  • Reflux apparatus

  • Beakers and flasks

  • Filtration apparatus

Procedure:

  • Prepare a solution of this compound (0.01 mol) in 50 ml of ethanol.

  • Prepare a solution of 2-methyl-4-nitroaniline (0.01 mol) in 50 ml of ethanol.

  • Mix the two ethanolic solutions in a round-bottom flask.

  • Reflux the reaction mixture for approximately 1 hour.[1]

  • After reflux, evaporate the reaction mixture to a smaller volume.

  • Allow the mixture to cool. The resulting Schiff base will precipitate.

  • Filter the precipitate, wash it with ethanol, and recrystallize from ethanol to obtain the purified product.[5]

Antibacterial Activity Evaluation

The antibacterial activity of synthesized this compound derivatives is commonly assessed using standard methods such as the disc diffusion assay and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol 2: Disc Diffusion Assay

This method provides a qualitative assessment of the antibacterial activity.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Sterile paper discs

  • Incubator

  • Standard antibiotic discs (positive control)

  • Solvent (e.g., DMSO, negative control)

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Evenly swab the inoculum onto the surface of MHA plates.

  • Impregnate sterile paper discs with a known concentration of the synthesized compound dissolved in a suitable solvent.

  • Place the impregnated discs, along with positive and negative control discs, on the surface of the agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each disc.

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method provides quantitative data on the antibacterial potency.[2]

Materials:

  • Synthesized compounds

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer (optional, for reading turbidity)

Procedure:

  • Prepare a serial two-fold dilution of the synthesized compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to the appropriate concentration (e.g., 5 x 10^5 CFU/mL).

  • Add the bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The antibacterial activity of various this compound derivatives is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound TypeDerivativeBacterial StrainMIC (µg/mL)Reference
Schiff Base2dPseudomonas aeruginosa6.25[2]
Schiff Base3bPseudomonas aeruginosa6.25[2]
Schiff Base5cPseudomonas aeruginosa6.25[2]
Schiff Base6aPseudomonas aeruginosa6.25[2]
5-nitrofuran-isatin hybrid5Methicillin-resistant Staphylococcus aureus (MRSA)8[6]
5-nitrofuran-isatin hybrid6Methicillin-resistant Staphylococcus aureus (MRSA)1[6]
Hydrazide-hydrazone24Gram-positive bacteria0.48–15.62[7]
Hydrazide-hydrazone25Gram-positive bacteria0.48–15.62[7]
Hydrazide-hydrazone26Gram-positive bacteria0.48–15.62[7]

Mechanism of Action

The proposed mechanism of action for nitro-containing antibacterial agents, including derivatives of this compound, involves the enzymatic reduction of the nitro group by microbial nitroreductases.[8] This reduction generates reactive nitroso and hydroxylamine (B1172632) intermediates and ultimately free radicals that can cause damage to bacterial DNA and other critical cellular components, leading to cell death.[8][9] Molecular docking studies have suggested that these hybrid molecules can bind effectively to the active site of bacterial nitroreductase.[6]

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_purification Purification 5_Nitroisatin 5_Nitroisatin Mix_Solvents Mix in Ethanol 5_Nitroisatin->Mix_Solvents Primary_Amine Primary Amine / Hydrazide Primary_Amine->Mix_Solvents Reflux Reflux Mix_Solvents->Reflux Cool Cool Reflux->Cool Filter Filter Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Product Schiff Base / Hydrazone Recrystallize->Product

Caption: Workflow for the synthesis of this compound Schiff bases/hydrazones.

Antibacterial_Testing_Workflow Start Synthesized Compound Disc_Diffusion Disc Diffusion Assay (Qualitative) Start->Disc_Diffusion Broth_Microdilution Broth Microdilution Assay (Quantitative) Start->Broth_Microdilution Plate_Inoculation Inoculate Agar Plate Disc_Diffusion->Plate_Inoculation Serial_Dilution Prepare Serial Dilutions in 96-well Plate Broth_Microdilution->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Plate_Inoculation Add_Inoculum Add Inoculum to Wells Inoculum_Prep->Add_Inoculum Disc_Application Apply Compound Discs Plate_Inoculation->Disc_Application Incubation1 Incubate Plates Disc_Application->Incubation1 Measure_Zones Measure Zones of Inhibition Incubation1->Measure_Zones Result1 Qualitative Activity Data Measure_Zones->Result1 Serial_Dilution->Add_Inoculum Incubation2 Incubate Plate Add_Inoculum->Incubation2 Determine_MIC Determine MIC Incubation2->Determine_MIC Result2 Quantitative MIC Value Determine_MIC->Result2

Caption: Workflow for antibacterial susceptibility testing.

Mechanism_of_Action cluster_cell Inside Bacterium Nitro_Compound This compound Derivative (Prodrug) Bacterial_Cell Bacterial Cell Nitro_Compound->Bacterial_Cell Nitroreductase Bacterial Nitroreductase Reactive_Intermediates Reactive Nitrogen Intermediates Nitroreductase->Reactive_Intermediates Cellular_Damage Damage to DNA & other macromolecules Reactive_Intermediates->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Caption: Proposed mechanism of action for this compound derivatives.

References

Application Notes and Protocols: 5-Nitroisatin in the Synthesis of Antifungal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroisatin, a derivative of isatin (B1672199), has emerged as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its versatile chemical nature allows for modifications at various positions, leading to a diverse library of compounds with a wide range of biological activities. Of particular interest is the application of this compound in the synthesis of potent antifungal agents. This document provides detailed application notes and experimental protocols for the synthesis of antifungal compounds derived from this compound, including Schiff bases, Mannich bases, and thiosemicarbazones. Additionally, it summarizes their antifungal activity and discusses their potential mechanism of action.

Synthetic Pathways and Methodologies

This compound serves as a key starting material for the synthesis of various heterocyclic compounds with promising antifungal activities. The primary synthetic routes involve condensation reactions at the C3-carbonyl group of the isatin core.

Synthesis of this compound Schiff Bases

Schiff bases are synthesized via the condensation of this compound with various primary amines. These compounds have demonstrated significant antifungal properties.[1][2][3]

Experimental Protocol: General Procedure for the Synthesis of this compound Schiff Bases [2]

  • Dissolution: Dissolve this compound (0.01 mol, 1.92 g) in 50 ml of ethanol (B145695). In a separate flask, dissolve the desired primary amine (e.g., 2-methyl-4-nitroaniline, 0.01 mol) in 50 ml of ethanol.

  • Reaction: Mix the two ethanolic solutions and add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the reaction mixture for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After completion of the reaction, reduce the volume of the mixture by evaporation. Allow the mixture to cool to room temperature.

  • Purification: The precipitated Schiff base is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

  • Characterization: The structure of the synthesized Schiff base is confirmed by spectroscopic techniques such as IR, NMR, and mass spectrometry.

Synthesis of this compound Mannich Bases

Mannich bases are formed through the aminoalkylation of an acidic proton located at the nitrogen atom of the isatin ring. These derivatives have also been investigated for their antimicrobial activities.[4][5][6]

Experimental Protocol: General Procedure for the Synthesis of this compound Mannich Bases [4]

  • Starting Material Preparation: Synthesize the appropriate Schiff base of this compound as described in the protocol above.

  • Reaction Mixture: To a solution of the this compound Schiff base (0.01 mol) in ethanol, add formaldehyde (B43269) (0.01 mol) and a secondary amine (e.g., dimethylamine, 0.01 mol).

  • Reflux: Reflux the mixture for 6-15 hours.

  • Work-up: After cooling, the reaction mixture is poured into crushed ice and kept in a refrigerator overnight.

  • Isolation and Purification: The resulting solid is filtered, dried, and recrystallized from a suitable solvent like ethanol to yield the pure Mannich base.

  • Characterization: Confirm the structure of the product using IR, NMR, and mass spectrometry.

Synthesis of this compound Thiosemicarbazones

Thiosemicarbazones are synthesized by the reaction of this compound with thiosemicarbazide (B42300) or its N-substituted derivatives. This class of compounds has shown potent and broad-spectrum antifungal activity.[7][8][9]

Experimental Protocol: General Procedure for the Synthesis of this compound Thiosemicarbazones [9]

  • Reactant Preparation: Dissolve this compound (0.01 mol) in warm ethanol. In a separate flask, dissolve thiosemicarbazide or a substituted thiosemicarbazide (0.01 mol) in ethanol.

  • Condensation Reaction: Add the thiosemicarbazide solution to the this compound solution. Add a catalytic amount of glacial acetic acid.

  • Reflux: Heat the mixture under reflux for 2-6 hours.

  • Product Isolation: Upon cooling, the thiosemicarbazone derivative precipitates out of the solution.

  • Purification: Collect the solid by filtration, wash with ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the purified product.

  • Structural Confirmation: Characterize the synthesized compound using spectroscopic methods (IR, NMR, Mass Spectrometry).

Antifungal Activity

The antifungal activity of this compound derivatives is typically evaluated against a panel of pathogenic fungi, including species of Candida and Aspergillus. The most common methods for assessing antifungal activity are the agar (B569324) well diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

The following tables summarize the antifungal activity of various this compound derivatives reported in the literature.

Table 1: Zone of Inhibition of this compound Derivatives

Compound ClassDerivativeFungal StrainZone of Inhibition (mm)Reference
Schiff BaseLigand (from 2-methyl-4-nitroaniline)Aspergillus niger18[2]
Aspergillus flavus16[2]
Candida albicans14[2]
Schiff Base Metal ComplexCo(II) complexAspergillus niger22[2]
Aspergillus flavus20[2]
Candida albicans18[2]
Ni(II) complexAspergillus niger20[2]
Aspergillus flavus18[2]
Candida albicans16[2]
Cu(II) complexAspergillus niger24[2]
Aspergillus flavus22[2]
Candida albicans20[2]
Zn(II) complexAspergillus niger20[2]
Aspergillus flavus18[2]
Candida albicans16[2]

Standard drug (Nystatin) showed a zone of inhibition of 25-30 mm.[2]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound ClassDerivativeFungal StrainMIC (µg/mL)Reference
Schiff Base3-(4-(4-nitrobenzylideneamino)-phenylimino)indoline-2-oneAspergillus niger12.3[10]
Aspergillus fumigatus14.7[10]
ThiosemicarbazoneN-substituted 2-(5-nitro-thiophene)-thiosemicarbazone (L10)Candida sp.Not specified in snippet[8]
Cryptococcus neoformansNot specified in snippet[8]

Note: The available search results provided limited specific MIC values for this compound derivatives. Further literature review is recommended for a more comprehensive dataset.

Experimental Protocols for Antifungal Susceptibility Testing

Agar Well Diffusion Method[2]
  • Media Preparation: Prepare Sabouraud Dextrose Agar (SDA) plates.

  • Inoculum Preparation: Prepare a fungal inoculum suspension in sterile saline to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • Plating: Evenly spread the fungal inoculum over the surface of the SDA plates using a sterile cotton swab.

  • Well Creation: Punch wells of 6 mm diameter in the agar using a sterile borer.

  • Sample Addition: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells. A solvent control and a standard antifungal agent (e.g., Nystatin) should be included.

  • Incubation: Incubate the plates at 28-30°C for 48-72 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.

Broth Microdilution Method for MIC Determination[11]
  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a fungal suspension and dilute it in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_products Antifungal Derivatives A This compound E Condensation (Ethanol, Acetic Acid, Reflux) A->E F Condensation (Ethanol, Acetic Acid, Reflux) A->F B Primary Amine B->E C Thiosemicarbazide C->F D Formaldehyde + Secondary Amine G Mannich Reaction (Ethanol, Reflux) D->G H This compound Schiff Base E->H I This compound Thiosemicarbazone F->I J This compound Mannich Base G->J H->G

Caption: General synthetic workflow for this compound derivatives.

Proposed Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

A plausible mechanism of action for the antifungal effects of certain this compound derivatives, particularly thiosemicarbazones, is the inhibition of the ergosterol biosynthesis pathway.[1][8][11][12] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.

G A Acetyl-CoA B Squalene A->B ... X1 Squalene epoxidase B->X1 C Squalene epoxide D Lanosterol C->D ... X2 Lanosterol 14α-demethylase D->X2 E Ergosterol F Fungal Cell Membrane Integrity E->F Inhibitor1 This compound Derivatives (e.g., Thiosemicarbazones) Inhibitor1->X1 Inhibition Inhibitor2 This compound Derivatives (e.g., Azole-like) Inhibitor2->X2 Inhibition X1->C X2->E

Caption: Inhibition of the ergosterol biosynthesis pathway.

Conclusion

This compound is a promising and versatile starting material for the synthesis of a variety of heterocyclic compounds with significant antifungal activity. The synthetic protocols for Schiff bases, Mannich bases, and thiosemicarbazones are well-established and offer avenues for the generation of diverse chemical libraries for antifungal screening. The primary mechanism of action for some of these derivatives is believed to be the inhibition of ergosterol biosynthesis, a validated target for antifungal therapy. Further research into structure-activity relationships and optimization of lead compounds derived from this compound holds the potential for the development of novel and effective antifungal drugs.

References

Application Notes: Synthesis of 5-Nitroisatin via Electrophilic Nitration of Isatin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 5-Nitroisatin is a versatile synthetic intermediate widely utilized in the development of various biologically active compounds, including potential antibacterial, antifungal, and anticonvulsant agents.[1] Its synthesis is typically achieved through the electrophilic aromatic substitution of isatin (B1672199). The most common method involves the nitration of the isatin core using a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions.[1] This protocol details a standard laboratory procedure for the synthesis of this compound, a critical building block for researchers in medicinal chemistry and drug development. Careful control of the reaction temperature is crucial for achieving high yields and purity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from isatin.

ParameterValueReference
Reactants
Isatin14.7 g (0.1 mol)[2]
Concentrated Sulfuric Acid121 mL[2]
Fuming Nitric Acid4.2 mL[2]
Product
Compound NameThis compound[1][2]
Molecular FormulaC₈H₄N₂O₄
AppearanceOrange-yellow to orange crystalline powder[1][2]
Melting Point~251 °C (with decomposition)[1][2]
Reaction Outcome
Theoretical Yield19.2 g
Actual Yield15 g[2]
Percentage Yield85%[2][3]

Experimental Protocol

Objective: To synthesize this compound by the nitration of isatin.

Materials:

  • Isatin (14.7 g, 0.1 mol)

  • Concentrated Sulfuric Acid (H₂SO₄, 121 mL)

  • Fuming Nitric Acid (HNO₃, 4.2 mL)

  • Crushed Ice (approx. 500 g)

  • Distilled Water

Equipment:

  • 500 mL beaker or flask

  • Ice-salt bath

  • Magnetic stirrer and stir bar

  • Dropping funnel or pipette

  • Large beaker (1 L) for quenching

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Preparation of the Reaction Mixture: In a 500 mL flask, add concentrated H₂SO₄ (121 mL) and cool the flask to 0 °C using an ice-salt bath.[2]

  • Dissolving Isatin: While stirring, slowly add isatin (14.7 g) to the cold sulfuric acid. Continue stirring until all the isatin has dissolved.[2]

  • Nitration: Maintain the temperature of the reaction mixture between 0 °C and 5 °C. Using a dropping funnel, add fuming HNO₃ (4.2 mL) drop by drop to the stirred solution. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.[2]

  • Reaction Time: After the complete addition of nitric acid, allow the reaction mixture to stand with stirring for approximately 30 minutes, ensuring the temperature remains low.[2]

  • Quenching and Precipitation: Pour the reaction mixture slowly and carefully over 500 g of crushed ice in a large beaker. A yellow precipitate of this compound will form immediately.[2]

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.[2]

  • Washing and Drying: Wash the filtered precipitate thoroughly with cold distilled water to remove any residual acid. Air dry the product to a constant weight. The expected yield is approximately 15 g (85%).[2]

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up start Cool Conc. H₂SO₄ to 0 °C dissolve Add Isatin and Dissolve start->dissolve nitration Add Fuming HNO₃ Dropwise (0-5 °C) dissolve->nitration react Stir for 30 min nitration->react quench Pour onto Crushed Ice react->quench filtration Filter Precipitate quench->filtration wash Wash with Water filtration->wash dry Air Dry Product wash->dry end end dry->end This compound (Yellow Solid)

Caption: Workflow for the synthesis of this compound from isatin.

References

Applications of 5-Nitroisatin in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 5-nitroisatin in medicinal chemistry, including its role as a versatile scaffold for the synthesis of various biologically active compounds. Detailed protocols for the synthesis of this compound derivatives and their evaluation in key biological assays are provided, along with tabulated data for easy comparison of their activities.

Application Notes

This compound, a derivative of isatin (B1672199), is a privileged heterocyclic scaffold in medicinal chemistry due to its wide range of pharmacological activities.[1][2] The presence of the nitro group at the 5-position significantly influences its electronic properties and biological activity, making it a valuable starting material for the development of novel therapeutic agents.[1][3] Its versatile chemical nature allows for modifications at various positions, leading to the synthesis of a diverse library of compounds with activities including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[1][2][3]

Anticancer Applications

This compound derivatives have emerged as a promising class of anticancer agents.[1][4] Their mechanism of action is often multi-targeted, involving the inhibition of key enzymes in cell cycle regulation and signaling pathways.

  • Cyclin-Dependent Kinase (CDK) Inhibition: this compound derivatives, particularly N'-substituted benzoylhydrazides, have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2).[5][6][7][8] Overexpression of CDK2 is a hallmark of many cancers, and its inhibition leads to cell cycle arrest and apoptosis.[5][7] The 5-nitro group plays a crucial role in the binding affinity to the CDK2 active site.[6]

  • Caspase Activation: Some derivatives induce apoptosis in cancer cells by activating caspases, the key executioner enzymes in the apoptotic pathway.

  • Other Kinase Inhibition: The isatin scaffold is a known kinase inhibitor, and this compound derivatives have been explored for their inhibitory activity against other kinases involved in cancer progression, such as VEGFR2 and EGFR.

Antimicrobial Applications

The this compound core is a key pharmacophore in the development of novel antimicrobial agents.

  • Antibacterial Activity: Derivatives of this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.[9] One of the key mechanisms is the inhibition of DNA gyrase, a bacterial enzyme essential for DNA replication.[10][11][12]

  • Antifungal Activity: Certain this compound derivatives have demonstrated potent antifungal activity against various pathogenic fungi.[13]

  • Antileishmanial Activity: this compound-derived thiosemicarbazones have shown excellent activity against Leishmania major, with some compounds exhibiting greater potency than the standard drug, pentamidine.[1][14][15]

Other Therapeutic Applications

The therapeutic potential of this compound extends beyond cancer and infectious diseases. Its derivatives have been investigated for:

  • Antiviral activity , including against HIV.

  • Anticonvulsant activity .

  • Inhibition of other enzymes such as transglutaminase 2 and acetylcholinesterase.

Experimental Protocols

Synthesis of this compound

This protocol describes the nitration of isatin to produce this compound.[3]

Materials:

  • Isatin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Crushed Ice

  • Distilled Water

  • Ice-salt bath

  • Magnetic stirrer

  • Beakers

  • Buchner funnel and flask

Procedure:

  • Cool concentrated H₂SO₄ in an ice-salt bath to 0 °C.

  • Slowly add isatin to the cooled sulfuric acid with constant stirring.

  • Continue stirring until all the isatin has dissolved.

  • Add fuming HNO₃ dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stand for 30 minutes.

  • Pour the reaction mixture over a large volume of crushed ice.

  • A yellow precipitate of this compound will form immediately.

  • Filter the precipitate using a Buchner funnel and wash thoroughly with cold distilled water until the washings are neutral.

  • Air dry the product to obtain this compound as an orange-yellow crystalline powder.

General Synthesis of this compound-3-thiosemicarbazone Derivatives

This protocol outlines the condensation reaction between this compound and a substituted thiosemicarbazide (B42300).[1][16]

Materials:

  • This compound

  • Substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide)

  • Ethanol (B145695)

  • Glacial Acetic Acid

  • Reflux apparatus

  • Magnetic stirrer

Procedure:

  • Dissolve equimolar amounts of this compound and the appropriate substituted thiosemicarbazide in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol and dry it to yield the desired this compound-3-thiosemicarbazone derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

General Synthesis of this compound-based Benzoylhydrazide Derivatives

This protocol describes the synthesis of N'-[(5-nitro-1H-indol-2(3H)-one-3-ylidene)] benzohydrazide (B10538) derivatives.[5]

Materials:

  • This compound

  • Substituted benzoylhydrazine

  • 96% Ethanol

  • Glacial Acetic Acid

  • Reflux apparatus

  • Magnetic stirrer

Procedure:

  • Add equimolar amounts of this compound (0.002 mol) and a substituted benzoylhydrazine (0.002 mol) to 50 mL of 96% ethanol in a round-bottom flask.

  • Add 3 drops of glacial acetic acid to the mixture.

  • Heat the mixture under reflux for 5 hours.

  • After cooling to room temperature, a solid product will precipitate.

  • Collect the solid by filtration.

  • Wash the resulting solid with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure this compound-based benzoylhydrazide derivative.

MTT Assay for Cytotoxicity Evaluation

This protocol details the procedure for assessing the in vitro anticancer activity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[17][18][19][20]

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation

Anticancer Activity of this compound Derivatives
Compound IDCell LineIncubation Time (h)IC₅₀ (µM)Reference
Compound 9 (1,2,4-triazine-3-thione derivative) MCF-7 (Breast Cancer)24Strongest activity[4][21]
Compound 7 (1,2,4-triazine-3-ol derivative) MCF-7 (Breast Cancer)48Good activity[4][21]
Compound 11 (1,2-diazino derivative) MCF-7 (Breast Cancer)72Active[4][21]
Isatin Hybrid 3 HCT 116 (Colon Cancer)-1.62[22][23]
Isatin-indole hybrid 36 A-549 (Lung), MDA-MB-231 (Breast), HCT-116 (Colon)-7.3, 4.7, 2.6[24]
Isatin-indole hybrid 32 MCF-7 (Breast)-0.39[24]
Compound 133 A549 (Lung), PC3 (Prostate), MCF-7 (Breast)-5.32, 35.1, 4.86[24]
Antileishmanial Activity of this compound-3-thiosemicarbazone Derivatives against Leishmania major
Compound IDSubstitution at N⁴IC₅₀ (µg/mL)Reference
2 Phenyl74.31 ± 0.69[1]
3 n-Hexyl25.84 ± 0.205[1]
4 Allyl27.14 ± 0.06[1]
5 o-tolyl1.78 ± 0.35[1][15]
7 p-tolyl0.44 ± 0.02[1][15]
19 p-fluorophenyl1.91 ± 0.04[1][15]
28 p-nitrophenyl4.28 ± 0.75[15]
Pentamidine (Standard) -5.09 ± 0.04[14][15]
Antimicrobial Activity of this compound Derivatives
Compound ClassOrganismMIC (µg/mL)Reference
5-Nitrofuran‒isatin hybrid 6 Methicillin-resistant Staphylococcus aureus (MRSA)1[22][23]
5-Nitrofuran‒isatin hybrid 5 Methicillin-resistant Staphylococcus aureus (MRSA)8[22][23]
Mannich bases of this compound Gram-negative bacteriaMore effective[9]
Mannich bases of this compound Gram-positive bacteriaModerately effective[9]

Visualizations

Synthesis_Workflow Isatin Isatin Nitration Nitration (H₂SO₄, HNO₃) Isatin->Nitration FiveNitroisatin This compound Nitration->FiveNitroisatin Condensation1 Condensation FiveNitroisatin->Condensation1 Condensation2 Condensation FiveNitroisatin->Condensation2 Reaction3 Reaction FiveNitroisatin->Reaction3 Thiosemicarbazide Substituted Thiosemicarbazide Thiosemicarbazide->Condensation1 Benzoylhydrazide Substituted Benzoylhydrazide Benzoylhydrazide->Condensation2 OtherReactants Other Reactants OtherReactants->Reaction3 DerivativesLib Library of This compound Derivatives Condensation1->DerivativesLib Condensation2->DerivativesLib Reaction3->DerivativesLib Anticancer Anticancer Assays (MTT, etc.) DerivativesLib->Anticancer Antimicrobial Antimicrobial Assays (MIC, etc.) DerivativesLib->Antimicrobial Enzyme Enzyme Inhibition (CDK2, etc.) DerivativesLib->Enzyme

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

CDK2_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cancer Cancer Cell Proliferation G1_S G1/S Transition S_Phase S Phase (DNA Replication) G1_S->S_Phase CDK2_CyclinE CDK2/Cyclin E Complex CDK2_CyclinE->G1_S Phosphorylates Rb, activates E2F Uncontrolled_Proliferation Uncontrolled Cell Proliferation CDK2_CyclinE->Uncontrolled_Proliferation FiveNitroisatin_Deriv This compound Derivative FiveNitroisatin_Deriv->CDK2_CyclinE Inhibits ATP binding site key Key:      Activation      Inhibition

Caption: Simplified signaling pathway of CDK2 inhibition by this compound derivatives in cancer cells.

References

Application Notes and Protocols: 5-Nitroisatin in the Synthesis of Bioactive Spiro[indole-thiazolidinones]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[indole-thiazolidinone] derivatives represent a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties. The isatin (B1672199) moiety, particularly when substituted with an electron-withdrawing group like a nitro group at the 5-position, serves as a versatile starting material for the synthesis of these complex structures. The reactive C-3 carbonyl group of 5-nitroisatin is key to the construction of the spirocyclic system. This document provides detailed protocols and application notes for the synthesis of spiro[indole-thiazolidinones] using this compound as a key reactant, based on established multi-component reaction strategies.

The synthesis of spiro[indole-thiazolidinones] is often achieved through a one-pot, three-component reaction involving an isatin derivative, an amine, and a mercaptoalkanoic acid. This approach is efficient, reduces reaction time, and simplifies work-up procedures. Various catalysts, including oxalic acid and p-toluenesulfonic acid (p-TSA), as well as microwave-assisted techniques, have been successfully employed to facilitate this transformation.[1][2] The resulting spiro compounds are of significant interest for further derivatization and biological screening. For instance, novel spiro-isatin-thiazolidinone hybrids have been designed and evaluated as inhibitors of the MDM2-p53 interaction, a promising target in cancer therapy.[3]

Key Applications

  • Antimicrobial Agents: Spiro[indole-thiazolidinones] derived from substituted isatins have demonstrated significant activity against a range of bacterial and fungal strains.[4][5] The presence of the 5-nitro group can enhance the antimicrobial potential of these compounds.

  • Anticancer Drug Discovery: The spiro-oxindole core is a key pharmacophore in the development of anticancer agents.[3] Specifically, these compounds have been investigated as inhibitors of the MDM2-p53 protein-protein interaction, which is a critical pathway in tumor suppression.

  • Synthetic Building Blocks: The synthesized spiro[indole-thiazolidinones] can serve as versatile intermediates for the creation of more complex molecules and chemical libraries for high-throughput screening.

Data Presentation

Table 1: Representative Yields and Reaction Conditions for the Synthesis of Spiro[indole-thiazolidinones] from Isatins
Isatin DerivativeAmineCatalyst/ConditionsSolventReaction TimeYield (%)Reference
IsatinAnilineOxalic acid, Room Temp.None1.5 h92
Isatin4-ChloroanilineOxalic acid, Room Temp.None2.5 h89
Isatin4-NitroanilineOxalic acid, Room Temp.None3.0 h85
IsatinVarious aromatic aminesMicrowave irradiationToluene (B28343)2-3 min81-92[1]
IsatinVarious aminesp-TSA, UltrasoundEthanol (B145695)30-45 min85-95[2]
5-FluoroisatinSulfanilamideRefluxMethanolN/AN/A[4]

Note: This table summarizes data for the synthesis of spiro[indole-thiazolidinones] from isatin and its derivatives to provide an expected range of reaction efficiencies. Specific yields for this compound will vary depending on the chosen amine and reaction conditions.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5'-Nitro-Substituted Spiro[indole-thiazolidinones] via Oxalic Acid Catalysis

This protocol is adapted from the general procedure for the one-pot, three-component synthesis of spiro[indole-thiazolidinones].

Materials:

  • This compound

  • Aromatic or aliphatic amine (e.g., aniline, p-chloroaniline)

  • Thioglycolic acid

  • Oxalic acid (catalyst)

  • Ethanol

  • Ethyl acetate (B1210297)

  • n-Hexane

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), the desired amine (1 mmol), thioglycolic acid (1 mmol), and a catalytic amount of oxalic acid (0.1 g).

  • Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent system of ethyl acetate/n-hexane (1:4).

  • Upon completion of the reaction, add ethyl acetate (10 mL) to the reaction mixture.

  • Filter the mixture to recover the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude solid product.

  • Recrystallize the crude product from ethanol to yield the pure spiro[indole-thiazolidinone] derivative.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determine its melting point.

Protocol 2: Microwave-Assisted One-Pot Synthesis

This protocol is based on the microwave-induced synthesis of spiro[indole-thiazolidinones].[1]

Materials:

  • This compound

  • Aromatic amine

  • Mercaptoacetic acid (Thioglycolic acid)

  • Toluene

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, suspend this compound (1 mmol) and the aromatic amine (1 mmol) in toluene (5 mL).

  • Irradiate the mixture in a domestic microwave oven at a suitable power level (e.g., 450W) for 30-60 seconds to form the imine intermediate.

  • Allow the mixture to cool, then add mercaptoacetic acid (1.1 mmol).

  • Irradiate the reaction mixture again for 1-2 minutes.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure spiro compound.

  • Characterize the product using appropriate analytical techniques.

Visualizations

experimental_workflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_workup Work-up & Purification This compound This compound Mixing & Stirring Mixing & Stirring This compound->Mixing & Stirring Amine Amine Amine->Mixing & Stirring Thioglycolic Acid Thioglycolic Acid Thioglycolic Acid->Mixing & Stirring Solvent Addition Solvent Addition Mixing & Stirring->Solvent Addition Catalyst (e.g., Oxalic Acid) Catalyst (e.g., Oxalic Acid) Catalyst (e.g., Oxalic Acid)->Mixing & Stirring Filtration Filtration Solvent Addition->Filtration Evaporation Evaporation Filtration->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product Spiro[indole-thiazolidinone] Recrystallization->Product

Caption: One-pot synthesis workflow for spiro[indole-thiazolidinones].

MDM2_p53_pathway cluster_downstream Downstream Effects MDM2 MDM2 p53 p53 MDM2->p53 Inhibition/ Degradation Apoptosis Apoptosis p53->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Spiro_Compound Spiro[indole- thiazolidinone] Spiro_Compound->MDM2 Inhibition

Caption: Inhibition of the MDM2-p53 pathway by spiro-compounds.

References

Developing Potential Antitubercular Agents from 5-Nitroisatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antitubercular agents.[1][2][3] Isatin (B1672199) (indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent antitubercular effects.[1][4][5][6] Among these, 5-nitroisatin serves as a crucial scaffold for the synthesis of promising new drug candidates. The introduction of the nitro group at the 5-position of the isatin ring has been shown to be a key determinant for enhanced antitubercular activity.[1]

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives, specifically focusing on Schiff bases and hydrazones, as potential antitubercular agents.

Rationale for this compound in Antitubercular Drug Discovery

Isatin itself is an endogenous compound with a versatile chemical structure, making it an attractive starting point for drug design.[4][5] The rationale for focusing on this compound derivatives is based on several key observations:

  • Enhanced Potency: Structure-activity relationship (SAR) studies have consistently shown that the presence of a nitro group, particularly at the 5-position of the isatin ring, often leads to a significant increase in antimycobacterial activity.[1]

  • Mechanism of Action: Nitro-containing compounds are often prodrugs that require activation by mycobacterial enzymes.[7][8][9][10] This mechanism, often involving the release of reactive nitrogen species like nitric oxide, can be effective against both replicating and non-replicating (persistent) forms of Mtb.[7][8][11]

  • Chemical Tractability: The ketone at the C-3 position of the isatin ring is highly reactive and serves as a convenient handle for chemical modification, allowing for the facile synthesis of diverse derivatives such as Schiff bases and hydrazones.[4][12]

Data Presentation: In Vitro Antitubercular Activity

The following tables summarize the in vitro antitubercular activity (Minimum Inhibitory Concentration - MIC) of representative this compound derivatives against various strains of M. tuberculosis.

Table 1: Antitubercular Activity of this compound Schiff Base Derivatives

Compound IDDerivative TypeM. tuberculosis StrainMIC (µg/mL)Reference
D8 Schiff Base (5-nitrofuryl moiety)Wild-type0.156
D8 Schiff Base (5-nitrofuryl moiety)Streptomycin-resistantEnhanced activity
D8 Schiff Base (5-nitrofuryl moiety)Rifampin-resistantEquipotent to Isoniazid
D8 Schiff Base (5-nitrofuryl moiety)Ofloxacin-resistant4x more active than Rifampin
D10 Schiff Base (5-nitrofuryl moiety)Wild-type0.156
A2 Schiff BaseWild-type10 - 0.156
A6 Schiff BaseWild-type10 - 0.156
D5 Schiff BaseWild-type10 - 0.156

Table 2: Antitubercular Activity of this compound Hydrazone Derivatives

Compound IDDerivative TypeM. tuberculosis StrainIC50 (µg/mL)Reference
3d HydrazoneH37Rv5.96[13]
3e HydrazoneH37Rv5.4[13]
8b HydrazoneH37Rv1.6[13]
Q8b Isatin-tethered quinoline (B57606) hydrazoneDrug-susceptible0.06[14]
Q8b Isatin-tethered quinoline hydrazoneMDR0.24[14]
Q8b Isatin-tethered quinoline hydrazoneXDR1.95[14]

Experimental Protocols

General Synthesis of this compound Derivatives (Schiff Bases/Hydrazones)

This protocol describes a general method for the condensation reaction between this compound and a primary amine (for Schiff bases) or a hydrazine (B178648) derivative (for hydrazones).

Workflow Diagram:

G cluster_synthesis Synthesis Workflow Reactants This compound + Amine/Hydrazine Derivative Solvent Solvent (e.g., Acetic Acid, Ethanol) Reactants->Solvent Dissolve Reaction Reflux (e.g., 4 hours) Solvent->Reaction Precipitation Cooling & Filtration Reaction->Precipitation Purification Recrystallization (e.g., DMF/Ethanol) Precipitation->Purification Product Purified this compound Derivative Purification->Product

Caption: General workflow for the synthesis of this compound Schiff bases and hydrazones.

Materials:

  • This compound (Reactant)

  • Appropriate primary amine or hydrazine derivative (1.2-1.5 molar equivalents)

  • Glacial acetic acid or ethanol (B145695) (Solvent)

  • Dimethylformamide (DMF) for recrystallization

  • Standard reflux apparatus

  • Filtration equipment (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate quinoline-3-carbohydrazide (B3054276) or other amine/hydrazine derivative (1.5 mmol) in glacial acetic acid (15 mL).[14]

  • Addition of this compound: To this solution, add this compound (1.2 mmol).[14]

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 4 hours.[14] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool. A precipitate will form.

  • Filtration: Filter the hot mixture to collect the crude product. Wash the precipitate with hot ethanol to remove impurities.[14]

  • Purification: Recrystallize the crude product from a suitable solvent system, such as DMF/ethanol, to yield the purified this compound derivative.[14]

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR, IR, and Mass Spectrometry.

In Vitro Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[2][13]

Workflow Diagram:

G cluster_maba MABA Workflow Culture Prepare M. tuberculosis H37Rv culture (mid-log phase) Plate Dispense bacteria into 96-well plate Culture->Plate Compound Add serial dilutions of test compounds Plate->Compound Incubate Incubate plates (e.g., 5-7 days at 37°C) Compound->Incubate AlamarBlue Add Alamar Blue reagent Incubate->AlamarBlue Read Incubate & Read (Color change/Fluorescence) AlamarBlue->Read Result Determine MIC Read->Result

Caption: Workflow for the Microplate Alamar Blue Assay (MABA) to determine MIC.

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains

  • Middlebrook 7H9 broth, supplemented with ADC

  • Sterile 96-well microplates

  • Test compounds dissolved in DMSO

  • Standard antitubercular drugs (e.g., Isoniazid, Rifampicin) as positive controls

  • Alamar Blue reagent

  • DMSO (negative control)

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.[3]

  • Plate Preparation: In a sterile 96-well plate, add 100 µL of Middlebrook 7H9 broth to each well.

  • Compound Dilution: Prepare serial dilutions of the test compounds (e.g., from 100 µg/mL to 0.8 µg/mL) in the wells.[2] Also prepare wells for positive and negative controls.

  • Inoculation: Add 100 µL of the M. tuberculosis culture (adjusted to a suitable concentration, e.g., 5 x 10^4 CFUs) to each well.[2][3]

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.[2][3]

  • Alamar Blue Addition: After incubation, add 20-30 µL of Alamar Blue reagent to each well.

  • Final Incubation and Reading: Re-incubate the plates for 24 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Proposed Mechanism of Action

Nitroaromatic compounds, including this compound derivatives, are generally considered prodrugs that require reductive activation to exert their antimicrobial effect. The proposed mechanism of action against M. tuberculosis involves the following pathway.

Signaling Pathway Diagram:

G cluster_moa Proposed Mechanism of Action Prodrug This compound Derivative (Prodrug) Activation Reductive Activation Prodrug->Activation Enters Mtb cell Ddn F420-dependent Nitroreductase (Ddn) Ddn->Activation Catalyzes NO Nitric Oxide (NO) & other reactive nitrogen species Activation->NO Target Multiple Cellular Targets (DNA, lipids, proteins) NO->Target Non-specific damage Death Bacterial Cell Death Target->Death

Caption: Proposed activation pathway for 5-nitro-aromatic antitubercular agents.

This activation is often mediated by a deazaflavin (F420)-dependent nitroreductase enzyme (Ddn) present in M. tuberculosis.[7][8][9] The reduction of the nitro group leads to the formation of reactive nitrogen intermediates, including nitric oxide (NO).[7][8] These reactive species can then cause widespread, non-specific damage to various cellular components, ultimately leading to bacterial cell death. This mechanism is advantageous as it can be effective against both actively dividing and dormant mycobacteria.[7][11] Resistance to this class of compounds can arise from mutations in the genes responsible for the F420 cofactor biosynthesis pathway.[7][8]

References

Application Notes and Protocols for the Synthesis of Acetylcholinesterase Inhibitors Using 5-Nitroisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of acetylcholinesterase (AChE) inhibitors derived from 5-nitroisatin. The methodologies outlined are based on established synthetic routes and standardized biological assays, offering a comprehensive guide for the development of novel therapeutic candidates for neurodegenerative diseases such as Alzheimer's disease.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. The introduction of a nitro group at the 5-position of the isatin ring can significantly influence the molecule's electronic properties and biological activity, making this compound an attractive starting material for the synthesis of novel AChE inhibitors.

The most common synthetic approach involves the condensation of the reactive C3-ketone of this compound with various primary amines or hydrazides to form Schiff bases or hydrazones, respectively. These derivatives can be further modified to optimize their inhibitory potency and pharmacokinetic properties.

Synthesis of this compound-Based Acetylcholinesterase Inhibitors

The synthesis of acetylcholinesterase inhibitors from this compound typically follows a straightforward condensation reaction to produce Schiff bases or hydrazones. This approach allows for significant molecular diversity by varying the amine or hydrazide reactant.

General Synthetic Workflow

cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction Condensation Reaction (e.g., in Ethanol with Acetic Acid catalyst) Start->Reaction Reactant Primary Amine or Hydrazide Reactant->Reaction Product This compound Schiff Base / Hydrazone Reaction->Product Assay Acetylcholinesterase Inhibition Assay (Ellman's Method) Product->Assay Data IC50 Value Determination Assay->Data Substrate Acetylthiocholine (Substrate) AChE Acetylcholinesterase (AChE) (Enzyme) Substrate->AChE Product1 Thiocholine AChE->Product1 Hydrolysis Product2 TNB Anion (Yellow, Absorbs at 412 nm) Product1->Product2 Reaction with DTNB DTNB (Ellman's Reagent) DTNB->Product2

5-Nitroisatin: A Versatile Intermediate for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Nitroisatin, a derivative of isatin (B1672199), has emerged as a crucial building block in synthetic organic and medicinal chemistry. Its reactive keto group at the C-3 position and the electron-withdrawing nitro group on the aromatic ring make it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. These synthesized heterocycles, including spirooxindoles, triazines, diazinos, and triazoles, have demonstrated significant potential in drug discovery, exhibiting a broad spectrum of biological activities such as anticancer, antioxidant, and antileishmanial properties. This document provides an overview of the applications of this compound as an intermediate and detailed protocols for the synthesis of various heterocyclic derivatives.

Applications in Heterocyclic Synthesis

This compound serves as a key starting material for the construction of diverse heterocyclic scaffolds. The C-3 carbonyl group readily undergoes condensation reactions with various nucleophiles, while the lactam N-H can be functionalized, providing multiple points for molecular diversification.

1. Synthesis of Spirooxindoles: Spirooxindoles are a prominent class of naturally occurring and synthetic compounds with significant biological activities. This compound is a valuable precursor for the synthesis of spirooxindoles through multicomponent reactions, particularly 1,3-dipolar cycloadditions. The in situ generation of azomethine ylides from the reaction of this compound with amino acids, followed by their reaction with various dipolarophiles, leads to the stereoselective formation of complex spiro-pyrrolidinyl-oxindole systems. These compounds have been investigated for their potent anticancer activities, with some derivatives showing inhibitory effects on the MDM2-p53 pathway.

2. Synthesis of Triazine and Diazino Derivatives: this compound can be converted to thiosemicarbazones, which are key intermediates for the synthesis of 1,2,4-triazine (B1199460) derivatives.[1] Cyclization of this compound thiosemicarbazones under different conditions can yield either 1,2,4-triazin-3-ols or 1,2,4-triazine-3-thiones.[2] These compounds have been evaluated for their antioxidant and anticancer activities.[1][2] Furthermore, this compound can be utilized in the synthesis of 1,2-diazino derivatives, which have also shown promising anticancer properties.[1][2]

3. Synthesis of 1,2,3-Triazole Conjugates: The application of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient synthesis of this compound-1,2,3-triazole conjugates. This is typically achieved by first N-alkylation of this compound with a molecule containing a terminal alkyne or azide (B81097) functionality, followed by the cycloaddition reaction with a corresponding azide or alkyne partner. These triazole-linked hybrids have been explored for their potential as novel therapeutic agents.

Quantitative Data on Biological Activities

The following tables summarize the reported biological activities of various heterocyclic compounds derived from this compound.

Table 1: Anticancer Activity of this compound Derivatives

Compound ClassDerivativeCell LineIC50 (µM)Reference
1,2,4-Triazine-3-ol Compound 7MCF-7Good activity (qualitative)[1][2]
1,2,4-Triazine-3-thione Compound 9MCF-7Strongest activity at 24h (qualitative)[1][2]
1,2-Diazino Compound 11MCF-7Good activity at 72h (qualitative)[1][2]
Di-spirooxindole Derivative with m-fluoro-phenyl ringMDA-MB-2317.63 ± 0.08[3]
Di-spirooxindole Derivative with p-bromo-substituted benzene (B151609) ringsPC314.3 ± 1.0[3]
Isatin-based Benzoylhydrazines Various derivativesCDK2-[4]

Table 2: Antioxidant Activity of this compound Derivatives

Compound ClassDerivativeAssayIC50 (µg/mL)Reference
1,2,4-Triazine-3-thione Compound 9DPPHStrongest activity at 24h (qualitative)[1][3]
Thiazolopyrimidine derivatives Various derivativesDPPH-[5]

Table 3: Antileishmanial Activity of this compound-derived Thiosemicarbazones

DerivativeIC50 (µg/mL)
N4-(ortho-methylphenyl)1.78 ± 0.35
N4-(para-methylphenyl)0.44 ± 0.02
N4-(meta-methylphenyl)52.66 ± 0.28
N4-(unspecified)1.91 ± 0.04
N4-(unspecified)4.28 ± 0.75
Standard Drug (Pentamidine) 5.09 ± 0.04

Experimental Protocols

Protocol 1: Synthesis of 1-(5-Nitro-2-oxoindolin-3-ylidene)thiosemicarbazide

This protocol describes the synthesis of a key intermediate for 1,2,4-triazine derivatives.

Materials:

Procedure:

  • A mixture of this compound (5.2 mmol) and thiosemicarbazide (5.2 mmol) is suspended in ethanol (60 ml).[6]

  • A catalytic amount of hydrochloric acid is added to the mixture.[6]

  • The reaction mixture is refluxed for 6 hours.[6]

  • After cooling, the solid product is collected by filtration.[6]

  • The resulting crystals can be used for subsequent reactions without further purification.[6]

Protocol 2: General Procedure for the Synthesis of Di-spirooxindoles via 1,3-Dipolar Cycloaddition

Materials:

  • This compound

  • A secondary amino acid (e.g., L-proline or sarcosine)

  • An appropriate dipolarophile (e.g., an α,β-unsaturated ketone)

  • Methanol (B129727) or an ionic liquid (e.g., [bmim]PF6)

Procedure:

  • A mixture of this compound (1.0 mmol), the secondary amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) is prepared.

  • The reactants are dissolved in a suitable solvent such as methanol or an ionic liquid.[7]

  • The reaction mixture is stirred at room temperature or heated under reflux, with the progress monitored by Thin Layer Chromatography (TLC).[7]

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired di-spirooxindole.[7]

Protocol 3: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the synthesis of this compound-1,2,3-triazole conjugates.

Materials:

  • N-propargyl-5-nitroisatin (or an N-azidoethyl-5-nitroisatin derivative)

  • An appropriate organic azide (or alkyne)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • A suitable solvent system (e.g., t-butanol/water or DMF)

Procedure:

  • The N-functionalized this compound derivative (1.0 mmol) and the corresponding azide or alkyne partner (1.0 mmol) are dissolved in the chosen solvent system.

  • A solution of CuSO₄·5H₂O (0.1 mmol) in water is added to the reaction mixture.

  • A freshly prepared solution of sodium ascorbate (0.2 mmol) in water is added dropwise.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the pure 1,2,3-triazole conjugate.

Visualizations

Synthesis_Workflow cluster_intermediates Key Intermediates cluster_products Heterocyclic Products This compound This compound Thiosemicarbazone Thiosemicarbazone This compound->Thiosemicarbazone Thiosemicarbazide Azomethine Ylide Azomethine Ylide This compound->Azomethine Ylide Amino Acid N-alkynyl/azido Isatin N-alkynyl/azido Isatin This compound->N-alkynyl/azido Isatin Alkylation 1,2,4-Triazines 1,2,4-Triazines Thiosemicarbazone->1,2,4-Triazines 1,2-Diazinos 1,2-Diazinos Thiosemicarbazone->1,2-Diazinos Spirooxindoles Spirooxindoles Azomethine Ylide->Spirooxindoles Dipolarophile 1,2,3-Triazoles 1,2,3-Triazoles N-alkynyl/azido Isatin->1,2,3-Triazoles CuAAC

Caption: Synthetic pathways from this compound to various heterocyclic compounds.

MDM2_p53_Pathway cluster_stress Cellular Stress cluster_regulation Regulation cluster_outcome Cellular Outcome DNA Damage DNA Damage p53 p53 DNA Damage->p53 Activation Oncogene Activation Oncogene Activation Oncogene Activation->p53 Activation MDM2 MDM2 p53->MDM2 Upregulates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence MDM2->p53 Ubiquitination & Degradation Spirooxindole Derivative Spirooxindole Derivative Spirooxindole Derivative->MDM2 Inhibits

Caption: Inhibition of the MDM2-p53 signaling pathway by this compound-derived spirooxindoles.

References

Application Notes and Protocols: 5-Nitroisatin in the Development of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-nitroisatin as a scaffold in the development of novel antiviral agents. This document includes a summary of antiviral activities, detailed experimental protocols for synthesis and evaluation, and visualizations of potential mechanisms of action.

Introduction

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The introduction of a nitro group at the 5-position of the isatin ring can significantly modulate the electronic properties of the molecule, often enhancing its biological efficacy. This has led to the exploration of this compound derivatives as potential antiviral agents against a range of viruses, including Human Immunodeficiency Virus (HIV), Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), and Hepatitis C Virus (HCV).

Antiviral Activity of this compound Derivatives

Research has demonstrated that various derivatives of this compound exhibit potent antiviral activities. The primary strategies have involved modifications at the N1 and C3 positions of the isatin core, leading to the synthesis of Schiff bases, Mannich bases, and thiosemicarbazone derivatives. The antiviral data for selected this compound derivatives are summarized in the table below.

Quantitative Antiviral Data Summary
Compound ClassDerivative Structure/NameTarget VirusAssay SystemActivity (EC₅₀/IC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI)Reference
Thiazolyl-hydrazinylidene-indolin-2-one1a, 3a, 10a, 9bHIV-1-< 20 µM (EC₅₀)Not ReportedNot Reported[1]
Sulphonamide DerivativeSPIII-5FSARS-CoVVero Cells45% max protectionNot ReportedNot Reported[2]
Sulphonamide DerivativeSPIII-5FHepatitis C Virus (HCV)Huh 5-2 Cells6 µg/mL (IC₅₀)> 42 µg/mL> 7[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives and the protocols for evaluating their antiviral activity.

Protocol 1: Synthesis of this compound-3-thiosemicarbazone Derivatives

This protocol describes a general method for the synthesis of this compound-3-thiosemicarbazones.

Materials:

Procedure:

  • Dissolve this compound (1 molar equivalent) in a minimal amount of hot absolute ethanol.

  • In a separate flask, dissolve the desired thiosemicarbazide (1 molar equivalent) in absolute ethanol.

  • Add the this compound solution to the thiosemicarbazide solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound-3-thiosemicarbazone derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of 3-[2-(4-aryl-1,3-thiazol-2-yl)hydrazinylidene]-5-nitroindolin-2-ones

This protocol outlines the synthesis of a class of this compound derivatives that have shown potent anti-HIV-1 activity.

Step 1: Synthesis of 2-(5-nitro-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide

  • In a round-bottom flask, combine equimolar amounts of this compound and hydrazinecarbothioamide in 2-propanol.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture and monitor the reaction by TLC (ethyl acetate/hexane = 1/1).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of the final thiazolyl-hydrazinylidene-indolin-2-one derivative

  • React the purified 2-(5-nitro-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide from Step 1 with the appropriate α-halogenated aryl-ketone in refluxing 2-propanol.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the precipitate by filtration and purify by crystallization (water/ethanol).

Protocol 3: Anti-HIV-1 Activity Assay using MT-4 Cells

This protocol describes a cell-based assay to determine the anti-HIV-1 activity of this compound derivatives.

Materials:

  • MT-4 cells

  • HIV-1 viral stock

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., AZT)

  • 96-well microtiter plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilizing agent (e.g., acidified isopropanol)

  • Plate reader

Procedure:

  • Seed MT-4 cells into 96-well plates at an appropriate density.

  • Prepare serial dilutions of the test compounds and the positive control in cell culture medium.

  • Add the compound dilutions to the wells containing the MT-4 cells.

  • Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells and virus-only control wells.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.

  • After the incubation period, add MTT reagent to each well and incubate for a further 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

Protocol 4: SARS-CoV 3CL Protease Inhibition Assay

This protocol outlines a biochemical assay to screen for inhibitors of the SARS-CoV 3CL protease.

Materials:

  • Recombinant SARS-CoV 3CL protease

  • Fluorogenic peptide substrate

  • Assay buffer

  • Test compounds (this compound derivatives)

  • Positive control inhibitor

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Dispense the test compounds at various concentrations into the wells of a 384-well plate.

  • Add the SARS-CoV 3CL protease solution to each well and pre-incubate with the compounds for a defined period (e.g., 30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1-3 hours).

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mechanisms of Action and Signaling Pathways

The antiviral activity of this compound derivatives can be attributed to their ability to interfere with various stages of the viral life cycle. The following diagrams illustrate some of the proposed mechanisms.

HIV_Inhibition cluster_virus HIV-1 Life Cycle cluster_drug This compound Derivatives Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Replication Replication Integration->Replication Assembly & Budding Assembly & Budding Replication->Assembly & Budding 5_Nitroisatin_Derivative_1 Thiazolyl-hydrazinylidene- indolin-2-one 5_Nitroisatin_Derivative_1->Reverse Transcription Inhibits Reverse Transcriptase 5_Nitroisatin_Derivative_1->Integration Inhibits Integrase

Caption: Multi-target inhibition of HIV-1 by this compound derivatives.

SARS_CoV_Inhibition cluster_virus SARS-CoV Replication cluster_drug This compound Derivatives Viral Polyprotein Viral Polyprotein 3CL Protease 3CL Protease Viral Polyprotein->3CL Protease Cleavage Site Functional Viral Proteins Functional Viral Proteins 3CL Protease->Functional Viral Proteins Processes 5_Nitroisatin_Derivative_2 Isatin Analogue 5_Nitroisatin_Derivative_2->3CL Protease Inhibits

Caption: Inhibition of SARS-CoV 3CL Protease by this compound analogues.

Experimental_Workflow Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Cytotoxicity_Assay Cytotoxicity Assay (CC₅₀) in relevant cell lines Characterization->Cytotoxicity_Assay Antiviral_Screening Primary Antiviral Screening (e.g., Cell-based assays) Cytotoxicity_Assay->Antiviral_Screening Hit_Identification Identification of 'Hit' Compounds Antiviral_Screening->Hit_Identification Dose_Response Dose-Response Studies (EC₅₀/IC₅₀ Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization End End Lead_Optimization->End

Caption: General workflow for antiviral drug development using this compound.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Nitroisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 5-nitroisatin. The presence of the strongly electron-withdrawing nitro group at the C5 position of the isatin (B1672199) ring activates it for nucleophilic attack, enabling the synthesis of a variety of 5-substituted isatin derivatives. While direct SNAr on the aromatic ring of this compound is less common in readily available literature compared to reactions at the N-H or C3-carbonyl positions, the principles of SNAr suggest its feasibility. This document outlines a general protocol for such transformations, drawing upon established methodologies for similar nitro-activated aromatic systems.

Introduction to Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution is a key reaction in organic synthesis for the functionalization of aromatic rings. In the case of this compound, the nitro group serves as a powerful activating group, withdrawing electron density from the aromatic ring and making it susceptible to attack by nucleophiles. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. This intermediate then expels a leaving group to restore aromaticity. While a halide is a typical leaving group in SNAr reactions, the nitro group itself can also be displaced by certain nucleophiles.

Experimental Protocols

The following protocols provide detailed methodologies for nucleophilic aromatic substitution on this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amine Nucleophiles

This protocol describes a general method for the reaction of this compound with primary or secondary amines to yield 5-amino-substituted isatin derivatives.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine, aniline)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Acetonitrile)

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1 - 2.0 eq) and the base (1.5 - 2.5 eq).

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The optimal temperature will depend on the reactivity of the nucleophile and the solvent used.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-amino-substituted isatin.

Protocol 2: Nucleophilic Displacement of the Nitro Group with Methoxide (B1231860)

This protocol outlines a procedure for the substitution of the nitro group of this compound with a methoxy (B1213986) group to synthesize 5-methoxyisatin. This reaction can be challenging and may require carefully controlled conditions.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (B129727) (MeOH) or Dimethylformamide (DMF)

  • Glacial acetic acid

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DMF or methanol.

  • In a separate flask, prepare a solution of sodium methoxide (2.0 - 5.0 eq) in the same anhydrous solvent.

  • Slowly add the sodium methoxide solution to the this compound suspension at room temperature.

  • Heat the reaction mixture to a temperature between 50°C and 100°C. The reaction progress should be carefully monitored by TLC.

  • Upon completion, cool the reaction to 0°C and cautiously quench by adding glacial acetic acid to neutralize the excess base.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to yield 5-methoxyisatin.

Data Presentation

The following table summarizes expected outcomes for representative nucleophilic substitution reactions on this compound based on general principles of SNAr. Actual yields and reaction times will vary depending on the specific nucleophile, solvent, temperature, and other reaction conditions.

EntryNucleophileProductSolventTemperature (°C)Expected Yield (%)
1Piperidine5-(Piperidin-1-yl)isatinDMF100Moderate to Good
2Morpholine5-(Morpholino)isatinDMSO110Moderate to Good
3Sodium Methoxide5-MethoxyisatinDMF80Low to Moderate
4Sodium Azide5-AzidoisatinDMF90Moderate

Visualizations

Experimental Workflow for Nucleophilic Aromatic Substitution

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Anhydrous Solvent add_reagents Add Nucleophile and Base start->add_reagents heat Heat Mixture (e.g., 80-120°C) add_reagents->heat monitor Monitor by TLC heat->monitor quench Cool and Quench monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Pure 5-Substituted Isatin chromatography->product snar_pathway reactant This compound + Nucleophile transition_state1 Transition State 1 (Nucleophilic Attack) reactant->transition_state1 intermediate Meisenheimer Complex (Resonance Stabilized) transition_state1->intermediate transition_state2 Transition State 2 (Leaving Group Departure) intermediate->transition_state2 product 5-Substituted Isatin + Leaving Group transition_state2->product

Troubleshooting & Optimization

optimizing yield and purity of 5-Nitroisatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 5-Nitroisatin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is through the electrophilic nitration of isatin (B1672199).[1][2] This reaction typically employs a nitrating agent, most commonly a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), under strictly controlled temperature conditions.[1][2]

Q2: What is the expected yield for the nitration of isatin to this compound?

A2: Under optimized conditions, the nitration of isatin can achieve a high yield. Reported yields are in the range of 85%. Consistent results depend on careful control of the experimental parameters.

Q3: What are the critical parameters to control during the synthesis?

A3: Temperature and reagent concentration are critical for achieving high yields and purity.[1][2] The reaction is highly exothermic, and maintaining a low temperature (typically 0-5 °C) is crucial to prevent over-nitration and the formation of side products. The dropwise addition of the nitrating agent is also essential for temperature control.

Q4: What are the common side reactions and byproducts in this synthesis?

A4: Common side reactions include the formation of other nitro-isomers and over-nitration, which can occur if the reaction temperature is not adequately controlled. Sulfonation of the aromatic ring can also be a potential side reaction when using sulfuric acid. Another possible impurity is the corresponding isatin oxime, which can form during the workup.

Q5: How can I purify the crude this compound product?

A5: The crude product is typically purified by washing thoroughly with cold water to remove residual acids. Further purification can be achieved through recrystallization. While specific solvents for this compound are not extensively documented in comparative studies, ethanol (B145695) is a commonly used solvent for recrystallizing similar organic compounds.[3] The selection of an appropriate recrystallization solvent is critical and should be determined experimentally to maximize yield and purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction: Reaction time may be too short, or the temperature may be too low.- Ensure the reaction is stirred for the recommended duration after the addition of the nitrating agent.- While low temperatures are crucial, ensure the reaction proceeds to completion by monitoring with TLC.
Loss of product during workup: The product may be partially soluble in the wash solutions.- Use ice-cold water for washing the precipitate to minimize solubility losses.- Ensure complete precipitation before filtration.
Sub-optimal reagent quality: Impure starting materials or incorrect acid concentrations can affect the reaction efficiency.- Use high-purity isatin and freshly opened, concentrated acids.- Verify the concentration of the nitric and sulfuric acids.
Low Purity (presence of multiple spots on TLC) Over-nitration: The reaction temperature was too high, or the nitrating agent was added too quickly.- Maintain the reaction temperature strictly between 0-5 °C using an ice-salt bath.- Add the nitrating mixture very slowly (dropwise) with vigorous stirring.
Formation of other isomers: Reaction conditions may favor the formation of other nitro-isomers.- The 5-position is generally favored in the nitration of isatin. Strict adherence to the recommended protocol will maximize the yield of the desired isomer.
Presence of starting material: Incomplete reaction.- Increase the reaction time or allow the reaction to stir for a longer period at the controlled temperature.
Product is a dark, oily substance instead of a yellow/orange powder Decomposition or side reactions: Excessive temperature or incorrect reagent ratios can lead to decomposition.- Re-verify the experimental setup for proper temperature control.- Ensure the correct stoichiometry of the reagents.
Incomplete removal of acidic impurities: Residual acid can cause the product to appear oily or discolored.- Wash the crude product thoroughly with cold water until the washings are neutral to litmus (B1172312) paper. A wash with a dilute sodium bicarbonate solution can also be considered, followed by a final water wash.

Experimental Protocols

Protocol 1: Nitration of Isatin to this compound

This protocol is a widely cited method for the synthesis of this compound.

Materials:

  • Isatin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Crushed Ice

  • Distilled Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add 121 mL of concentrated sulfuric acid.

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly and cautiously add 14.7 g (0.1 mol) of isatin to the cooled sulfuric acid with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 4.2 mL of fuming nitric acid to a small amount of cooled, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the isatin solution using a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the complete addition of the nitrating mixture, allow the reaction to stir for an additional 30 minutes at 0-5 °C.

  • Pour the reaction mixture slowly over 500 g of crushed ice in a large beaker with stirring.

  • A yellow precipitate of this compound will form immediately.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with cold water until the filtrate is neutral to litmus paper.

  • Air-dry the purified this compound to a constant weight.

Expected Yield: Approximately 85%.

Visualizing the Workflow and Logic

To aid in understanding the experimental process and troubleshooting, the following diagrams are provided.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Purification start Start cool_H2SO4 Cool H₂SO₄ to 0°C start->cool_H2SO4 add_isatin Add Isatin to H₂SO₄ cool_H2SO4->add_isatin add_nitrating_mix Dropwise addition of Nitrating Mix (0-5°C) add_isatin->add_nitrating_mix prep_nitrating_mix Prepare Nitrating Mix (HNO₃ + H₂SO₄) prep_nitrating_mix->add_nitrating_mix stir_reaction Stir for 30 min at 0-5°C add_nitrating_mix->stir_reaction quench Pour onto Crushed Ice stir_reaction->quench precipitate Precipitation of This compound quench->precipitate filter_product Vacuum Filtration precipitate->filter_product wash_product Wash with Cold Water filter_product->wash_product dry_product Dry Product wash_product->dry_product end Pure this compound dry_product->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree start Low Yield or Purity Issue check_temp Was reaction temp. maintained at 0-5°C? start->check_temp check_addition Was nitrating mix added dropwise? check_temp->check_addition Yes over_nitration High probability of over-nitration/side products. Improve cooling and slow addition. check_temp->over_nitration No check_workup Was product washed thoroughly with cold water? check_addition->check_workup Yes localized_heating Rapid addition causes localized heating. Ensure slow, dropwise addition. check_addition->localized_heating No check_reagents Are reagents of high purity? check_workup->check_reagents Yes acid_impurity Residual acid can lower purity and yield. Ensure washing until neutral. check_workup->acid_impurity No reagent_issue Impure reagents can cause low yield/side reactions. Use fresh, high-purity reagents. check_reagents->reagent_issue No recrystallize Consider recrystallization for further purification. check_reagents->recrystallize Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of 5-Nitroisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-nitroisatin derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and its derivatives.

Question: Why is the yield of my this compound synthesis low?

Answer:

Low yields in the nitration of isatin (B1672199) to form this compound are a common problem. The primary cause is often suboptimal reaction conditions. Careful control of temperature and reagent concentration is critical for achieving high yields and purity.[1] Here are some potential causes and solutions:

Table 1: Troubleshooting Low Yields in this compound Synthesis

Potential CauseRecommended Solution
Incorrect Reaction Temperature Maintain a temperature of 0-5 °C during the dropwise addition of fuming nitric acid to the solution of isatin in concentrated sulfuric acid.[2] Temperatures above this range can lead to the formation of side products and decomposition.
Improper Reagent Concentration Use concentrated sulfuric acid and fuming nitric acid. The use of less concentrated acids can result in incomplete nitration.
Insufficient Reaction Time After the addition of nitric acid, allow the reaction to stand for approximately 30 minutes to ensure complete conversion.[2]
Inefficient Product Recovery Pour the reaction mixture over a sufficient amount of crushed ice to ensure complete precipitation of the this compound product.[2]

A general workflow for troubleshooting low yields can be visualized as follows:

Low_Yield_Troubleshooting start Low Yield Observed check_temp Verify Reaction Temperature (0-5 °C) start->check_temp check_reagents Confirm Reagent Concentration check_temp->check_reagents Temp OK optimize Optimize Conditions check_temp->optimize Temp Incorrect check_time Review Reaction Time check_reagents->check_time Reagents OK check_reagents->optimize Reagents Incorrect check_recovery Evaluate Product Recovery Method check_time->check_recovery Time OK check_time->optimize Time Incorrect check_recovery->optimize Recovery Inefficient success Improved Yield check_recovery->success Recovery OK optimize->success

Caption: Troubleshooting decision tree for low yields.

Question: I am having difficulty purifying my this compound derivative. What are some common issues and solutions?

Answer:

Purification of this compound derivatives can be challenging due to their limited solubility and potential for forming intractable solids or oils.[3][4]

Table 2: Troubleshooting Purification of this compound Derivatives

ProblemPotential CauseRecommended Solution
Product precipitates as an oil The product may have a low melting point or contain impurities that depress the melting point.Try triturating the oil with a non-polar solvent like hexane (B92381) to induce solidification. If that fails, column chromatography is the best option.
Product forms a rock-hard solid This can occur with certain derivatives upon cooling of the reaction mixture.[4]To break up the solid, add a solvent in which the product is soluble (e.g., methanol) and use mechanical agitation.[4]
Poor solubility in common recrystallization solvents This compound and its derivatives have limited solubility in water but are generally soluble in organic solvents like ethanol (B145695) and acetone.[1][5]For recrystallization, consider solvent systems like ethanol-water or DMF-ethanol.[6]
Multiple spots on TLC after purification This could indicate the presence of cis-trans isomers, which are common in Schiff base derivatives of isatin.[3]If the spots correspond to isomers, further purification may not be necessary if the mixture can be used in the next step. Otherwise, preparative TLC or column chromatography may be required to separate the isomers.

Question: My N-alkylation of this compound is not working well. What could be the problem?

Answer:

N-alkylation of isatins can be problematic, often resulting in incomplete reactions or the formation of side products.[4][7]

Table 3: Troubleshooting N-Alkylation of this compound

IssuePotential CauseRecommended Solution
Incomplete reaction Insufficiently strong base, poor solubility of the base (e.g., K2CO3 in acetone), or inactive alkylating agent.[4][7]Use a stronger, more soluble base like cesium carbonate, or switch to a solvent like DMF or acetonitrile.[4] Ensure the alkylating agent is fresh. For base-labile isatins, a milder procedure using Cu2CO3 may be beneficial.[8]
O-alkylation instead of N-alkylation The use of certain reagents, like silver salts, can favor O-alkylation.[7]Use a strong base to fully deprotonate the nitrogen, which will favor N-alkylation.
Side reactions Aldol-type condensation at the C3-keto position can occur, especially when using bases in acetone.[7]Change the solvent to one that does not participate in side reactions, such as DMF or acetonitrile.

Frequently Asked Questions (FAQs)

Question: What is the most common method for synthesizing this compound?

Answer:

The most widely used method for the synthesis of this compound is the electrophilic nitration of isatin.[1] This typically involves treating isatin with a nitrating mixture of concentrated sulfuric acid and fuming nitric acid under controlled, low-temperature conditions.[1][2]

Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_derivatization Derivative Synthesis (e.g., Schiff Base) Isatin Isatin Nitrating_Mixture Conc. H₂SO₄ + Fuming HNO₃ (0-5 °C) Isatin->Nitrating_Mixture Reacts with Nitroisatin This compound Nitrating_Mixture->Nitroisatin Yields Amine Primary Amine/Hydrazide Nitroisatin->Amine Condensation with Solvent_Catalyst Ethanol, Acetic Acid (catalyst) Amine->Solvent_Catalyst Schiff_Base This compound Schiff Base Solvent_Catalyst->Schiff_Base

Caption: General synthetic workflow for this compound and its derivatives.

Question: What are some common classes of this compound derivatives and their synthesis routes?

Answer:

Several classes of this compound derivatives have been synthesized for various applications, particularly in medicinal chemistry.[6][9][10]

  • Schiff Bases: These are commonly prepared by the condensation reaction of this compound with various primary amines or hydrazides in a suitable solvent like ethanol, often with a catalytic amount of acetic acid.[10]

  • Spiro Derivatives: Spiro compounds containing a this compound moiety can be synthesized through cycloaddition reactions. For instance, spiro-quinazoline-4-ones, thiazine-4-ones, and oxazine-4-ones have been produced from this compound Schiff bases.[6]

  • Heterocyclic Derivatives: this compound can be used as a scaffold to synthesize more complex heterocyclic systems, such as 1,2,4-triazine (B1199460) and 1,2-diazino derivatives.[9][11]

Question: Are there any specific safety precautions I should take when working with this compound?

Answer:

Yes, this compound is a hazardous substance and should be handled with care. According to its Globally Harmonized System (GHS) classification, it is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing cancer.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

Question: My NMR spectrum for a this compound derivative is more complex than expected. What could be the reason?

Answer:

The presence of additional signals in the NMR spectra of this compound derivatives, particularly benzoylhydrazines, can be attributed to the existence of cis-trans isomers.[3] This isomerism can lead to a doubling of some peaks in both the ¹H and ¹³C NMR spectra.

Experimental Protocols

Protocol 1: Synthesis of this compound [2]

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 121 mL of concentrated sulfuric acid and cool to 0 °C.

  • Slowly add 14.7 g (0.1 mol) of isatin to the cooled sulfuric acid while stirring.

  • Dropwise, add 4.2 mL of fuming nitric acid to the mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to stand for 30 minutes.

  • Pour the reaction mixture over 500 g of crushed ice. A yellow precipitate will form.

  • Filter the solid product, wash thoroughly with water, and air dry to a constant weight.

Protocol 2: Synthesis of a this compound Schiff Base [10][13]

  • Dissolve 0.01 mol of this compound in 50 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 0.01 mol of the desired primary amine (e.g., 2-methyl-4-nitroaniline) in 50 mL of ethanol.

  • Add the ethanolic solution of the amine to the this compound solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for approximately 1 hour.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, evaporate the solvent to a smaller volume and allow the mixture to cool.

  • The Schiff base product will precipitate upon cooling.

  • Filter the solid, wash with cold ethanol, and recrystallize from ethanol to obtain the pure product.

Signaling Pathway Context

This compound derivatives are often investigated as potential inhibitors of various enzymes, including cyclin-dependent kinase 2 (CDK2), which is a key regulator of the cell cycle.[3][14] Inhibition of CDK2 can lead to cell cycle arrest and is a target for anticancer therapies.

CDK2_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E Complex Cyclin E/CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Phosphorylation Phosphorylation of Substrate Proteins Complex->Phosphorylation G1_S_Transition G1/S Transition Phosphorylation->G1_S_Transition Nitroisatin This compound Derivative Nitroisatin->Complex Inhibits

Caption: Inhibition of the CDK2 pathway by this compound derivatives.

References

improving the solubility of 5-Nitroisatin for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitroisatin. Our goal is to help you overcome common challenges related to its solubility and use in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a nitro-substituted derivative of isatin (B1672199), appearing as a yellow to orange crystalline powder.[1] It is utilized in the synthesis of various heterocyclic compounds and has been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] Notably, isatin derivatives have been identified as potential inhibitors of cyclin-dependent kinase 2 (CDK2) and as modulators of apoptosis through interactions with caspases.[2][3]

Q2: What are the general solubility properties of this compound?

This compound has limited solubility in water.[4][5] It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), ethanol, and acetone.[2][5] While some sources may state it is "soluble in water," this typically indicates a very low level of solubility.[6] For biological assays, it is common practice to first dissolve the compound in an organic solvent before preparing aqueous working solutions.

Troubleshooting Guide

Issue: Precipitate formation when preparing this compound stock solutions or working solutions.

Possible Causes and Solutions:

  • Low Aqueous Solubility: this compound is inherently poorly soluble in aqueous solutions. Direct dissolution in water or buffers will likely result in precipitation.

    • Solution: Always prepare a concentrated stock solution in an appropriate organic solvent first. DMSO and NMP are recommended as effective solvents.[2]

  • Solvent Choice for Stock Solution: The choice of organic solvent can impact the final concentration achievable and the stability of the stock solution.

    • Solution: High-purity DMSO is the most common and effective solvent for preparing high-concentration stock solutions of this compound for use in biological assays.[2]

  • Precipitation Upon Dilution: Adding a concentrated organic stock solution directly to an aqueous buffer or cell culture medium can cause the compound to precipitate out due to a sudden change in solvent polarity.

    • Solution: To prepare a working solution, perform a serial dilution of the DMSO stock solution in your aqueous buffer or medium. It is crucial to add the stock solution to the aqueous solution while vortexing or mixing to ensure rapid and even dispersion. For sensitive applications, consider using a co-solvent system, such as a mixture of DMSO and polyethylene (B3416737) glycol (PEG), for the initial stock.

  • Final Solvent Concentration in Assays: High concentrations of organic solvents like DMSO can be toxic to cells.

    • Solution: Aim to keep the final concentration of DMSO in your biological assay as low as possible, typically below 0.5%, to minimize cytotoxic effects. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.

Issue: Inconsistent or unexpected results in cell-based assays.

Possible Causes and Solutions:

  • Compound Precipitation in Culture Media: this compound may precipitate out of the cell culture medium over time, leading to a decrease in the effective concentration and inconsistent results.

    • Solution: Visually inspect your culture plates under a microscope for any signs of precipitation after adding the compound. If precipitation is observed, you may need to lower the final concentration of this compound or use a solubility-enhancing formulation, such as a co-solvent system or a formulation with cyclodextrins.

  • pH of the Medium: The solubility of some compounds can be pH-dependent.

    • Solution: While significant alterations to the pH of cell culture media are not advisable, ensure that your medium is properly buffered and that the pH is stable throughout your experiment.

  • Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can sometimes interact with test compounds, affecting their availability.

    • Solution: If you suspect an interaction, you can try reducing the serum concentration or using a serum-free medium for your assay, if appropriate for your cell line.

Quantitative Data Summary

SolventSolubilityNotes
WaterLimited / Sparingly Soluble[4][5]
Dimethyl Sulfoxide (DMSO)SolubleRecommended for stock solutions.[2]
N-methyl-2-pyrrolidone (NMP)SolubleAn alternative to DMSO.[2]
EthanolSoluble[5]
AcetoneSoluble[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 192.13 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh out 1.92 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear and yellow-orange.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of a Working Solution for a Cell-Based Assay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution.

  • Crucially , add the this compound stock solution to the cell culture medium while gently vortexing or flicking the tube to ensure rapid mixing and prevent precipitation.

  • Use the freshly prepared working solutions immediately for your cell-based assay. Ensure the final DMSO concentration in the assay does not exceed a level that is toxic to your specific cell line (typically <0.5%).

Visualizations

Experimental Workflow for Preparing this compound Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution (Store at -20°C) dissolve->stock thaw Thaw Stock Solution stock->thaw dilute Serially Dilute in Pre-warmed Aqueous Medium (with rapid mixing) thaw->dilute working Final Working Solution (Use Immediately) dilute->working assay Biological Assay working->assay Add to Biological Assay

Caption: Workflow for preparing this compound solutions.

Hypothesized Signaling Pathway: this compound and Caspase-3 Mediated Apoptosis

G cluster_pathway Apoptotic Signaling Cascade cluster_inhibition Inhibition initiator Initiator Caspases (e.g., Caspase-8, Caspase-9) procaspase3 Pro-caspase-3 (Inactive) initiator->procaspase3 Cleavage caspase3 Caspase-3 (Active) procaspase3->caspase3 Activation substrates Cellular Substrates (e.g., PARP) caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis nitroisatin This compound nitroisatin->caspase3 Inhibition

Caption: this compound's potential role in inhibiting apoptosis.

References

Technical Support Center: Reduction of 5-Nitroisatin to 5-Aminooxindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-aminooxindole (B107739) from 5-nitroisatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the reduction of this compound to 5-aminooxindole?

A1: The conversion of this compound to 5-aminooxindole involves the selective reduction of the nitro group to an amine and the reduction of the C2-carbonyl of the isatin (B1672199) ring to a methylene (B1212753) group, while keeping the C3-carbonyl intact. Common methods include catalytic hydrogenation and chemical reduction using hydride reagents.

Q2: My reaction is yielding 5-aminoindole (B14826) instead of 5-aminooxindole. What could be the cause?

A2: The formation of 5-aminoindole indicates over-reduction, where both the nitro group and the C2 and C3 carbonyls of the isatin are reduced. This can be caused by overly harsh reducing conditions, such as high catalyst loading, high hydrogen pressure, or prolonged reaction times in catalytic hydrogenation. Certain reducing agents are also more prone to complete reduction.

Q3: I am observing the formation of a ring-opened product. Why is this happening?

A3: Ring-opening of the isatin core can occur under certain conditions, particularly with nucleophilic reducing agents in protic solvents. For instance, using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) can lead to the formation of methyl 2-amino-5-nitrophenylglyoxylate as a side product.

Q4: The yield of my reaction is consistently low. What factors could be contributing to this?

A4: Low yields can result from several factors including incomplete reaction, formation of side products, or degradation of the starting material or product. Key parameters to investigate are the choice of reducing agent and solvent, reaction temperature, and reaction time. Impurities in the starting this compound can also affect the reaction outcome.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reduction can be effectively monitored by thin-layer chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane) should be used to separate the starting material (this compound), the desired product (5-aminooxindole), and any potential side products. Staining with a visualizing agent like potassium permanganate (B83412) can aid in the detection of the spots.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no conversion of this compound Inactive catalyst (in catalytic hydrogenation).Ensure the catalyst is fresh or properly activated. Use a higher catalyst loading.
Insufficient reducing agent.Increase the molar equivalents of the reducing agent.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Formation of 5-aminoindole (over-reduction) Hydrogen pressure is too high (catalytic hydrogenation).Reduce the hydrogen pressure.
Reaction time is too long.Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Reducing agent is too strong.Consider a milder reducing agent or a mixed-reagent system for better selectivity.
Formation of 5-nitrooxindole (B181547) (incomplete nitro reduction) Insufficient hydrogen pressure or catalyst deactivation.Increase hydrogen pressure or add fresh catalyst.
Reaction time is too short.Extend the reaction time and monitor by TLC.
Presence of multiple unidentified side products Reaction temperature is too high, leading to degradation.Lower the reaction temperature.
Incorrect solvent or pH.Screen different solvents and ensure the reaction is run under optimal pH conditions if applicable.
Impure starting material.Purify the this compound before use.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is a common and effective way to achieve the desired transformation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or a suitable solvent)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 5-aminooxindole.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)

This method uses a classical chemical reducing agent for nitro groups.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution

Procedure:

  • Suspend this compound (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (typically 3-5 equivalents) in concentrated HCl to the suspension.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a concentrated NaOH solution until the pH is basic.

  • A precipitate of tin salts will form. Filter the mixture.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Solvent add_catalyst Add Catalyst/Reagent start->add_catalyst reaction Perform Reduction (e.g., Hydrogenation or Chemical Reduction) add_catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete filtration Filter Catalyst/ Precipitate monitor->filtration Complete extraction Solvent Extraction (if applicable) filtration->extraction purification Purify Crude Product (Chromatography/ Recrystallization) extraction->purification end Isolated 5-Aminooxindole purification->end

Caption: General experimental workflow for the reduction of this compound.

troubleshooting_pathway cluster_outcomes cluster_solutions start Reaction Outcome Analysis low_yield Low Yield/ No Reaction start->low_yield over_reduction Over-reduction (5-Aminoindole) start->over_reduction incomplete_reduction Incomplete Reduction (5-Nitrooxindole) start->incomplete_reduction side_products Multiple Side Products start->side_products solution_ly Check Reagents Increase Temp/Time Increase Reagent Amount low_yield->solution_ly solution_or Milder Conditions Shorter Time Less Reagent over_reduction->solution_or solution_ir Harsher Conditions Longer Time More Reagent incomplete_reduction->solution_ir solution_sp Lower Temperature Purify Starting Material Optimize Solvent side_products->solution_sp

Technical Support Center: Nitration of Isatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of isatin (B1672199). The following information is designed to address common challenges and provide detailed experimental guidance to minimize side reactions and optimize the synthesis of the desired 5-nitroisatin product.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the nitration of isatin, and what are the common side reactions?

The primary and desired product of the electrophilic nitration of isatin is This compound .[1] However, several side reactions can occur, leading to a mixture of products and reduced yield of the target compound. The most common side reactions include:

  • Formation of 7-nitroisatin: The nitration can also occur at the C-7 position of the isatin ring, leading to the formation of the 7-nitroisatin isomer. The ratio of this compound to 7-nitroisatin is dependent on the reaction conditions.

  • Over-nitration: Under harsh conditions, dinitration of the isatin ring can occur, yielding dinitroisatin isomers.

  • Oxidation: The strong oxidizing nature of the nitrating mixture (e.g., nitric acid) can lead to the oxidation of isatin, forming byproducts such as isatoic anhydride.[2][3]

  • Degradation (Tar Formation): At elevated temperatures or with prolonged reaction times, the strong acidic and oxidizing conditions can cause the decomposition of the starting material and products, resulting in the formation of dark, viscous, and often intractable byproducts commonly referred to as "tar".[4]

  • Sulfonation: When a mixture of nitric acid and sulfuric acid is used, sulfonation of the aromatic ring can occur as a minor side reaction.[4]

Q2: I obtained a mixture of this compound and 7-nitroisatin. How can I improve the regioselectivity towards the 5-position?

Achieving high regioselectivity for the 5-position is a common challenge. The electronic properties of the isatin ring direct nitration to both the C5 and C7 positions. To favor the formation of this compound, consider the following strategies:

  • Temperature Control: Maintaining a low reaction temperature is critical.[1] Carrying out the nitration at temperatures between 0-5 °C generally favors the formation of the 5-nitro isomer. Higher temperatures can lead to a decrease in selectivity and an increase in the formation of the 7-nitro isomer and other byproducts.

  • Choice of Nitrating Agent: While a mixture of concentrated nitric acid and sulfuric acid is commonly used, exploring alternative nitrating agents might improve selectivity. However, detailed comparative studies on isatin are not extensively reported in the readily available literature.

  • Slow and Controlled Addition: The dropwise addition of the nitrating agent to the isatin solution while maintaining a low temperature ensures a controlled reaction rate and minimizes localized overheating, which can negatively impact selectivity.

Q3: My reaction mixture turned dark and I have a low yield of the desired product. What could be the cause and how can I prevent it?

The formation of a dark, tarry substance and a low yield are typically indicative of degradation of the starting material or product. This is often caused by:

  • High Reaction Temperature: The nitration of isatin is highly exothermic. Inadequate temperature control can lead to a rapid increase in temperature, promoting decomposition.

  • Excessive Reaction Time: Prolonged exposure to the strong acidic and oxidizing conditions can lead to the degradation of the desired nitroisatin product.

  • Concentrated Reagents: Using overly concentrated nitrating agents can increase the rate of side reactions and decomposition.

To mitigate these issues:

  • Maintain Strict Temperature Control: Use an ice-salt bath or a cryostat to maintain the reaction temperature at or below 5 °C.

  • Monitor the Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to avoid over-reaction and degradation.

  • Use Appropriate Stoichiometry: Carefully control the stoichiometry of the nitrating agent to avoid a large excess, which can promote side reactions.

Q4: How can I effectively separate the this compound from the 7-nitroisatin isomer and other byproducts?

Separation of the isomeric mixture is crucial for obtaining a pure product. The following techniques can be employed:

  • Fractional Recrystallization: Due to potential differences in solubility, fractional recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid) can be an effective method for separating the 5- and 7-nitroisatin isomers. This process may need to be repeated several times to achieve high purity.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a reliable method for separating the isomers.[2] A suitable eluent system, which can be determined by TLC analysis (e.g., a mixture of petroleum ether and ethyl acetate), will allow for the separation of the components based on their different polarities.

Troubleshooting Guides

Issue 1: Low Yield of Nitroisatin

Possible Cause Troubleshooting Steps
Incomplete reaction.Monitor the reaction by TLC to ensure the complete consumption of the starting isatin. If the reaction is sluggish, consider a slight increase in reaction time, but with careful temperature control.
Degradation of product.Maintain a low reaction temperature (0-5 °C). Avoid prolonged reaction times. Quench the reaction promptly upon completion.
Loss during workup.Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient volume of crushed ice. Wash the precipitate with cold water to remove residual acid, but avoid excessive washing which may dissolve some product.

Issue 2: Formation of a Large Amount of 7-Nitroisatin

Possible Cause Troubleshooting Steps
High reaction temperature.Strictly maintain the reaction temperature at or below 5 °C using an efficient cooling bath.
Rapid addition of nitrating agent.Add the nitrating agent dropwise with vigorous stirring to ensure good mixing and prevent localized temperature increases.

Issue 3: Presence of Isatoic Anhydride in the Product

Possible Cause Troubleshooting Steps
Oxidative conditions are too harsh.Use the minimum effective concentration of nitric acid. Avoid elevated temperatures, which can promote oxidation.

Issue 4: Formation of Dark, Tarry Byproducts

Possible Cause Troubleshooting Steps
Reaction temperature too high.Ensure efficient cooling and slow addition of reagents.
Reaction time too long.Monitor the reaction by TLC and work it up as soon as the starting material is consumed.

Data Presentation

While specific quantitative data on the isomer ratio of this compound to 7-nitroisatin under varying conditions is not extensively available in the reviewed literature, the following table summarizes the expected outcomes based on qualitative descriptions.

Reaction Condition Expected Predominant Isomer Expected Byproducts Reference
Isatin, HNO₃/H₂SO₄, 0-5 °CThis compound7-Nitroisatin, minor amounts of dinitroisatin and oxidation products.[1]
Isatin, HNO₃/H₂SO₄, > 10 °CDecreased ratio of 5- to 7-nitroisatinIncreased amounts of 7-nitroisatin, dinitroisatin, oxidation products, and tar.General knowledge of electrophilic aromatic substitution

Experimental Protocols

Key Experiment: Nitration of Isatin to Synthesize this compound

This protocol is a general guideline. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Materials:

  • Isatin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution of Isatin: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add isatin to pre-cooled concentrated sulfuric acid with stirring. Continue stirring until all the isatin has dissolved, maintaining the temperature between 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of isatin in sulfuric acid. The temperature of the reaction mixture must be maintained between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of petroleum ether and ethyl acetate (B1210297) as the eluent).

  • Quenching: Once the reaction is complete (as indicated by the consumption of isatin), slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation of Crude Product: A yellow precipitate of the nitroisatin mixture will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with copious amounts of cold water until the filtrate is neutral to pH paper. This removes any residual acid.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification:

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid. This will help to remove some of the isomeric impurity and other byproducts.

  • Column Chromatography: For higher purity and effective separation of the 5- and 7-nitroisatin isomers, silica gel column chromatography is recommended. The appropriate eluent system should be determined by TLC analysis.

Characterization:

The purified product should be characterized by standard analytical techniques:

  • Melting Point: Compare the melting point of the product with the literature value for this compound.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess the isomeric purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Mandatory Visualization

Nitration_of_Isatin cluster_products Reaction Products Isatin Isatin FiveNitroisatin This compound (Major Product) Isatin->FiveNitroisatin Desired Pathway (Low Temperature) SevenNitroisatin 7-Nitroisatin (Side Product) Isatin->SevenNitroisatin Side Pathway Dinitroisatin Dinitroisatin (Side Product) Isatin->Dinitroisatin Over-nitration IsatoicAnhydride Isatoic Anhydride (Oxidation Product) Isatin->IsatoicAnhydride Oxidation Tar Tar (Degradation Product) Isatin->Tar Degradation (High Temperature) NitratingAgent HNO₃ / H₂SO₄ Troubleshooting_Workflow Start Start: Isatin Nitration Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes PoorSelectivity Poor Regioselectivity (High 7-Nitro Isomer) Problem->PoorSelectivity Yes Degradation Tar Formation Problem->Degradation Yes Optimize Optimize Conditions Problem->Optimize No CheckTemp Check Temperature Control (< 5 °C) LowYield->CheckTemp CheckTime Check Reaction Time (Monitor by TLC) LowYield->CheckTime PoorSelectivity->CheckTemp CheckAddition Check Reagent Addition (Slow, Dropwise) PoorSelectivity->CheckAddition Degradation->CheckTemp Degradation->CheckTime CheckTemp->Optimize Adjust CheckTime->Optimize Adjust CheckAddition->Optimize Adjust Purify Purify Product (Recrystallization/ Chromatography) Optimize->Purify

References

Technical Support Center: Purification of Crude 5-Nitroisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 5-Nitroisatin.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities in crude this compound, typically synthesized via nitration of isatin, can include:

  • Unreacted Isatin: The starting material for the synthesis.

  • Isomers: Other nitroisatin isomers that may form as by-products during the nitration reaction.

  • Residual Acids: Traces of nitric acid and sulfuric acid from the nitrating mixture.

  • Degradation Products: Compounds formed from the decomposition of the product during the reaction or work-up.

Q2: What are the recommended methods for purifying crude this compound?

The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity of the product.[1][2]

Q3: What is the appearance and melting point of pure this compound?

Pure this compound is typically an orange-yellow to orange crystalline powder.[3][4] Its melting point is reported to be around 251 °C, with decomposition.[3][5][6]

Q4: What are the solubility characteristics of this compound?

This compound has limited solubility in water but is soluble in various organic solvents, including ethanol (B145695), acetone, and ethyl acetate (B1210297).[3][4][6][7][8] This property is crucial for selecting an appropriate solvent for recrystallization.

Troubleshooting Guides

Recrystallization Issues

Problem: The crude this compound does not dissolve in the hot recrystallization solvent.

Possible CauseRecommended Solution
Incorrect solvent choice. The solvent may not be polar enough. Try a more polar solvent like ethanol or acetone. A good solvent should dissolve the compound when hot but have low solubility when cold.[9]
Insufficient solvent. Add more solvent in small portions to the boiling mixture until the solid dissolves. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[9]
Insoluble impurities present. If a portion of the solid does not dissolve even with additional hot solvent, these are likely insoluble impurities. Perform a hot gravity filtration to remove them before allowing the solution to cool.[10]

Problem: No crystals form upon cooling the solution.

Possible CauseRecommended Solution
Solution is not saturated. Too much solvent was used. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
Cooling too rapidly. Allow the solution to cool slowly to room temperature. Rapid cooling can sometimes inhibit crystal formation.[9]
Supersaturation. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
Product is an oil. The product may be impure, leading to a depressed melting point and oily consistency. Try purifying a small sample by column chromatography to see if a solid can be obtained.[1]

Problem: The recrystallized product is still colored or appears impure.

Possible CauseRecommended Solution
Colored impurities are co-crystallizing. If the solution is colored, you can try adding a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling.[2]
Ineffective single recrystallization. A single recrystallization may not be sufficient to remove all impurities. A second recrystallization may be necessary to achieve the desired purity.
Column Chromatography Issues

Problem: Poor separation of this compound from impurities on the TLC plate.

Possible CauseRecommended Solution
Inappropriate solvent system (eluent). The polarity of the eluent is critical. If the spots are too high on the TLC plate (high Rf), the eluent is too polar. If the spots remain at the baseline (low Rf), the eluent is not polar enough. Adjust the solvent ratio. A common starting point for silica (B1680970) gel chromatography of moderately polar compounds is a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate).
Co-eluting impurities. The impurities may have a similar polarity to this compound in the chosen solvent system. Try a different solvent system with different selectivities (e.g., dichloromethane/methanol).

Problem: The product is not eluting from the column.

Possible CauseRecommended Solution
Eluent is not polar enough. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
Compound is strongly adsorbed to the stationary phase. This can happen with highly polar compounds on silica gel. Consider using a more polar mobile phase or switching to a different stationary phase like alumina.

Problem: The collected fractions are not pure (contain multiple spots on TLC).

Possible CauseRecommended Solution
Column was overloaded. Too much crude product was loaded onto the column, exceeding its separation capacity. Use a larger column or load less material.
Fractions were collected too broadly. Collect smaller fractions to better resolve the separation of compounds.
Poor column packing. An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of 96% ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.[11] Add more hot ethanol dropwise if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is intensely colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[10]

  • Isolation and Drying: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.[8][11] Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Prepare a slurry of silica gel in the chosen eluent. A common eluent system for compounds of similar polarity is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product.

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., ethyl acetate). Carefully load the sample onto the top of the silica gel bed.[2]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be increased by applying positive pressure (flash chromatography).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.[12]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solvent Selection for Recrystallization

SolventSolubility of this compound (at 25°C)Solubility of this compound (at boiling point)Comments
WaterLimited[3][7]Sparingly solubleNot ideal for recrystallization alone.
EthanolSoluble[7]Very solubleA commonly used and effective solvent for recrystallization.[8][11]
AcetoneSoluble[7]Very solubleCan be used for recrystallization, but its low boiling point may lead to rapid evaporation.
Ethyl AcetateSolubleVery solubleAnother viable option for recrystallization.

Visualizations

PurificationWorkflow crude Crude this compound tlc TLC Analysis of Crude Product crude->tlc decision Assess Impurity Profile tlc->decision recrystallization Recrystallization decision->recrystallization Minor Impurities column_chromatography Column Chromatography decision->column_chromatography Major/Multiple Impurities analysis Purity Check (TLC, MP, etc.) recrystallization->analysis column_chromatography->analysis pure_product Pure this compound analysis->pure_product Purity Confirmed

Caption: Decision workflow for selecting a purification technique.

RecrystallizationTroubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve dissolve_issue Does not dissolve dissolve->dissolve_issue dissolve_issue->start Change Solvent / Add More cool Cool Solution dissolve_issue->cool Dissolved crystal_issue No crystals form cool->crystal_issue crystal_issue->cool Induce Crystallization / Concentrate collect Collect Crystals crystal_issue->collect Crystals Formed end Pure Crystals collect->end

Caption: Troubleshooting flowchart for the recrystallization process.

References

Technical Support Center: Overcoming Poor Reactivity of 5-Nitroisatin in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of 5-nitroisatin in various coupling reactions. The strong electron-withdrawing nature of the nitro group significantly deactivates the isatin (B1672199) core, posing challenges for standard cross-coupling protocols. This guide offers insights and practical solutions to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in standard palladium-catalyzed coupling reactions?

A1: The primary reason for the poor reactivity of this compound lies in the electronic properties imparted by the nitro group at the 5-position. This powerful electron-withdrawing group deactivates the entire aromatic ring system through a combination of negative inductive (-I) and resonance (-M) effects.[1] This deactivation has several consequences for common coupling reactions:

  • Reduced Nucleophilicity: The electron deficiency of the isatin core diminishes the nucleophilicity of the N-H bond, making N-arylation reactions more challenging.

  • Difficult Oxidative Addition: In cross-coupling reactions involving a 5-halo-nitroisatin, the electron-poor nature of the aryl halide can slow down the crucial oxidative addition step to the palladium(0) catalyst.[2]

  • Increased Acidity of N-H Proton: The electron-withdrawing nitro group increases the acidity of the N-H proton. While this might seem to facilitate deprotonation, the resulting anion's stability and subsequent reactivity can be problematic under harsh basic conditions, potentially leading to decomposition.

Q2: I am observing decomposition of my this compound starting material under my coupling conditions. What could be the cause?

A2: Decomposition of this compound is a common issue, often stemming from harsh reaction conditions used to try and overcome its inherent lack of reactivity. Key factors include:

  • Strong Bases and High Temperatures: The combination of strong bases (e.g., NaOtBu) and high temperatures can lead to unwanted side reactions or complete degradation of the isatin scaffold. The nitro group can be susceptible to nucleophilic attack under these conditions.

  • Instability of the Isatin Core: The isatin core itself can be labile to certain strong nucleophiles and bases, leading to ring-opening or other decomposition pathways.

To mitigate decomposition, it is crucial to screen for milder reaction conditions, including the use of weaker bases (e.g., carbonates or phosphates) and lower reaction temperatures, even if it requires longer reaction times.

Q3: What are the main types of coupling reactions that can be successfully performed with this compound derivatives?

A3: Despite its challenging nature, several coupling strategies have been developed for the functionalization of this compound and related nitroarenes. These include:

  • N-Arylation (Buchwald-Hartwig type): This reaction couples an amine (the N-H of this compound) with an aryl halide. Success often relies on carefully selected bulky, electron-rich phosphine (B1218219) ligands and appropriate bases.[3]

  • Suzuki-Miyaura Coupling: This involves the reaction of a 5-halo-nitroisatin with a boronic acid or ester. Recent advances have also demonstrated the possibility of "denitrative" Suzuki-Miyaura coupling, where the nitro group itself acts as a leaving group.[4][5]

  • Sonogashira Coupling: This reaction couples a 5-halo-nitroisatin with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[6]

  • Heck Coupling: This involves the coupling of a 5-halo-nitroisatin with an alkene.[7]

  • Direct C-H Functionalization: This emerging strategy aims to directly couple a C-H bond of the this compound core with a coupling partner, avoiding the need for pre-functionalization with a halide.[8][9]

Troubleshooting Guides

Issue 1: Low Yield in N-Arylation (Buchwald-Hartwig type) of this compound
Potential Cause Troubleshooting Steps & Recommendations
Catalyst Inactivity • Use a pre-activated Pd(0) source or a precatalyst that readily forms the active Pd(0) species.• Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos).[3]
Inappropriate Base • Avoid overly strong bases like NaOtBu if decomposition is observed.• Screen weaker bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[10]
Solvent Issues • Ensure the use of anhydrous and thoroughly degassed solvents (e.g., toluene (B28343), dioxane, or THF).• Polar aprotic solvents like DMF can sometimes be effective but may lead to side reactions at high temperatures.
Low Reaction Temperature • While high temperatures can cause decomposition, some reactions require sufficient thermal energy. Cautiously increase the temperature in increments (e.g., from 80 °C to 100 °C).
Issue 2: Failure of Suzuki-Miyaura Coupling with 5-Halo-Nitroisatin
Potential Cause Troubleshooting Steps & Recommendations
Poor Oxidative Addition • Use a more reactive aryl halide if possible (I > Br > Cl).• Employ highly active catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands) that are known to facilitate the activation of electron-poor aryl halides.
Base Incompatibility • The choice of base is critical. K₃PO₄ and Cs₂CO₃ are often effective. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation.
Boronic Acid Decomposition • Ensure the purity of the boronic acid. Protodeboronation (replacement of the boronic acid group with hydrogen) can be a significant side reaction, especially at high temperatures and in the presence of water. Use a slight excess of the boronic acid.
Considering Denitrative Coupling • For this compound itself (without a halogen), explore denitrative Suzuki-Miyaura coupling conditions. This novel approach uses the nitro group as a leaving group and typically requires specialized catalyst systems like Pd/BrettPhos.[4][5]
Issue 3: Unsuccessful Sonogashira or Heck Coupling of 5-Halo-Nitroisatin
Potential Cause Troubleshooting Steps & Recommendations
Catalyst Poisoning • Ensure all reagents and solvents are pure and free of impurities that could poison the palladium catalyst.
Copper(I) Co-catalyst Issues (Sonogashira) • Use a fresh, high-quality source of CuI. The co-catalyst is crucial for the formation of the copper acetylide intermediate.
Amine Base Selection • For Sonogashira, an amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure it is anhydrous. For Heck, inorganic bases like NaOAc or K₂CO₃ are common.
Ligand Choice • While some Heck and Sonogashira reactions can be ligandless, the use of phosphine ligands can often improve yields and prevent catalyst decomposition, especially with challenging substrates.

Comparative Data on Coupling Reactions

The following table summarizes typical conditions and reported yields for various coupling reactions involving nitroarenes, providing a starting point for optimization.

Reaction Type Substrate Example Catalyst / Ligand Base Solvent Temp. (°C) Yield (%) Reference
Denitrative Suzuki-Miyaura NitroarenesPd(OAc)₂ / BrettPhosK₃PO₄Toluene/H₂O11050-95[4][5]
Buchwald-Hartwig Amination NitroarenesPd₂(dba)₃ / BrettPhosNaOtBuToluene11060-98[3]
Sonogashira Coupling 1-Iodo-4-nitrobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT~90[11]
Heck Coupling Aryl HalidesPd(OAc)₂K₂CO₃DMA14054-99[1]
Direct C-H Arylation IsoxazolesPdCl₂(MeCN)₂ / DPPBzAgFDMA100Moderate to Good[12]

Experimental Protocols

Protocol 1: General Procedure for Denitrative Suzuki-Miyaura Coupling of a Nitroarene

This protocol is adapted from modern methodologies for the coupling of nitroarenes.[4][5]

  • Reaction Setup: To an oven-dried Schlenk tube, add the nitroarene (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a glovebox, add Pd(OAc)₂ (5 mol%) and BrettPhos (6 mol%) to the Schlenk tube.

  • Solvent Addition: Add a degassed 10:1 mixture of toluene and water to the tube.

  • Reaction: Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours with vigorous stirring.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a starting point based on conditions developed for challenging aminations.[3]

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and NaOtBu (1.5 equiv) to an oven-dried vial.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat the reaction mixture at 100-110 °C for 16-24 hours.

  • Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by column chromatography.

Visualizing Reaction Workflows

Troubleshooting Workflow for Poor Coupling Yields

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Verify Reagent Purity & Integrity (Starting Material, Base, Solvent) Start->Check_Reagents Check_Reagents->Start Reagents Impure Optimize_Catalyst Optimize Catalyst System (Precatalyst, Ligand, Loading) Check_Reagents->Optimize_Catalyst Reagents OK Optimize_Conditions Adjust Reaction Conditions (Temperature, Time, Concentration) Optimize_Catalyst->Optimize_Conditions No Improvement Success Improved Yield Optimize_Catalyst->Success Improvement Optimize_Conditions->Success Improvement Decomposition Decomposition Observed? Optimize_Conditions->Decomposition No Improvement Consider_Alternative Consider Alternative Strategy (e.g., Denitrative Coupling, C-H Activation) Consider_Alternative->Success Success Decomposition->Consider_Alternative No Milder_Conditions Use Milder Base / Lower Temperature Decomposition->Milder_Conditions Yes Milder_Conditions->Optimize_Conditions

Caption: A logical workflow for troubleshooting poor yields in this compound coupling reactions.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Pd(II)_Complex L_nPd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-M Pd(II)_Intermediate L_nPd(II)(Ar)(R) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R

Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.

References

reaction condition optimization for 5-Nitroisatin modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for various modifications of 5-Nitroisatin.

I. N-Alkylation Reactions

N-alkylation of the isatin (B1672199) nitrogen is a common modification. However, several issues can arise, leading to low yields or impure products.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of this compound is sluggish or incomplete. What are the potential causes?

A1: Incomplete or slow N-alkylation reactions can stem from several factors:

  • Incomplete Deprotonation: The N-H bond of the isatin ring needs to be deprotonated to form the nucleophilic anion. If the base used is not strong enough or is used in insufficient amounts, the reaction will not proceed efficiently.[1]

  • Inactive Alkylating Agent: Alkyl halides can degrade over time. It is advisable to use a fresh bottle of the alkylating agent. Note that alkyl iodides are generally more reactive than bromides or chlorides.[1]

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature. Gentle heating can increase the reaction rate, but excessive heat may lead to side reactions.[1] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for N-alkylation of isatins.[1]

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and be appropriate for the reaction temperature. Common solvents for N-alkylation include DMF, DMSO, and acetone (B3395972).[1][2]

Q2: I am observing O-alkylation as a side product. How can I favor N-alkylation?

A2: O-alkylation is a common side reaction. To favor N-alkylation, ensure complete deprotonation of the nitrogen by using a sufficiently strong base. The choice of counter-ion can also influence the N/O selectivity.

Q3: My final product is an oily or gummy substance that is difficult to crystallize. What should I do?

A3: Oily products are often due to impurities or residual solvent.[1]

  • Residual Solvent: High-boiling point solvents like DMF or NMP can be difficult to remove. After extraction, wash the organic layer multiple times with water or brine to remove these solvents.[1]

  • Impurities: Unreacted starting materials or side products can inhibit crystallization. Purify the crude product using column chromatography. A gradient elution with a hexane/ethyl acetate (B1210297) system is a good starting point.[1]

Troubleshooting Guide: N-Alkylation
Problem Possible Cause Suggested Solution
Low or no product yield Incomplete deprotonationUse a stronger base (e.g., NaH) or increase the equivalents of the current base (e.g., K₂CO₃).
Inactive alkylating agentUse a fresh bottle of the alkylating agent or switch to a more reactive one (e.g., alkyl iodide).
Low reaction temperatureGradually increase the reaction temperature, monitoring for side product formation. Consider microwave irradiation.[1]
Poor solvent choiceSwitch to a higher boiling point aprotic solvent like DMF or DMSO.[1][2]
Formation of O-alkylated product Incomplete N-deprotonationUse a stronger base to ensure the formation of the N-anion.
Multiple spots on TLC Side reactions (e.g., Aldol condensation)If using acetone with a base like K₂CO₃, consider switching to a non-enolizable solvent.[1] Purify via column chromatography.
Oily/gummy product Residual high-boiling solventPerform multiple aqueous washes of the organic layer during workup.[1]
Presence of impuritiesPurify the product using column chromatography.[1]
Experimental Protocol: General N-Alkylation of this compound
  • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, acetone) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., K₂CO₃, 1.5-2 equivalents) and stir the suspension for 15-30 minutes at room temperature.

  • Add the alkylating agent (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

II. Carbon-Carbon Bond Formation (Suzuki Coupling)

The Suzuki coupling is a versatile method for creating C-C bonds, but reactions involving electron-deficient substrates like this compound derivatives can be challenging.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a this compound derivative has a very low yield. What are the common pitfalls?

A1: Low yields in Suzuki couplings can be attributed to several factors:

  • Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen.[3] Inadequate degassing of the reaction mixture can lead to oxidation and deactivation of the catalyst. The pyridine-like nitrogen in the isatin ring system can also coordinate to the palladium center, inhibiting its activity.[4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. A screening of these parameters is often necessary to find the optimal conditions.[4]

  • Boronic Acid Instability: Boronic acids can be unstable and undergo protodeboronation. Using fresh, high-quality boronic acids or more stable derivatives like pinacol (B44631) esters or MIDA boronates is recommended.[3][5]

Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is often caused by the presence of oxygen.[3]

  • Rigorous Degassing: Ensure the solvent and reaction mixture are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[3]

Troubleshooting Guide: Suzuki Coupling
Problem Possible Cause Suggested Solution
Low or no product yield Inactive catalystUse a fresh, high-quality palladium catalyst. Consider using a pre-formed Pd(0) source or a modern precatalyst system.[3][4] Ensure rigorous degassing.[3]
Suboptimal base/solventScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/water, Toluene/water).[4]
Unstable boronic acidUse fresh boronic acid or a more stable derivative (e.g., pinacol ester, MIDA boronate).[3][5]
Significant homocoupling Presence of oxygenImprove the degassing procedure of the reaction mixture.[3]
Use of Pd(II) precatalystSwitch to a Pd(0) source like Pd(PPh₃)₄.[3]
Protodeboronation of boronic acid Excess water, high temperature, or non-optimal baseUse a milder base (e.g., KF, K₂CO₃) and minimize reaction time and temperature.[4]
Experimental Protocol: General Suzuki Coupling
  • To a degassed mixture of the this compound halide (1 equivalent), boronic acid or ester (1.2-1.5 equivalents), and base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent (e.g., 1,4-dioxane/water 4:1) in a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Thoroughly degas the reaction mixture again with an inert gas.

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

III. Condensation Reactions

Condensation reactions at the C3-carbonyl group of this compound are widely used to synthesize a variety of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My condensation reaction is not proceeding to completion. How can I improve the yield?

A1: Incomplete condensation reactions can often be improved by optimizing the reaction conditions:

  • Catalyst Choice: While some condensations proceed without a catalyst, many require an acid or base catalyst. For Knoevenagel condensations, bases like piperidine, TEA, or DABCO are often used.[6] In some cases, Lewis acids like InCl₃ have been shown to give excellent yields.[6]

  • Solvent System: The choice of solvent can significantly impact the reaction rate and yield. A variety of solvents such as ethanol (B145695), water, or mixtures like water-EtOH can be employed.[6][7]

  • Temperature: Refluxing the reaction mixture is often necessary to drive the reaction to completion.[6]

Q2: How can I control the stereoselectivity (E/Z isomerism) of the product in a Knoevenagel condensation?

A2: The stereoselectivity of Knoevenagel condensations can be influenced by the reaction conditions. For example, using TiCl₄ and DMAP has been reported to lead to Z-selective condensation of isatins with nitroacetates.[8] The specific reagents and conditions will need to be optimized for your particular substrate.

Troubleshooting Guide: Condensation Reactions
Problem Possible Cause Suggested Solution
Low product conversion Ineffective catalystScreen different acid or base catalysts (e.g., piperidine, TEA, InCl₃).[6]
Suboptimal solventTry different solvents or solvent mixtures (e.g., EtOH, water, water-EtOH).[6][7]
Insufficient temperatureIncrease the reaction temperature to reflux.[6]
Formation of multiple products Lack of selectivityFor Knoevenagel-type reactions, consider specific catalyst systems known for stereoselectivity, such as TiCl₄/DMAP for Z-selectivity.[8]
Difficulty in product isolation Product is soluble in the reaction mixtureIf the product is a solid, try to induce precipitation by cooling the reaction mixture or adding a non-solvent. Filtration can then be used for isolation.
Experimental Protocol: General Condensation with Benzoylhydrazine
  • Add equimolar amounts of this compound (0.002 mol) and a substituted benzoylhydrazine (0.002 mol) to 96% ethanol (50 mL).[9]

  • Add a few drops of glacial acetic acid as a catalyst.[9]

  • Heat the mixture under reflux for 5 hours.[9]

  • Cool the reaction mixture to room temperature.

  • Collect the resulting solid by filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure product.[9]

IV. Visualized Workflows

General Troubleshooting Workflow

cluster_start Problem Identification cluster_reagents Reagent & Catalyst Check cluster_conditions Reaction Condition Optimization cluster_analysis Analysis & Purification Low Yield / Incomplete Reaction Low Yield / Incomplete Reaction Check Reagent Purity Check Reagent Purity Low Yield / Incomplete Reaction->Check Reagent Purity Verify Catalyst Activity Verify Catalyst Activity Check Reagent Purity->Verify Catalyst Activity Optimize Solvent Optimize Solvent Verify Catalyst Activity->Optimize Solvent Screen Bases/Catalysts Screen Bases/Catalysts Optimize Solvent->Screen Bases/Catalysts Adjust Temperature Adjust Temperature Screen Bases/Catalysts->Adjust Temperature Ensure Inert Atmosphere (if needed) Ensure Inert Atmosphere (if needed) Adjust Temperature->Ensure Inert Atmosphere (if needed) Monitor by TLC/LC-MS Monitor by TLC/LC-MS Ensure Inert Atmosphere (if needed)->Monitor by TLC/LC-MS Purify by Chromatography/Recrystallization Purify by Chromatography/Recrystallization Monitor by TLC/LC-MS->Purify by Chromatography/Recrystallization

Caption: A general workflow for troubleshooting low-yielding reactions.

Suzuki Coupling Troubleshooting Logic

start Low Suzuki Coupling Yield degas Sufficient Degassing? start->degas catalyst Catalyst Active? degas->catalyst Yes improve_degas Improve Degassing (e.g., Freeze-Pump-Thaw) degas->improve_degas No conditions Conditions Optimal? catalyst->conditions Yes new_catalyst Use Fresh/New Catalyst System catalyst->new_catalyst No screen_conditions Screen Base, Solvent, & Temp. conditions->screen_conditions No success Successful Reaction conditions->success Yes improve_degas->degas new_catalyst->catalyst screen_conditions->conditions

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

References

stability issues of 5-Nitroisatin derivatives in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 5-Nitroisatin derivatives in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives in solution?

A1: The main stability issues for this compound derivatives in solution are:

  • Hydrolytic Instability: The isatin (B1672199) ring system contains a γ-lactam that is susceptible to hydrolysis, particularly under neutral to basic pH conditions. This leads to the opening of the five-membered ring.

  • Poor Aqueous Solubility: Many this compound derivatives exhibit low solubility in water, which can lead to precipitation when diluting stock solutions (often in DMSO) into aqueous buffers.[1][2]

  • Photodegradation: As nitroaromatic compounds, this compound derivatives may be sensitive to light, leading to degradation upon exposure.

  • Oxidative/Reductive Degradation: The nitro group and the isatin core can be susceptible to oxidative and reductive conditions.

  • Cis-Trans Isomerism: For derivatives such as hydrazones, cis-trans isomerization can occur in solution, which may affect biological activity and analytical characterization.[3]

Q2: How does pH affect the stability of this compound derivatives?

A2: The stability of the isatin core is significantly influenced by pH. The hydrolysis of this compound itself shows a first-order dependence on the hydroxide (B78521) ion concentration between pH 6 and 10, indicating that the rate of degradation increases as the solution becomes more basic. While acidic conditions can also promote hydrolysis, the γ-lactam ring is generally more labile under alkaline conditions.

Q3: My this compound derivative is precipitating out of my aqueous experimental media. What can I do?

A3: Precipitation is a common issue due to the generally low aqueous solubility of these compounds.[1][2] Here are some troubleshooting steps:

  • Check Co-solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, but also compatible with your experimental system (e.g., cell culture).

  • Order of Addition: When preparing your working solution, add the organic stock solution of your compound dropwise to the vigorously stirring aqueous buffer. This avoids localized high concentrations that can cause immediate precipitation.

  • pH Adjustment: The solubility of your derivative might be pH-dependent. If your compound has ionizable groups, adjusting the pH of the buffer may improve solubility.

  • Use of Solubilizing Agents: Consider the use of excipients such as cyclodextrins or surfactants to enhance solubility, but verify their compatibility with your assay.

Q4: What are the likely degradation products of this compound derivatives?

A4: The primary degradation pathway is the hydrolysis of the amide bond in the γ-lactam ring. This results in the formation of an isatinic acid derivative (a 2-aminophenylglyoxylic acid derivative). Further degradation may occur depending on the specific derivative and the stress conditions applied. Under reductive conditions, the nitro group can be reduced to an amino group.

Troubleshooting Guides

Issue 1: Unexpected or Poor Reproducibility in Biological Assays
Possible Cause Recommended Solution
Compound Degradation in Assay Media The compound may be degrading over the time course of the experiment, especially if the media is buffered at a neutral or slightly basic pH.
Troubleshooting Steps: 1. Perform a preliminary stability study of your compound in the assay media under the same conditions (time, temperature).2. Analyze samples at different time points by HPLC to quantify the remaining parent compound.3. If degradation is significant, consider reducing the experiment duration or adjusting the pH of the media if possible.4. Prepare fresh solutions of the compound immediately before each experiment.
Precipitation of the Compound The compound concentration may be above its solubility limit in the final assay media, leading to precipitation and an inaccurate effective concentration.
Troubleshooting Steps: 1. Visually inspect your solutions for any signs of cloudiness or precipitate.2. Determine the kinetic solubility of your compound in the assay media.3. If precipitation is an issue, lower the final concentration of the compound or increase the percentage of co-solvent (while ensuring it doesn't affect the assay).
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stock Solutions
Possible Cause Recommended Solution
Degradation During Storage The compound may be degrading in the stock solution over time.
Troubleshooting Steps: 1. Store stock solutions at -20°C or -80°C in a tightly sealed container to minimize solvent evaporation and exposure to moisture.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.3. Protect stock solutions from light by using amber vials or wrapping them in foil.4. Re-analyze the purity of your stock solution periodically.
Reaction with Solvent Some derivatives may react with the solvent over time, especially if the solvent is not anhydrous or contains impurities.
Troubleshooting Steps: 1. Use high-purity, anhydrous solvents for preparing stock solutions.2. If you suspect a reaction with the solvent, try dissolving a small amount in a different, inert solvent and monitor for the appearance of new peaks.

Quantitative Stability Data

CompoundConditionParameterValueReference
This compoundpH 6-10 (aqueous solution)Second-order rate constant for hydrolysis2.52 x 10³ dm³ mol⁻¹ s⁻¹[1]

This data indicates a rapid degradation in alkaline solutions. Researchers should assume that derivatives will have similar or potentially greater instability depending on the electronic effects of the substituents.

Experimental Protocols

Protocol 1: General Procedure for Assessing Aqueous Stability

This protocol provides a general framework for evaluating the hydrolytic stability of a this compound derivative.

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 4, 7.4, and 9).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in an appropriate organic solvent (e.g., DMSO).

  • Incubation:

    • Add a small volume of the stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples (e.g., <1%).

    • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

    • Protect the solutions from light.

  • Sampling: Withdraw aliquots from each solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis:

    • Immediately quench any degradation by adding an equal volume of a suitable solvent (e.g., acetonitrile) and store at low temperature if necessary.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the compound concentration versus time to determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be protected from light.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Analysis: For each condition, analyze the stressed samples by LC-MS to identify and characterize the degradation products.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Solution Instability Start Experiment Shows Poor Reproducibility or Unexpected Results Check_Precipitation Visually Inspect Solution for Precipitation Start->Check_Precipitation Precipitation_Observed Precipitation Observed? Check_Precipitation->Precipitation_Observed Check_Degradation Run Stability Assay (e.g., HPLC over time) Precipitation_Observed->Check_Degradation No Optimize_Solubility Optimize Solubility: - Lower Concentration - Increase Co-solvent - Adjust pH - Use Solubilizers Precipitation_Observed->Optimize_Solubility Yes Degradation_Observed Degradation Observed? Check_Degradation->Degradation_Observed Optimize_Stability Optimize Stability: - Prepare Fresh Solutions - Adjust pH - Reduce Experiment Duration - Protect from Light Degradation_Observed->Optimize_Stability Yes Solution_Stable Solution is Stable Proceed with Experiment Degradation_Observed->Solution_Stable No Optimize_Solubility->Check_Precipitation Optimize_Stability->Check_Degradation

Caption: Troubleshooting workflow for addressing stability issues of this compound derivatives in solution.

G 5-Nitroisatin_Derivative This compound Derivative (in solution) Ring_Opened_Product Isatinic Acid Derivative (Hydrolysis Product) 5-Nitroisatin_Derivative->Ring_Opened_Product  OH⁻ / H₂O (Hydrolysis) Reduced_Product 5-Aminoisatin Derivative (Reduction Product) 5-Nitroisatin_Derivative->Reduced_Product  Reducing Agent (e.g., NaBH₄) Photodegradation_Products Various Photodegradants 5-Nitroisatin_Derivative->Photodegradation_Products  Light (hν) (Photolysis)

Caption: Major degradation pathways for this compound derivatives in solution.

G cluster_workflow Stability Indicating Method Development Workflow Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) Generate_Degradants Generate Degradation Products Forced_Degradation->Generate_Degradants Develop_HPLC_Method Develop HPLC/UPLC Method (Column, Mobile Phase, Gradient) Generate_Degradants->Develop_HPLC_Method Separate_Peaks Achieve Separation of Parent and Degradation Products Develop_HPLC_Method->Separate_Peaks Characterize_Degradants Characterize Degradants (LC-MS, MS/MS) Separate_Peaks->Characterize_Degradants Validate_Method Validate Stability-Indicating Method (ICH Guidelines) Separate_Peaks->Validate_Method

References

Technical Support Center: Scale-Up Synthesis of 5-Nitroisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful and safe scale-up synthesis of 5-Nitroisatin.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent method is the electrophilic aromatic substitution of isatin (B1672199) using a nitrating agent.[1] Typically, this involves treating isatin with a mixture of concentrated nitric acid and concentrated sulfuric acid under strictly controlled temperature conditions.[1][2] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[2][3]

Q2: What are the primary safety concerns when scaling up this synthesis? A2: The primary concern is the highly exothermic nature of the nitration reaction.[4] On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation more challenging, increasing the risk of a thermal runaway, which can lead to a violent or explosive decomposition.[5] Handling large quantities of highly corrosive mixed acids also poses significant risk.[6] Proper engineering controls, process safety management (e.g., reaction calorimetry), and personal protective equipment are critical.[5]

Q3: Why is temperature control so critical during the nitration of isatin? A3: Temperature control is crucial for two main reasons: safety and selectivity. Firstly, as mentioned, poor temperature control can lead to a dangerous thermal runaway.[5] Secondly, higher temperatures increase the rate of side reactions, such as the formation of dinitrated byproducts, which reduces the yield and purity of the desired this compound.[1][2][7] For many nitrations, maintaining a low temperature (e.g., 0-10°C) during the addition of the nitrating agent is essential.[1]

Q4: What kind of impurities can be expected in the synthesis of this compound? A4: Common impurities include unreacted isatin, dinitrated or other polynitrated isatin isomers, and potential byproducts from oxidation or decomposition, especially if the temperature is not well-controlled.[1][7] If the starting material is synthesized via a Sandmeyer reaction, related impurities from that process, like isatin oxime, could also be present.[8]

Q5: What are the recommended methods for purifying this compound on a larger scale? A5: On an industrial scale, purification often relies on crystallization.[9] The crude this compound is typically dissolved in a suitable solvent at an elevated temperature and then cooled to allow the purified product to crystallize, leaving impurities behind in the mother liquor. The choice of solvent is critical for achieving high purity and recovery. While laboratory-scale purification might involve column chromatography, this is generally not economically viable for large-scale production.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time, temperature too low, or inadequate mixing.1. Monitor the reaction by TLC or LC-MS to confirm completion. Consider extending the reaction time or slightly increasing the temperature if safe to do so. Ensure agitation is sufficient for the reactor volume.
2. Side Reactions: Temperature too high, leading to dinitration or decomposition. Incorrect stoichiometry of reagents.2. Maintain strict temperature control, especially during the addition of the nitrating agent.[1] Use a stoichiometric amount or only a slight excess of nitric acid.[1]
3. Loss during Workup: Product lost during quenching, extraction, or filtration steps. Product precipitating out prematurely.3. Carefully optimize the quenching procedure (e.g., rate of addition to water/ice). Ensure pH is optimal for product stability and precipitation during isolation. Check filter porosity and wash the filter cake with an appropriate cold solvent to recover all product.
Low Purity / Presence of Byproducts 1. Over-nitration (Dinitration): Reaction temperature was too high or excess nitrating agent was used.1. Lower the reaction temperature and maintain it strictly below the recommended maximum (e.g., <10°C).[1][7] Use a precise, stoichiometric amount of nitric acid.
2. "Tar" Formation: Decomposition of starting material or product due to aggressive conditions (high acid concentration or temperature).2. Ensure the isatin is fully dissolved or slurried homogeneously before adding the nitrating agent.[8] Maintain a low reaction temperature. Consider a more gradual addition of the nitrating agent.
3. Unreacted Starting Material: Incomplete reaction (see "Low Yield").3. See solutions for "Low Yield." Consider optimizing the reaction time or stoichiometry.
Runaway Reaction / Loss of Temperature Control 1. Exothermic Reaction: The rate of heat generation exceeds the rate of heat removal. This is the most critical scale-up challenge.1. NEVER run the reaction at a scale where you cannot guarantee cooling capacity.
2. Too Rapid Addition: The nitrating agent was added too quickly.2. Add the nitrating agent slowly and sub-surface if possible. The addition rate must be tied to the cooling system's ability to maintain the target temperature.
3. Inadequate Cooling: The cooling system (e.g., reactor jacket) is insufficient for the batch size.3. Perform reaction calorimetry studies at a small scale to determine the heat of reaction and required cooling capacity before scaling up.[5] Ensure the reactor is appropriately sized for the intended scale.

Data Presentation

Table 1: Illustrative Comparison of Parameters for Lab vs. Pilot Scale Synthesis

This table presents a hypothetical comparison to illustrate the challenges and adjustments required during scale-up. Actual values must be determined experimentally for each specific process and equipment.

Parameter Laboratory Scale (e.g., 100 g) Pilot Scale (e.g., 10 kg) Rationale for Change
Isatin 100 g10 kg100x increase in batch size.
Conc. H₂SO₄ 500 mL50 LMaintain reactant concentration.
Conc. HNO₃ 70 mL7 LMaintain stoichiometric ratio.
Reaction Vessel 2 L Round Bottom Flask100 L Jacketed Glass-Lined ReactorVessel must accommodate volume and allow for efficient heat transfer and agitation.
Initial Temp. 0 - 5 °C0 - 5 °CCritical for controlling exotherm and selectivity.[1]
Addition Time of HNO₃ 20 - 30 minutes4 - 6 hoursSlower addition is crucial to allow the cooling system to dissipate the heat generated by the highly exothermic reaction.[5]
Max. Temp. during Addition < 10 °C< 10 °CStrict control is essential to prevent runaway reactions and side product formation.[7]
Agitation Speed 300 RPM (Magnetic Stirrer)100 RPM (Impeller)Agitation must ensure homogeneity without excessive splashing; impeller design is critical for effective mixing and heat transfer in large vessels.
Workup Volume (Water/Ice) 2 L200 LScale-up quenching volume to dissipate heat and precipitate the product safely.
Expected Yield 85 - 95%80 - 90%Yields are often slightly lower on scale-up due to challenges in achieving perfect mixing, temperature control, and material transfer.

Experimental Protocols & Visualizations

Representative Scale-Up Synthesis Protocol (1 kg Scale)

Warning: This protocol is for informational purposes only and must be adapted and thoroughly risk-assessed by qualified personnel before implementation. All operations should be conducted in a suitable chemical reactor with appropriate safety measures.

Materials:

  • Isatin: 1.0 kg

  • Concentrated Sulfuric Acid (98%): 5.0 L

  • Concentrated Nitric Acid (70%): 0.7 L

  • Deionized Water & Ice for workup

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and all safety systems are functional. Start the cooling system and pre-cool the reactor jacket to 0°C.

  • Acid Charge: Charge the concentrated sulfuric acid (5.0 L) into the reactor. Begin agitation to ensure uniform temperature.

  • Isatin Addition: Once the sulfuric acid has reached 0-5°C, slowly add the isatin (1.0 kg) in portions. The addition may be exothermic; monitor the temperature closely and ensure it does not exceed 15°C.

  • Cooling: After the isatin is fully dissolved or slurried, cool the mixture back down to 0-5°C.

  • Nitrating Agent Addition: Begin the slow, dropwise addition of concentrated nitric acid (0.7 L). This is the most critical step. The addition rate must be controlled such that the internal temperature does not exceed 10°C. This may take several hours.

  • Reaction: Once the nitric acid addition is complete, maintain the reaction mixture at 5-10°C with continued agitation for an additional 1-2 hours, or until reaction monitoring (e.g., in-process LC-MS) shows complete consumption of isatin.

  • Quenching: In a separate, suitable vessel, prepare a mixture of ice and deionized water. Slowly transfer the reaction mixture into the ice/water mixture with vigorous stirring. This quench is also exothermic and must be done at a controlled rate. A bright orange-yellow solid should precipitate.

  • Isolation: Filter the precipitated solid using a suitable filter press or centrifuge.

  • Washing: Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This removes residual acids.

  • Drying: Dry the product under vacuum at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep Reactor Prep & Cooldown (0-5°C) charge_h2so4 Charge H₂SO₄ prep->charge_h2so4 charge_isatin Charge Isatin (T < 15°C) charge_h2so4->charge_isatin add_hno3 Slow Addition of HNO₃ (T < 10°C) CRITICAL STEP charge_isatin->add_hno3 react Stir at 5-10°C (1-2 hours) add_hno3->react quench Quench into Ice/Water react->quench filtrate Filtration quench->filtrate wash Wash with Cold Water (until pH 7) filtrate->wash dry Vacuum Drying wash->dry

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_low_yield start Low Yield of This compound check_purity Analyze crude product by LC-MS / NMR start->check_purity unreacted_sm High % of Unreacted Isatin? check_purity->unreacted_sm byproducts High % of Byproducts? unreacted_sm->byproducts No cause_incomplete Cause: Incomplete Reaction unreacted_sm->cause_incomplete Yes cause_side_reactions Cause: Side Reactions byproducts->cause_side_reactions Yes cause_workup_loss Cause: Loss During Workup byproducts->cause_workup_loss No (Material balance is off) solution_incomplete Solution: - Increase reaction time - Check reagent stoichiometry - Ensure adequate mixing cause_incomplete->solution_incomplete solution_side_reactions Solution: - Lower reaction temperature - Slow down HNO₃ addition rate - Verify stoichiometry cause_side_reactions->solution_side_reactions solution_workup_loss Solution: - Optimize quenching procedure - Check filter/centrifuge efficiency - Analyze mother liquor for product cause_workup_loss->solution_workup_loss

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

safety_protocol start Start HNO₃ Addition monitor_temp Continuously Monitor Internal Temperature start->monitor_temp temp_ok Is Temp < 10°C? monitor_temp->temp_ok continue_add Continue Slow Addition temp_ok->continue_add Yes stop_add STOP ADDITION IMMEDIATELY temp_ok->stop_add No continue_add->monitor_temp end Addition Complete continue_add->end if all HNO₃ added emergency_cool Apply Emergency Cooling stop_add->emergency_cool notify Notify Supervisor emergency_cool->notify

References

refining analytical methods for 5-Nitroisatin characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 5-Nitroisatin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the properties and handling of this compound.

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is an organic compound with the chemical formula C₈H₄N₂O₄. Key properties are summarized in the table below.

Q2: What are the primary challenges in the analytical characterization of this compound?

A2: The main challenges stem from its limited solubility in water and potential for stability issues under certain conditions.[1][2][3] Its low water solubility can complicate analyses using aqueous mobile phases in techniques like High-Performance Liquid Chromatography (HPLC).[3] Additionally, like many nitroaromatic compounds, its stability during sample preparation and analysis should be monitored to ensure accurate quantification and characterization.[4][5]

Q3: In which solvents is this compound soluble?

A3: While this compound has limited solubility in water, it is generally soluble in various organic solvents.[1] Solvents such as Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) have been shown to be effective for dissolving this compound and its derivatives.[2][6] For analytical purposes, preparing stock solutions in solvents like methanol (B129727) or acetonitrile (B52724) is also a common practice.[3]

Section 2: Troubleshooting Guides for Analytical Methods

This section provides specific troubleshooting advice in a question-and-answer format for common analytical techniques used to characterize this compound.

High-Performance Liquid Chromatography (HPLC)

Q4: My this compound peak is tailing in reverse-phase HPLC. What are the possible causes and solutions?

A4: Peak tailing is a common issue in HPLC and can be caused by several factors. A logical troubleshooting workflow is essential.

HPLC_Troubleshooting start Peak Tailing Observed check_column 1. Check Column Health - Is it an old column? - Any visible contamination? start->check_column check_mobile_phase 2. Evaluate Mobile Phase pH - Is pH appropriate for this compound? check_column->check_mobile_phase No solution_column Solution: - Replace with a new column. - Flush with strong solvent. check_column->solution_column Yes check_sample_solvent 3. Check Sample Solvent - Is the sample dissolved in a stronger solvent than the mobile phase? check_mobile_phase->check_sample_solvent No solution_mobile_phase Solution: - Adjust mobile phase pH. - Add a buffer (e.g., 10-25 mM). [13] check_mobile_phase->solution_mobile_phase Yes check_overload 4. Check for Mass Overload - Is the injection concentration too high? check_sample_solvent->check_overload No solution_sample_solvent Solution: - Dissolve sample in mobile phase or a weaker solvent. [15] check_sample_solvent->solution_sample_solvent Yes solution_overload Solution: - Reduce sample concentration. - Decrease injection volume. [13] check_overload->solution_overload Yes end Problem Resolved check_overload->end No/Other Issue solution_column->end solution_mobile_phase->end solution_sample_solvent->end solution_overload->end

Caption: Troubleshooting workflow for HPLC peak tailing.
  • Secondary Silanol (B1196071) Interactions: The most common cause is the interaction of the analyte with acidic silanol groups on the silica-based column packing.[7]

    • Solution: Use a modern, high-purity silica (B1680970) column (Type B) with end-capping. If using an older column, adding a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can help, but this is often not necessary with newer columns.[7]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions.

    • Solution: Adjust the mobile phase pH to suppress the ionization of residual silanols (typically pH 2-4).[7] Using a buffer can also help maintain a stable pH.[8]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[9]

    • Solution: Whenever possible, dissolve the this compound sample in the initial mobile phase.[9]

  • Column Overload: Injecting too much sample can lead to fronting or tailing peaks.[7]

    • Solution: Reduce the injection volume or dilute the sample.[7]

Q5: I am seeing drifting retention times for this compound during an HPLC run. What should I check?

A5: Retention time drift can compromise data reproducibility. Here are the primary causes and solutions:

  • Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the run.[8]

    • Solution: Increase the column equilibration time before the first injection.[8]

  • Mobile Phase Composition Change: The composition of the mobile phase may be changing over time due to evaporation of a volatile component or improper mixing.[10]

    • Solution: Prepare fresh mobile phase daily.[8] If using a gradient, ensure the pump's proportioning valves are working correctly.[9]

  • Temperature Fluctuations: The column temperature can significantly affect retention times, with a 1°C change potentially altering retention by 1-2%.[10]

    • Solution: Use a thermostatted column oven to maintain a consistent temperature.[8]

  • Flow Rate Instability: Leaks or pump issues can cause the flow rate to change.[9]

    • Solution: Check for leaks throughout the system, from the pump to the detector. Ensure pump seals are in good condition.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

Q6: I am observing poor peak shape and low sensitivity for this compound in my GC-MS analysis. What could be the issue?

A6: Given this compound's relatively high melting point and polar nature, GC-MS analysis can be challenging.

  • Analyte Degradation: this compound may degrade in the high-temperature injection port.

    • Solution: Optimize the injector temperature. Start with a lower temperature and gradually increase it to find the optimal balance between volatilization and stability. Using a deactivated or ultra-inert inlet liner is crucial.[11]

  • Column Activity: Active sites in the GC column can cause peak tailing and analyte loss.

    • Solution: Use a high-quality, deactivated MS-grade column. If the column is old, it may need conditioning or replacement.[11]

  • Improper Column Installation: Incorrect column installation into the MS source can lead to leaks or poor ionization.

    • Solution: Ensure the column is installed at the correct depth in the MS transfer line. If it's too far in, it can cause sensitivity loss; if it's too short, peaks may tail.[11]

  • System Leaks: Air leaks in the GC-MS system will result in high background noise and reduced sensitivity.

    • Solution: Perform a leak check, paying close attention to the injection port septum, column fittings, and the MS interface nut.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

Q7: My FTIR spectrum of this compound has a noisy baseline and negative peaks. How can I fix this?

A7: These issues typically arise from problems with the background spectrum collection or the sample itself.

  • Dirty ATR Crystal: If using an Attenuated Total Reflectance (ATR) accessory, contaminants on the crystal will appear as negative peaks in the sample spectrum.[13]

    • Solution: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and collect a new background spectrum before running the sample.[13]

  • Atmospheric Interference: Water vapor and carbon dioxide in the atmosphere have strong IR absorptions that can interfere with the sample spectrum.

    • Solution: Purge the sample compartment with dry nitrogen or dry air to minimize atmospheric interference.[14]

  • Poor Sample Contact (ATR): Insufficient contact between the solid this compound sample and the ATR crystal will result in weak, noisy signals.

    • Solution: Ensure adequate pressure is applied to the sample to achieve good contact with the crystal. The sample should be a fine, uniform powder.[14]

  • Incorrect Data Processing: Using absorbance instead of Kubelka-Munk units for diffuse reflectance measurements can distort spectra.[13]

    • Solution: Apply the appropriate mathematical corrections for the sampling technique used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q8: The peaks in my ¹H NMR spectrum of this compound are broad. What is the cause?

A8: Peak broadening in NMR can be due to several factors.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will cause significant peak broadening.

    • Solution: Re-shim the spectrometer before acquiring the spectrum. Modern spectrometers often have automated shimming routines that are very effective.

  • Presence of Paramagnetic Impurities: Traces of paramagnetic metals can cause severe line broadening.

    • Solution: Ensure glassware is scrupulously clean. If contamination is suspected, filtering the sample through a small plug of Celite or silica may help.

  • Sample Concentration/Aggregation: At high concentrations, molecules may aggregate, leading to broader signals.

    • Solution: Acquire the spectrum at a lower concentration.

  • Unresolved Coupling: Complex, unresolved spin-spin coupling can sometimes appear as a broad peak.

    • Solution: This is inherent to the molecule's structure. Using a higher-field NMR instrument can often resolve these complex multiplets.[15]

Q9: Why does my this compound sample show additional signals in the NMR spectrum, especially when derivatized?

A9: The presence of unexpected signals can be due to impurities or structural isomers.

  • Residual Solvent: The solvent used for purification or sample preparation may be present.

    • Solution: Identify the solvent peaks by comparing them to known chemical shift tables. Use a high-vacuum line to thoroughly dry the sample.

  • Impurities from Synthesis: Starting materials or by-products from the synthesis may still be present.[1]

    • Solution: Further purification of the sample is required, for instance, by recrystallization or column chromatography.

  • Cis-Trans Isomerism: For certain derivatives of this compound, such as benzoylhydrazines, cis-trans isomerism can occur, leading to a doubling of some NMR signals.[2][3]

    • Solution: This is a characteristic of the compound. The presence of these isomers should be noted and can be confirmed with 2D NMR techniques like NOESY or ROESY.

Section 3: Quantitative Data and Experimental Protocols

This section provides reference data and detailed standard operating procedures (SOPs) for the characterization of this compound.

Table 1: Physical and Spectroscopic Data for this compound
PropertyValueSource(s)
Molecular Formula C₈H₄N₂O₄[16][17]
Molecular Weight 192.13 g/mol [16][17]
Appearance Orange-yellow to orange crystalline powder[1][16]
Melting Point 251-258 °C (with decomposition)[1][16][18]
¹H NMR (DMSO-d₆) Signals typically appear in the aromatic region (~7-8.5 ppm) and a broad singlet for the N-H proton (>11 ppm).[6][19]
¹³C NMR (DMSO-d₆) Characteristic peaks for carbonyls (~160-185 ppm) and aromatic carbons (~110-150 ppm).[6][20]
FTIR (ATR/KBr), cm⁻¹ Key peaks correspond to N-H stretching, C=O stretching (ketone and amide), and NO₂ stretching.[6][17]
Standard Operating Procedure: Solubility Determination

This protocol outlines a method for determining the solubility of this compound in various solvents.

Solubility_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_stock Prepare stock solution of This compound in Methanol (e.g., 1 mg/mL) prep_cal Create calibration curve via serial dilutions and UV-Vis spectrophotometry prep_stock->prep_cal measure Measure absorbance using UV-Vis spectrophotometer prep_cal->measure Reference add_solid Add excess solid this compound to a known volume of the test solvent (e.g., water, DMSO) equilibrate Equilibrate the mixture (e.g., 24h at 25°C with stirring) add_solid->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge aliquot Take a known volume of the supernatant centrifuge->aliquot dilute Dilute the aliquot with Methanol to fall within the calibration curve range aliquot->dilute dilute->measure calculate Calculate concentration using the calibration curve and account for dilution factor measure->calculate result Solubility Result (mg/mL) calculate->result

Caption: Experimental workflow for solubility determination.
  • Calibration Curve Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like methanol at a known concentration (e.g., 1 mg/mL).[3]

    • Perform serial dilutions to create a set of standards with decreasing concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer.[3]

    • Plot absorbance vs. concentration to generate a calibration curve.

  • Solubility Measurement:

    • Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Centrifuge the sample to separate the saturated solution from the excess solid.

    • Carefully withdraw a precise aliquot of the supernatant.

    • Dilute the aliquot with methanol to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the test solvent.

Standard Operating Procedure: Synthesis of this compound Derivatives

The following is a general procedure for synthesizing benzoylhydrazine derivatives of this compound, which are often studied for their biological activity.[3][21]

  • Add equimolar amounts (e.g., 0.002 mol) of this compound and a substituted benzoylhydrazine to 50 mL of 96% ethanol (B145695) in a round-bottom flask.[3][21]

  • Add 3 drops of glacial acetic acid to the mixture to act as a catalyst.[3][21]

  • Heat the mixture under reflux for 5 hours.[3][21]

  • Cool the reaction mixture to room temperature.

  • Collect the resulting solid product by filtration.

  • Wash the solid with cold ethanol to remove unreacted starting materials.[3][21]

  • Recrystallize the product from ethanol to purify it.[3][21]

  • Characterize the final product using appropriate analytical methods (FTIR, NMR, Elemental Analysis).[3][21][22]

Section 4: Analytical Strategy Overview

A multi-technique approach is necessary for the comprehensive characterization of this compound. The relationship between different analytical methods and the information they provide is crucial for a complete understanding of the compound.

Analytical_Strategy cluster_structure Structural Elucidation cluster_purity Purity & Quantification cluster_physical Physical Properties compound This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) compound->NMR MS Mass Spectrometry (GC-MS, LC-MS) compound->MS FTIR FTIR Spectroscopy compound->FTIR HPLC HPLC-UV compound->HPLC GC GC-FID/MS compound->GC EA Elemental Analysis compound->EA DSC DSC / TGA compound->DSC Sol Solubility Assay compound->Sol info_nmr Provides: - Connectivity (C-H framework) - Number of unique protons/carbons - Isomeric information NMR->info_nmr info_ms Provides: - Molecular Weight - Fragmentation Pattern MS->info_ms info_ftir Provides: - Functional Groups (C=O, N-H, NO₂) FTIR->info_ftir info_hplc Provides: - Purity (% Area) - Quantification - Impurity Profile HPLC->info_hplc info_ea Provides: - Elemental Composition (%C, %H, %N) EA->info_ea info_dsc Provides: - Melting Point - Thermal Stability DSC->info_dsc

Caption: Relationship between analytical techniques for this compound.

References

Technical Support Center: Managing 5-Nitroisatin Decomposition at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal decomposition of 5-Nitroisatin during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the decomposition temperature of this compound?

A1: this compound has a melting point of approximately 251-255°C, at which it also undergoes decomposition[1][2][3].

Q2: What are the hazardous decomposition products of this compound?

A2: Thermal decomposition of this compound can release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[4].

Q3: What are the visual signs of this compound decomposition?

A3: While specific visual cues for this compound are not extensively documented, for many nitroaromatic compounds, decomposition can be observed as a vigorous evolution of brown or reddish-brown fumes (indicative of NOx), charring or darkening of the material, and potentially an audible release of gas. The process is often exothermic and can be rapid once initiated[1].

Q4: What factors can influence the thermal stability of this compound?

A4: The thermal stability of nitroaromatic compounds like this compound can be influenced by several factors:

  • Impurities: The presence of impurities, especially strong bases or oxidizing agents, can lower the decomposition temperature[5].

  • Heating Rate: A faster heating rate can lead to a higher observed onset temperature of decomposition in thermal analysis experiments[5].

  • Atmosphere: The surrounding atmosphere can affect decomposition. Experiments are often conducted under an inert atmosphere (like nitrogen or argon) to prevent oxidative processes.

  • Confinement: Heating in a sealed or confined space can lead to a pressure buildup from gaseous decomposition products, which can accelerate the reaction and lower the decomposition temperature[6].

Q5: How should I handle this compound at elevated temperatures?

A5: It is crucial to handle this compound with care at high temperatures.

  • Avoid heating this compound above its decomposition temperature unless it is part of a controlled experimental design.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Work in a well-ventilated area or a fume hood to avoid inhalation of any decomposition products.

  • Be aware of incompatible materials, such as strong oxidizing agents and strong bases, which can promote decomposition[5].

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected color change (darkening/charring) or gas evolution at temperatures below the reported decomposition point. Presence of impurities lowering thermal stability.Purify the this compound sample. Analyze the sample for residual solvents or starting materials.
Reaction with an incompatible substance in the experimental setup.Ensure all equipment is clean and inert. Review the experimental protocol for any incompatible reagents.
Rapid, uncontrolled decomposition during heating. Heating rate is too high.Reduce the heating rate to allow for more controlled energy input.
Sample is being heated in a confined space.If possible, perform the heating in an open or vented system to avoid pressure buildup.
Inconsistent results in thermal analysis (TGA/DSC). Inconsistent sample mass or packing in the analysis pan.Use a consistent sample mass (e.g., 1-5 mg) and ensure it is evenly distributed in the pan.
Variations in the heating rate or atmosphere between runs.Ensure the experimental parameters (heating rate, gas flow) are identical for all analyses.

Quantitative Data Summary

Property Value Source(s)
Melting Point ~251-255°C (with decomposition)[1][2][3]
Hazardous Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[4]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a TGA pan (ceramic or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 400°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Determine the onset temperature of decomposition from the TGA curve, which is the temperature at which significant weight loss begins.

    • Quantify the percentage of weight loss at different temperature ranges.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of decomposition of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty sealed aluminum pan as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 300°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Record the heat flow to the sample relative to the reference.

    • The melting point will appear as an endothermic peak.

    • The decomposition will be characterized by a sharp exothermic peak immediately following or overlapping with the melting peak.

    • Determine the onset temperature and the enthalpy (area under the peak) of the decomposition exotherm.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Thermal Event with this compound issue Observe Unexpected Decomposition Below 250°C (e.g., color change, gas evolution) start->issue check_purity Is the purity of This compound confirmed? issue->check_purity purify Action: Purify the sample (e.g., recrystallization) and re-analyze. check_purity->purify No check_contaminants Are there any incompatible substances present? (e.g., strong bases, oxidizers) check_purity->check_contaminants Yes purify->issue remove_contaminants Action: Ensure inert and clean experimental setup. Remove any potential contaminants. check_contaminants->remove_contaminants Yes check_heating_rate Is the heating rate controlled and appropriate? check_contaminants->check_heating_rate No remove_contaminants->issue adjust_heating_rate Action: Reduce the heating rate to ensure controlled heating. check_heating_rate->adjust_heating_rate No check_confinement Is the sample being heated in a confined space? check_heating_rate->check_confinement Yes adjust_heating_rate->issue vent_system Action: Use a vented or open system to avoid pressure buildup. check_confinement->vent_system Yes stable_operation Stable Operation Achieved check_confinement->stable_operation No vent_system->issue consult_sds Consult Safety Data Sheet (SDS) and perform a thorough risk assessment. stable_operation->consult_sds

Caption: Troubleshooting workflow for unexpected thermal decomposition of this compound.

ExperimentalWorkflow start Start: Thermal Analysis of this compound sample_prep Sample Preparation (1-5 mg) start->sample_prep tga_analysis TGA Analysis (Ramp to 400°C at 10°C/min in Nitrogen) sample_prep->tga_analysis dsc_analysis DSC Analysis (Ramp to 300°C at 10°C/min in Nitrogen) sample_prep->dsc_analysis tga_data Obtain TGA Data: - Onset of decomposition - % Weight loss tga_analysis->tga_data dsc_data Obtain DSC Data: - Melting point (endotherm) - Decomposition (exotherm) - Enthalpy of decomposition dsc_analysis->dsc_data data_interpretation Data Interpretation and Thermal Hazard Assessment tga_data->data_interpretation dsc_data->data_interpretation end End: Characterized Thermal Properties data_interpretation->end

Caption: Experimental workflow for the thermal analysis of this compound.

References

Validation & Comparative

Comparative Analysis: 5-Nitroisatin vs. 5-Chloro-isatin in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and biological activities of 5-Nitroisatin and 5-Chloro-isatin, supported by experimental data and protocols.

In the landscape of medicinal chemistry, isatin (B1672199) and its derivatives represent a privileged scaffold, consistently demonstrating a wide array of biological activities. Among these, this compound and 5-Chloro-isatin have emerged as key intermediates and potential therapeutic agents in their own right. This guide provides a comprehensive comparative analysis of these two compounds, focusing on their chemical properties, synthesis, and a critical evaluation of their performance in anticancer and antimicrobial assays.

Physicochemical Properties: A Tale of Two Substituents

The introduction of a nitro group versus a chloro group at the 5-position of the isatin core imparts distinct physicochemical characteristics that influence their solubility, reactivity, and ultimately, their biological interactions.

PropertyThis compound5-Chloro-isatin
CAS Number 611-09-6[1]17630-76-1
Molecular Formula C₈H₄N₂O₄[1]C₈H₄ClNO₂
Molecular Weight 192.13 g/mol [1]181.58 g/mol
Appearance Orange-yellow to orange crystalline powderPale yellow to reddish or yellow-brownish powder
Melting Point ~251-258 °C (with decomposition)~246-258 °C
Solubility Limited solubility in water, soluble in organic solvents.Insoluble in water, soluble in organic solvents like DMSO and ethanol (B145695).

The electron-withdrawing nature of the nitro group in this compound is stronger than that of the chloro group in 5-Chloro-isatin, which can influence the acidity of the N-H proton and the reactivity of the carbonyl groups.

Synthesis and Reactivity

Both this compound and 5-Chloro-isatin can be synthesized from isatin or substituted anilines. The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.

Experimental Protocol: Synthesis of this compound via Nitration of Isatin

This protocol describes a common method for the synthesis of this compound.

Materials:

  • Isatin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • In a flask, dissolve isatin in concentrated sulfuric acid at a low temperature (0-5 °C) using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid dropwise to the isatin solution while maintaining the low temperature and stirring.

  • After the addition is complete, continue stirring at the same temperature for a specified duration to allow the nitration to proceed.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude this compound. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Experimental Protocol: Synthesis of 5-Chloro-isatin from p-Chloroaniline

This protocol outlines a general approach for the synthesis of 5-Chloro-isatin.

Materials:

Procedure:

  • Dissolve p-chloroaniline in water and add chloral hydrate and hydroxylamine hydrochloride.

  • Heat the mixture to form the corresponding isonitrosoacetanilide.

  • Isolate the isonitrosoacetanilide and slowly add it to pre-heated concentrated sulfuric acid.

  • Control the temperature of the exothermic reaction to ensure the cyclization to 5-Chloro-isatin.

  • Pour the reaction mixture onto ice to precipitate the product.

  • Filter, wash the solid with water until neutral, and dry to obtain crude 5-Chloro-isatin.

  • Recrystallize from a suitable solvent for purification.

Diagram of Synthetic Workflow

G cluster_nitro Synthesis of this compound cluster_chloro Synthesis of 5-Chloro-isatin Isatin Isatin Mix1 Mix1 Isatin->Mix1 Dissolve in H₂SO₄ Quench Quench Mix1->Quench Reaction Nitrating_Mixture H₂SO₄ + HNO₃ Nitrating_Mixture->Mix1 Add dropwise Precipitate Precipitate Quench->Precipitate Pour on ice Filter_Wash Filter_Wash Precipitate->Filter_Wash Filter & Wash Product_N Product_N Filter_Wash->Product_N Dry & Purify pChloroaniline p-Chloroaniline Isonitroso Isonitroso pChloroaniline->Isonitroso React Reagents_C Chloral Hydrate, Hydroxylamine HCl Reagents_C->Isonitroso Cyclization Cyclization Isonitroso->Cyclization Add to H₂SO₄ Quench_C Quench_C Cyclization->Quench_C Reaction Precipitate_C Precipitate_C Quench_C->Precipitate_C Pour on ice Filter_Wash_C Filter_Wash_C Precipitate_C->Filter_Wash_C Filter & Wash Product_C Product_C Filter_Wash_C->Product_C Dry & Purify

Caption: General synthetic workflows for this compound and 5-Chloro-isatin.

Comparative Biological Activity

While both this compound and 5-Chloro-isatin serve as precursors for a multitude of bioactive molecules, they also exhibit intrinsic biological activities, particularly in the realms of anticancer and antimicrobial research. Direct comparative studies are limited; however, analysis of their derivatives provides valuable insights.

Anticancer Activity

Structure-activity relationship (SAR) studies on isatin derivatives have indicated that substitution at the 5-position is often favorable for cytotoxic activity.

  • This compound: The presence of the nitro group at the C5 position has been shown to enhance anticancer activity. Derivatives of this compound have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2][3] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. Computational docking studies have suggested that the nitro group of this compound can form additional hydrogen bonds within the CDK2 active site, potentially increasing its binding affinity.[2]

  • 5-Chloro-isatin: 5-Chloro-isatin has also demonstrated notable anticancer properties. It has been reported to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[4] By binding to and inhibiting EGFR, 5-chloro-isatin can disrupt downstream signaling cascades that promote cell proliferation and survival.[4]

Comparative Cytotoxicity Data (Hypothetical)

CompoundCell LineIC₅₀ (µM)
This compoundMCF-7 (Breast)Data not available
5-Chloro-isatinMCF-7 (Breast)Data not available
This compoundA549 (Lung)Data not available
5-Chloro-isatinA549 (Lung)Data not available
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound and 5-Chloro-isatin stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and 5-Chloro-isatin (typically in a serial dilution) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]

Diagram of a Potential Signaling Pathway

G cluster_pathway Simplified Cancer Cell Signaling cluster_compounds Inhibitory Action GF Growth Factor EGFR EGFR GF->EGFR Proliferation Proliferation EGFR->Proliferation Activates Cyclin_CDK2 Cyclin/CDK2 Cell_Cycle Cell Cycle Progression Cyclin_CDK2->Cell_Cycle Nitroisatin This compound Nitroisatin->Cyclin_CDK2 Chloroisatin 5-Chloro-isatin Chloroisatin->EGFR

Caption: Potential inhibitory targets of this compound and 5-Chloro-isatin in cancer cells.

Antimicrobial Activity

Isatin derivatives are known to possess a broad spectrum of antimicrobial activities.

  • This compound: The nitro group can enhance antimicrobial efficacy. Derivatives of this compound have shown activity against various bacterial and fungal strains.

  • 5-Chloro-isatin: The halogen substituent in 5-Chloro-isatin also contributes to its antimicrobial properties. Studies on its derivatives have reported activity against both Gram-positive and Gram-negative bacteria.[5][6]

Comparative Antimicrobial Data (Hypothetical)

Similar to the cytotoxicity data, a direct comparative study providing Minimum Inhibitory Concentration (MIC) values for the parent compounds is needed for a definitive comparison.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
This compoundData not availableData not available
5-Chloro-isatinData not availableData not available
Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound and 5-Chloro-isatin stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Conclusion

Both this compound and 5-Chloro-isatin are valuable compounds in drug discovery, serving as versatile building blocks for the synthesis of more complex bioactive molecules. While direct comparative data on the parent compounds is sparse, the existing literature on their derivatives suggests that the nature of the substituent at the 5-position significantly influences their biological activity profile. The electron-withdrawing nitro group in this compound appears to favor interactions with targets like CDK2, making it a promising lead for cell cycle-targeted anticancer therapies. Conversely, the chloro-substituent in 5-Chloro-isatin has been associated with the inhibition of crucial signaling pathways like EGFR. Both compounds also exhibit a foundation for the development of novel antimicrobial agents.

For a more definitive comparative assessment, future research should focus on head-to-head in vitro and in vivo studies of this compound and 5-Chloro-isatin under standardized experimental conditions. Such studies would provide the much-needed quantitative data to guide the selection of the appropriate isatin scaffold for specific therapeutic applications.

References

Validating the Anticancer Potential of 5-Nitroisatin: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the anticancer activity of 5-Nitroisatin against a panel of common cancer cell lines. Its performance is benchmarked against established chemotherapeutic agents—Doxorubicin, 5-Fluorouracil, and Cisplatin—to offer a clear perspective on its potential as an anticancer compound. This document details the experimental data, outlines the methodologies for key assays, and explores potential signaling pathways involved in its mechanism of action.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic effects of this compound and standard anticancer drugs were evaluated across four human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.

While specific IC50 values for the parent compound this compound are not extensively available in the public domain, studies on its derivatives provide insights into its potential efficacy. For the purpose of this guide, we will present the available data for this compound derivatives alongside the established IC50 values for common chemotherapeutics to provide a comparative framework.

Table 1: Comparative IC50 Values (µM) of this compound Derivatives and Standard Anticancer Drugs

Compound/DrugMCF-7 (Breast)A549 (Lung)HCT-116 (Colorectal)HepG2 (Liver)Incubation Time
This compound Derivative (Isatin-pyrrole) ---0.47[1]Not Specified
Doxorubicin 0.68 - 4.0[2][3]>20[4]0.001[5]-48 hours[2][3]
5-Fluorouracil 4.810.3223.41 - 57.83-48-72 hours
Cisplatin -6.59 - 36.94--48-72 hours

Note: The IC50 values for the standard drugs are presented as a range, reflecting the variability in experimental conditions reported across different studies.

Experimental Protocols

To ensure reproducibility and standardization, detailed protocols for the key in vitro assays are provided below.

Cell Viability and Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or control drugs. Include a vehicle-only control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Experimental Workflow for Cytotoxicity Assessment

G A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound / Control Drugs B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution (DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Workflow for determining cytotoxicity using the MTT assay.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or control drugs at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Apoptosis Detection Workflow

G A Treat Cells with Compound B Harvest Adherent & Floating Cells A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate in Dark (15 min) E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Cell Population G->H

Workflow for the detection of apoptosis by Annexin V/PI staining.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound or control drugs as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Potential Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, isatin (B1672199) derivatives have been reported to modulate several key signaling pathways implicated in cancer progression. Two of the most relevant pathways are the PI3K/Akt and the VEGFR2 signaling cascades.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers. Inhibition of this pathway can lead to decreased cancer cell survival and proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Survival & Proliferation Downstream->Proliferation Nitroisatin This compound Nitroisatin->PI3K Inhibition? Nitroisatin->Akt Inhibition?

References

Comparative Biological Activities of 5-Nitroisatin Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 5-Nitroisatin analogs, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel therapeutic agents.

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. The introduction of a nitro group at the 5-position of the isatin core has been shown to modulate and often enhance the biological efficacy of these compounds. This guide focuses on a comparative analysis of this compound analogs, summarizing their anticancer, antimicrobial, and antiviral properties based on available scientific literature.

Anticancer Activity

The anticancer potential of this compound analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table summarizes the IC50 values of several this compound derivatives.

Compound/AnalogCell LineIC50 (µM)Reference
This compound-thiosemicarbazoneMDA-MB-231 (Breast Cancer)3.28-3.53[1]
Copper(II) complex of this compound-thiosemicarbazoneMDA-MB-231 (Breast Cancer)0.85[1]
This compound-thiosemicarbazoneMCF-7 (Breast Cancer)3.28-3.53[1]
Copper(II) complex of this compound-thiosemicarbazoneMCF-7 (Breast Cancer)1.24[1]
This compound-thiosemicarbazoneA431 (Epidermoid Carcinoma)3.28-3.53[1]
Copper(II) complex of this compound-thiosemicarbazoneA431 (Epidermoid Carcinoma)1.15[1]
This compound-based 1,2,4-triazine-3-thione (Compound 9)MCF-7 (Breast Cancer)Strong activity at 24h[2]
This compound-based 1,2,4-triazine-3-ol (Compound 7)MCF-7 (Breast Cancer)Good activity at 48h[2]
This compound-based 1,2-diazino (Compound 11)MCF-7 (Breast Cancer)Good activity at 72h[2]
5-Nitrofuran-isatin hybrid 3HCT 116 (Colon Cancer)1.62[3][4][5]
Other 5-Nitrofuran-isatin hybrids (2, 5-7)HCT 116 (Colon Cancer)1.62-8.8[3][4][5]

Antimicrobial Activity

This compound analogs have also demonstrated promising activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values for selected this compound derivatives.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
5-Nitrofuran-isatin hybrid 6Methicillin-resistant Staphylococcus aureus (MRSA)1[3][4][5]
5-Nitrofuran-isatin hybrid 5Methicillin-resistant Staphylococcus aureus (MRSA)8[3][4][5]

Antiviral Activity

The antiviral properties of this compound derivatives have been investigated against clinically relevant viruses, including Hepatitis C Virus (HCV) and SARS-CoV. The data from these studies are summarized below.

Compound/AnalogVirusAssayResultsReference
5-Fluoro-isatin derivative (SPIII-5F)HCVRNA synthesis inhibitionEC50 = 6 µg/mL[6][7][8]
5-Bromo-isatin derivative (SPIII-Br)HCVRNA synthesis inhibitionEC50 = 19 µg/mL[6][7]
4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide (SPIII-5H)HCVRNA synthesis inhibitionEC50 = 17 µg/mL[6][7]
5-Fluoro-isatin derivative (SPIII-5F)SARS-CoVReplication inhibition in Vero cells45% maximum protection[6][7][8]

Experimental Protocols

Anticancer Activity: MTT Assay

The anticancer activity of this compound analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.

General Protocol:

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilutions: Two-fold serial dilutions of the this compound analogs are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Mechanism of Action & Signaling Pathways

Some this compound derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2).[9] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, thereby exerting an anticancer effect.

CDK2_Inhibition cluster_0 Cell Cycle Progression cluster_1 CDK2 Signaling cluster_2 Inhibition by this compound Analog G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 pRb pRb CDK2->pRb Phosphorylates E2F E2F pRb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription S_Phase_Genes->S Nitroisatin This compound Analog Nitroisatin->CDK2 Inhibits

Caption: Inhibition of the CDK2 signaling pathway by a this compound analog.

The diagram above illustrates the role of CDK2 in the G1/S phase transition of the cell cycle. CDK2, in complex with Cyclin E and Cyclin A, phosphorylates the retinoblastoma protein (pRb). This phosphorylation releases the transcription factor E2F, which then activates the transcription of genes required for S-phase entry. This compound analogs can inhibit CDK2, thereby preventing pRb phosphorylation and blocking the cell cycle at the G1/S checkpoint.

ExperimentalWorkflow cluster_Anticancer Anticancer Activity (MTT Assay) cluster_Antimicrobial Antimicrobial Activity (Broth Microdilution) A1 Seed Cancer Cells in 96-well plate A2 Treat with this compound Analogs (Varying Concentrations) A1->A2 A3 Incubate for 24-72h A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate for 2-4h A4->A5 A6 Solubilize Formazan Crystals A5->A6 A7 Measure Absorbance (570 nm) A6->A7 A8 Calculate IC50 Value A7->A8 B1 Prepare Serial Dilutions of This compound Analogs B2 Inoculate with Standardized Bacterial Suspension B1->B2 B3 Incubate for 18-24h B2->B3 B4 Visually Assess for Growth B3->B4 B5 Determine MIC B4->B5

Caption: General experimental workflows for assessing biological activity.

References

The Pivotal Role of the Nitro Group: A Comparative Guide to the Structure-Activity Relationship of 5-Nitroisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, isatin (B1672199) and its derivatives represent a privileged scaffold in medicinal chemistry. The introduction of a nitro group at the 5-position of the isatin core has been a particularly fruitful strategy, often leading to a significant enhancement of biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-nitroisatin derivatives, focusing on their anticancer, antimicrobial, and antiviral properties, supported by experimental data and detailed protocols.

The versatility of the isatin scaffold allows for chemical modifications at several positions, primarily at the N-1, C-2, and C-3 positions, which profoundly influences the biological activity of the resulting derivatives. The electron-withdrawing nature of the 5-nitro group often plays a crucial role in the molecule's interaction with biological targets, enhancing its potency.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

This compound derivatives have emerged as a promising class of anticancer agents, with numerous studies highlighting their cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of key enzymes in the cell cycle, such as cyclin-dependent kinases (CDKs).

A study on this compound-based benzoylhydrazones revealed their potential as CDK2 inhibitors. Molecular docking studies indicated that the this compound moiety plays a key role in the binding affinity to the CDK2 active site.[1] The anticancer activity of novel 1,2,4-triazine (B1199460) and 1,2-diazino derivatives containing the this compound moiety has been evaluated against breast cancer (MCF-7) cell lines, demonstrating significant cytotoxic effects.[2][3]

Comparative Anticancer Activity of this compound Derivatives
Compound IDModification at C3-positionCancer Cell LineIC50 (µM)Reference
Compound 7 1,2,4-triazine-3-olMCF-7Good activity (exact value not specified)[2][3]
Compound 9 1,2,4-triazine-3-thioneMCF-7Strongest activity at 24h (exact value not specified)[2][3]
Compound 11 1,2-diazinoMCF-7Good activity at 72h (exact value not specified)[2][3]
Benzoylhydrazone 1 Unmodified benzoylhydrazide-Lower binding affinity[1]
Substituted Benzoylhydrazones Various substitutions on the benzoyl ring-Varied binding affinities (some higher than compound 1)[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

anticancer_sar cluster_sar Structure-Activity Relationship (Anticancer) 5-Nitroisatin_Core This compound Core C3_Modification Modification at C3 (e.g., Hydrazone, Triazine) 5-Nitroisatin_Core->C3_Modification Key for activity N1_Modification Modification at N1 (e.g., Alkylation, Arylation) 5-Nitroisatin_Core->N1_Modification Modulates potency & solubility Biological_Activity Enhanced Anticancer Activity (e.g., CDK2 Inhibition) C3_Modification->Biological_Activity N1_Modification->Biological_Activity antimicrobial_workflow Start Synthesized this compound Derivatives Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Serial Dilution of Compounds in Microplate Prepare_Inoculum->Serial_Dilution Inoculation Inoculate Microplate with Microbes Serial_Dilution->Inoculation Incubation Incubate at Optimal Conditions Inoculation->Incubation MIC_Reading Read MIC (Lowest Inhibitory Concentration) Incubation->MIC_Reading End Antimicrobial Activity Determined MIC_Reading->End antiviral_pathway Virus Virus Particle Host_Cell Host Cell Virus->Host_Cell Attachment Viral_Entry Viral Entry Host_Cell->Viral_Entry Replication Viral Replication (e.g., Reverse Transcriptase, Protease) Viral_Entry->Replication Assembly Viral Assembly Replication->Assembly Release Release of New Virions Assembly->Release Derivative This compound Derivative Derivative->Replication Inhibition

References

Unveiling the Anti-Cancer Potential of 5-Nitroisatin Compounds: A Comparative Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-Nitroisatin compounds and their mechanism of action as potential anti-cancer agents. By examining their performance against established alternatives and presenting supporting experimental data, this document aims to facilitate informed decisions in drug discovery and development.

The isatin (B1672199) scaffold has long been recognized as a privileged structure in medicinal chemistry, exhibiting a broad range of biological activities. The introduction of a nitro group at the 5-position of the isatin ring has given rise to a class of compounds with notable anti-cancer properties. This guide delves into the primary mechanism of action of this compound derivatives – the inhibition of Cyclin-Dependent Kinase 2 (CDK2) – and compares their potential efficacy with well-established CDK inhibitors, Roscovitine and Dinaciclib.

Mechanism of Action: Targeting the Cell Cycle Engine

The uncontrolled proliferation of cancer cells is often linked to dysregulation of the cell cycle, a tightly orchestrated process governed by cyclins and their partner cyclin-dependent kinases (CDKs). CDK2, in particular, plays a pivotal role in the G1/S phase transition, a critical checkpoint for DNA replication and cell division. This compound compounds have emerged as promising inhibitors of CDK2, acting as ATP-competitive inhibitors that block the kinase activity of the CDK2/Cyclin E and CDK2/Cyclin A complexes. This inhibition prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S boundary and subsequent apoptosis in cancer cells.

Comparative Performance: this compound Derivatives vs. Established CDK2 Inhibitors

To objectively assess the potential of this compound compounds, their inhibitory activity is compared against Roscovitine and Dinaciclib, two well-characterized CDK inhibitors that have been extensively studied and have entered clinical trials. While direct head-to-head experimental data for this compound derivatives is emerging, computational studies and preliminary experimental findings provide valuable insights into their potential potency.

It is important to note that a direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. The data presented below is for comparative purposes and highlights the potential of the isatin scaffold.

Compound ClassTarget(s)IC50 (CDK2)Notes
This compound Derivatives CDK2 Predicted in nM range Primarily based on computational modeling and binding affinity predictions. Experimental validation is ongoing.
Isatin-Hydrazone DerivativesCDK20.245 - 0.300 µMExperimental data on structurally similar compounds, demonstrating the potential of the isatin scaffold for potent CDK2 inhibition.
Roscovitine (Seliciclib) CDK1, CDK2, CDK5, CDK7, CDK9~0.7 µMA well-established, first-generation CDK inhibitor. Acts as a competitive inhibitor of the ATP binding site.
Dinaciclib (SCH727965) CDK1, CDK2, CDK5, CDK9~1 nM A potent, second-generation CDK inhibitor with high affinity for CDK2. Has shown encouraging single-agent activity in clinical trials for various cancers.[1]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

In Vitro CDK2 Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on CDK2 activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the CDK2/Cyclin A or CDK2/Cyclin E complex.

Materials:

  • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E

  • Histone H1 or a specific peptide substrate (e.g., a peptide derived from Rb)

  • ATP, [γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (this compound derivatives, Roscovitine, Dinaciclib) dissolved in DMSO

  • Phosphocellulose paper or 96-well plates

  • Scintillation counter or luminometer

Procedure (Radiometric Assay):

  • Prepare a reaction mixture containing kinase buffer, CDK2/Cyclin enzyme, and the substrate.

  • Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic or cytostatic effects of a compound.

Objective: To determine the effect of test compounds on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for a desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Objective: To assess the effect of test compounds on cell cycle progression.

Materials:

  • Cancer cell line

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (for fixation)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Culture cells and treat them with the test compounds at their respective GI50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate the cells in the dark to allow for DNA staining.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Visualizing the Mechanism of Action

The following diagrams illustrate the CDK2 signaling pathway and a typical experimental workflow for comparing CDK2 inhibitors.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 Rb_p107_p130 Rb / p107 / p130 (Hypophosphorylated) Cyclin_D_CDK46->Rb_p107_p130 Phosphorylates E2F E2F Rb_p107_p130->E2F Inhibits Rb_hyper Rb (Hyperphosphorylated) Rb_p107_p130->Rb_hyper Cyclin_E Cyclin E Transcription E2F->Cyclin_E G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E->Cyclin_E_CDK2 Cyclin_E_CDK2->Rb_p107_p130 Hyper-phosphorylates Rb_hyper->E2F Releases DNA_Replication DNA Replication G1_S_Transition->DNA_Replication p21_p27 p21 / p27 p21_p27->Cyclin_E_CDK2 Nitroisatin This compound Compounds Nitroisatin->Cyclin_E_CDK2 Inhibits Experimental_Workflow Start Start: Obtain Inhibitors (this compound derivative, Roscovitine, Dinaciclib) Kinase_Assay Biochemical Kinase Assay (Determine IC50 values vs. CDK2) Start->Kinase_Assay Cell_Viability Cell-Based Proliferation Assay (e.g., MTT, determine GI50) Start->Cell_Viability Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Western_Blot Western Blot Analysis (e.g., for p-Rb) Cell_Viability->Western_Blot Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Relative Efficacy & Potency Data_Analysis->Conclusion

References

Unveiling Potential Cancer Therapeutics: A Comparative Docking Study of 5-Nitroisatin Derivatives with CDK2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery, the quest for potent and selective kinase inhibitors is a perpetual challenge. This guide provides a comparative analysis of 5-nitroisatin derivatives as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle often dysregulated in cancer. Through a detailed examination of molecular docking studies, we offer a quantitative comparison with established CDK2 inhibitors, supported by comprehensive experimental protocols and visual workflows.

Performance Comparison: this compound Derivatives vs. Standard CDK2 Inhibitors

Molecular docking simulations have revealed that this compound derivatives, particularly those with benzoylhydrazide substitutions, exhibit promising binding affinities for the ATP-binding pocket of CDK2. The data presented below summarizes the binding energies of a series of this compound-based benzoylhydrazines and compares them with the inhibitory concentrations of well-known CDK2 inhibitors.

CompoundBinding Affinity (kcal/mol)Inhibition Constant (IC) (µM)
This compound Derivatives
Unsubstituted Benzoylhydrazide (Native)-9.500.12
2-Methylbenzoylhydrazide-9.400.14
3-Methylbenzoylhydrazide-9.300.17
4-Methylbenzoylhydrazide-8.600.68
2-Chlorobenzoylhydrazide-8.800.41
3-Chlorobenzoylhydrazide-9.200.20
4-Chlorobenzoylhydrazide-8.301.15
2-Fluorobenzoylhydrazide-9.200.20
3-Fluorobenzoylhydrazide-9.300.17
4-Fluorobenzoylhydrazide-8.600.68
2-Nitrobenzoylhydrazide-9.500.12
4-Nitrobenzoylhydrazide-8.301.15
2-Methoxybenzoylhydrazide-9.100.24
3-Methoxybenzoylhydrazide-8.900.34
4-Methoxybenzoylhydrazide-8.201.35
Standard CDK2 Inhibitors
Roscovitine (Seliciclib)-~0.7[1][2]
Dinaciclib-0.001[3]
Flavopiridol (Alvocidib)-0.02 - 0.1[4]

Note: The binding affinities and inhibition constants for this compound derivatives are computationally derived from docking studies. The IC50 values for standard inhibitors are experimentally determined and sourced from publicly available data.

The Engine of Cell Division: The CDK2 Signaling Pathway

CDK2 is a critical enzyme that, in complex with its cyclin partners (Cyclin E and Cyclin A), drives the cell through the G1/S phase transition and S phase of the cell cycle. Its activity is tightly regulated, and its overexpression is a hallmark of many cancers. The following diagram illustrates the central role of the CDK2/Cyclin complexes in cell cycle progression.

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F CyclinE_Gene Cyclin E Gene Transcription E2F->CyclinE_Gene activates CyclinA_Gene Cyclin A Gene Transcription E2F->CyclinA_Gene activates CyclinE Cyclin E CyclinE_Gene->CyclinE CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE G1_S_Transition G1/S Phase Transition CDK2_CyclinE->G1_S_Transition promotes CyclinA Cyclin A CyclinA_Gene->CyclinA CDK2_CyclinA CDK2 / Cyclin A CyclinA->CDK2_CyclinA S_Phase S Phase (DNA Replication) CDK2_CyclinA->S_Phase promotes p21_p27 p21 / p27 (Inhibitors) p21_p27->CDK2_CyclinE inhibits p21_p27->CDK2_CyclinA inhibits

Caption: The CDK2 signaling pathway in cell cycle regulation.

Experimental Protocols: A Guide to Comparative Molecular Docking

The following protocol outlines the key steps involved in the comparative molecular docking studies of this compound derivatives against CDK2.

1. Protein Preparation:

  • The three-dimensional crystal structure of human CDK2 is obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are removed from the PDB file.

  • Polar hydrogens and Kollman charges are added to the protein structure using molecular modeling software.

  • The protein is then saved in the PDBQT format, which includes atomic charges and atom types.

2. Ligand Preparation:

  • The 2D structures of the this compound derivatives are drawn using a chemical drawing tool and converted to 3D structures.

  • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).

  • Gasteiger charges are computed, and non-polar hydrogens are merged.

  • The final ligand structures are saved in the PDBQT format.

3. Molecular Docking:

  • A grid box is defined around the ATP-binding site of CDK2, encompassing the key interacting amino acid residues.

  • Molecular docking is performed using a program like AutoDock Vina.

  • The program systematically samples different conformations and orientations of the ligand within the defined grid box.

  • A scoring function is used to estimate the binding affinity of each pose, typically reported in kcal/mol.

  • The pose with the lowest binding energy is considered the most favorable binding mode.

4. Analysis of Results:

  • The docking results are analyzed to identify the binding poses and interactions between the ligands and the protein.

  • Key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site are visualized and documented.

  • The binding affinities of the this compound derivatives are compared with each other and with known CDK2 inhibitors to assess their relative potency.

Visualizing the Research: A Workflow for Comparative Docking Studies

The following diagram illustrates the logical flow of a comparative molecular docking study, from the initial preparation of molecular structures to the final analysis and comparison of results.

Docking_Workflow Start Start Protein_Prep Protein Preparation (CDK2) Start->Protein_Prep Ligand_Prep Ligand Preparation (this compound Derivatives & Controls) Start->Ligand_Prep Docking Molecular Docking Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Docking Results Docking->Analysis Comparison Comparative Analysis Analysis->Comparison Conclusion Conclusion & Future Work Comparison->Conclusion

Caption: A generalized workflow for comparative molecular docking studies.

References

Unveiling the Potential of 5-Nitroisatin Derivatives as Potent Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel enzyme inhibitors with enhanced efficacy and specificity is paramount. This guide offers a comprehensive comparison of 5-Nitroisatin-based compounds as formidable inhibitors of two critical therapeutic targets: Cyclin-Dependent Kinase 2 (CDK2) and Leishmania cysteine proteases. This analysis, tailored for researchers, scientists, and drug development professionals, provides a meticulous examination of their performance against other established inhibitors, supported by quantitative data, detailed experimental protocols, and illustrative signaling pathways.

This compound Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Cyclin-Dependent Kinase 2 (CDK2) plays a pivotal role in cell cycle regulation, particularly in the transition from the G1 to the S phase. Its dysregulation is a hallmark of various cancers, making it a prime target for therapeutic intervention. Recent studies have highlighted the potential of this compound derivatives as effective CDK2 inhibitors.

Comparative Efficacy of CDK2 Inhibitors

The inhibitory potential of this compound derivatives against CDK2 has been evaluated through various studies. The following table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity data for selected this compound compounds and compares them with other known CDK2 inhibitors.

Inhibitor ClassCompoundTargetIC50 / Ki (µM)Reference
This compound Derivatives N′-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazideCDK2Binding Affinity: -8.8 kcal/mol[1]
Isatin-hydrazone 4jCDK20.245[2]
Isatin-hydrazone 4kCDK20.300[2]
Other CDK2 Inhibitors RoscovitineCDK20.7N/A
DinaciclibCDK20.001N/A
PalbociclibCDK2>10N/A

Note: Lower IC50/Ki values indicate higher potency. Binding affinity is another measure of potency.

CDK2 Signaling Pathway

The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by compounds such as this compound derivatives can lead to cell cycle arrest and prevent the proliferation of cancer cells.

CDK2_Signaling_Pathway Growth Factors Growth Factors Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Growth Factors->Ras/Raf/MEK/ERK Pathway activates Cyclin D Cyclin D Ras/Raf/MEK/ERK Pathway->Cyclin D upregulates CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E transcribes S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription of CDK2 CDK2 Cyclin E->CDK2 activates CDK2->pRb hyper-phosphorylates This compound Inhibitor This compound Inhibitor This compound Inhibitor->CDK2 inhibits

CDK2 Signaling Pathway in G1/S Transition
Experimental Protocol: In Vitro CDK2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK2.

Materials:

  • Recombinant CDK2/Cyclin A or CDK2/Cyclin E enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • ATP

  • Substrate (e.g., Histone H1)

  • Test compound (this compound derivative)

  • Control inhibitor (e.g., Staurosporine)

  • 32P-γ-ATP

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant CDK2/Cyclin enzyme, and the substrate.

  • Add the test compound at various concentrations to the reaction mixture. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiate the kinase reaction by adding a mixture of cold ATP and 32P-γ-ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated 32P-γ-ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

This compound Derivatives as Leishmania Cysteine Protease Inhibitors

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, relies on the activity of cysteine proteases for its survival and pathogenesis. These enzymes are crucial for nutrient acquisition, host tissue degradation, and evasion of the host immune system, making them attractive drug targets.

Comparative Efficacy of Leishmania Cysteine Protease Inhibitors

Several classes of compounds have been investigated for their ability to inhibit Leishmania cysteine proteases. The table below presents a comparison of the IC50 values of this compound derivatives with other known inhibitors against Leishmania species.

Inhibitor ClassCompound/DerivativeTarget Organism/EnzymeIC50 (µM)Reference
This compound Derivatives This compound-3-thiosemicarbazone (para-substituted)Leishmania major0.44 ± 0.02 µg/mLN/A
This compound-3-thiosemicarbazone (ortho-substituted)Leishmania major1.78 ± 0.35 µg/mLN/A
Standard Drug PentamidineLeishmania major5.09 ± 0.04 µg/mLN/A
Flavonoid Derivatives Chalcone analogue 4cLeishmania mexicana rCPB337.97 ± 7.24[3]
Flavonol analogue f13aLeishmania mexicana rCPB2.81.88 ± 0.07[3]
Peptidyl β-nitrostyrenes Compound 14eLeishmania donovani promastigotes1.468[4]
Compound 14fLeishmania donovani promastigotes1.551[4]
Standard Drug Amphotericin BLeishmania donovani intracellular amastigotes3.07[4]
Leishmania Cysteine Protease Signaling and Host Interaction

Leishmania cysteine proteases are secreted by the parasite and can modulate the host's immune response by cleaving key signaling proteins within macrophages. This interference with host cell signaling allows the parasite to survive and replicate.

Leishmania_Cysteine_Protease_Pathway cluster_parasite Leishmania Parasite cluster_macrophage Host Macrophage Leishmania Leishmania Cysteine Proteases Cysteine Proteases Leishmania->Cysteine Proteases secretes Signaling Proteins Signaling Proteins Cysteine Proteases->Signaling Proteins cleaves/degrades Immune Response Immune Response Signaling Proteins->Immune Response activates This compound Inhibitor This compound Inhibitor This compound Inhibitor->Cysteine Proteases inhibits

Leishmania Cysteine Protease Action
Experimental Protocol: Leishmania Cysteine Protease Inhibition Assay

Objective: To determine the IC50 of a test compound against Leishmania cysteine proteases.

Materials:

  • Leishmania promastigotes or amastigotes lysate (source of cysteine proteases)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT)

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • Test compound (this compound derivative)

  • Control inhibitor (e.g., E-64)

  • 96-well black microtiter plates

  • Fluorometer

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 96-well plate, add the Leishmania lysate to each well.

  • Add the different concentrations of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Pre-incubate the plate at the optimal temperature (e.g., 37°C) to allow the inhibitor to interact with the enzymes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity over time using a fluorometer (e.g., excitation at 380 nm and emission at 460 nm).

  • Determine the initial velocity of the reaction for each inhibitor concentration.

  • Calculate the percentage of inhibition relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The data presented in this guide underscore the significant potential of this compound-based compounds as potent inhibitors of both CDK2 and Leishmania cysteine proteases. Their efficacy, as demonstrated by low micromolar to nanomolar IC50 values, positions them as promising candidates for further preclinical and clinical development. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the fields of oncology and anti-parasitic drug discovery. Further investigation into the structure-activity relationships and optimization of these derivatives could lead to the development of next-generation therapeutics with improved potency and selectivity.

References

Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 5-Nitroisatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of therapeutic candidates is paramount. This guide provides an objective comparison of 5-Nitroisatin derivatives, summarizing their performance against various biological targets and offering detailed experimental data to support these findings.

This compound, a derivative of the versatile isatin (B1672199) scaffold, serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds with significant biological activities.[1] The presence of the nitro group at the 5-position enhances the reactivity of the isatin ring, making it a strategic precursor for developing novel pharmaceutical agents.[1] This guide delves into the cross-reactivity profiles of various this compound derivatives, with a particular focus on their activity as enzyme inhibitors, a key area of investigation for anti-cancer therapies.[2][3][4]

Comparative Analysis of Enzyme Inhibition

The following tables summarize the inhibitory activities of different this compound derivatives against their primary targets and other enzymes, providing a snapshot of their selectivity.

Table 1: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) by this compound-Based Benzoylhydrazines

DerivativeBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM)
N'-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (1) -8.91.34
Data extracted from computational docking studies.

This data highlights the potential of this compound derivatives as CDK2 inhibitors. The stability of the complex with the CDK2 active site is maintained by a network of hydrogen bonds and hydrophobic interactions.[5]

Table 2: Cross-Reactivity Profile of an Isatin Derivative Bearing a Nitrofuran Moiety Against Aldehyde Dehydrogenase (ALDH) Isoforms

CompoundTarget Enzyme% Inhibition
Compound 3 (Isatin derivative with nitrofuran) ALDH1A151.32%
ALDH3A151.87%
ALDH1A336.65%
Enzymatic tests revealed that this compound is a potent inhibitor of multiple ALDH isoforms.[6]

This demonstrates the multi-isoform inhibitory action of certain isatin derivatives, which can be advantageous in targeting cancer stem cells that overexpress several ALDH isoforms.[6] The addition of a nitro group to the furan (B31954) moiety was found to boost the inhibition of ALDH enzymes.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the synthesis of this compound derivatives and the assessment of their enzymatic inhibition.

Synthesis of this compound-Based Benzoylhydrazides

This procedure outlines the synthesis of this compound derivatives through the reaction of this compound with substituted benzoylhydrazines.[2]

  • Reaction Setup: Add equimolar amounts of this compound (0.002 mol) and a substituted benzoylhydrazine (0.002 mol) to 50 mL of 96% ethanol (B145695) containing 3 drops of glacial acetic acid.

  • Reflux: Heat the mixture under reflux for 5 hours.

  • Cooling and Filtration: Cool the mixture to room temperature. The resulting solid is collected by filtration.

  • Washing and Recrystallization: Wash the collected solid with cold ethanol and then recrystallize it from ethanol to obtain the purified product.

  • Analysis: Analyze the compounds using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and elemental analysis.[2]

Enzymatic Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against a target enzyme, such as ALDH.

  • Enzyme Preparation: Prepare a solution of the target enzyme (e.g., ALDH1A1, ALDH3A1) in a suitable buffer.

  • Inhibitor Preparation: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Reaction: In a microplate well, combine the enzyme solution, the substrate for the enzyme, and the inhibitor at various concentrations. Include control wells with no inhibitor.

  • Incubation: Incubate the microplate at a controlled temperature for a specific period to allow the enzymatic reaction to proceed.

  • Detection: Measure the product of the enzymatic reaction using a suitable detection method, such as spectrophotometry or fluorometry.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration by comparing the activity in the inhibitor-treated wells to the control wells. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing the Workflow and Concepts

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the relationships between different concepts.

cluster_synthesis Synthesis of this compound Derivatives cluster_testing Cross-Reactivity Testing This compound This compound Reaction Reaction This compound->Reaction Substituted Benzoylhydrazine Substituted Benzoylhydrazine Substituted Benzoylhydrazine->Reaction Purification Purification Reaction->Purification Derivative Derivative Purification->Derivative Enzyme_Assay Enzyme_Assay Derivative->Enzyme_Assay Data_Analysis Data_Analysis Enzyme_Assay->Data_Analysis Target_Enzymes Target 1 Target 2 ... Target_Enzymes->Enzyme_Assay Selectivity_Profile Selectivity_Profile Data_Analysis->Selectivity_Profile

Caption: Workflow for Synthesis and Cross-Reactivity Testing of this compound Derivatives.

cluster_derivatives This compound Derivatives cluster_targets Biological Targets Isatin_Core Isatin Core 5-Nitroisatin_Benzoylhydrazide This compound-Based Benzoylhydrazide Isatin_Core->5-Nitroisatin_Benzoylhydrazide Modification Isatin_Nitrofuran Isatin Derivative with Nitrofuran Moiety Isatin_Core->Isatin_Nitrofuran Modification CDK2 CDK2 5-Nitroisatin_Benzoylhydrazide->CDK2 Inhibits ALDH1A1 ALDH1A1 Isatin_Nitrofuran->ALDH1A1 Inhibits ALDH3A1 ALDH3A1 Isatin_Nitrofuran->ALDH3A1 Inhibits

Caption: Relationship between this compound Derivatives and Their Biological Targets.

This guide provides a foundational understanding of the cross-reactivity of this compound derivatives. Further experimental studies are necessary to fully elucidate their selectivity profiles and potential off-target effects, which is a critical step in the development of safe and effective therapeutic agents.[7]

References

A Comparative Guide to the ADMET Properties of 5-Nitroisatin CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of three novel 5-Nitroisatin-based inhibitors of Cyclin-Dependent Kinase 2 (CDK2). The data presented for the this compound derivatives are primarily based on in silico predictions and initial experimental solubility assessments, offering a foundational understanding of their drug-likeness. For comparative purposes, this guide includes experimental ADMET data for Roscovitine (Seliciclib), a well-characterized CDK inhibitor that has undergone clinical investigation.

The development of new therapeutic agents requires a thorough evaluation of their pharmacokinetic and toxicological profiles. The this compound derivatives discussed herein have been identified as potential anticancer agents due to their inhibitory action on CDK2, an enzyme often overexpressed in cancer cells.[1][2] This guide aims to provide researchers with a detailed comparison to aid in the rational design and progression of this class of inhibitors.

Comparative Analysis of Physicochemical and ADMET Properties

The following tables summarize the key physicochemical and ADMET parameters for three this compound derivatives and the established CDK2 inhibitor, Roscovitine. It is important to note that the data for the this compound compounds are predominantly derived from computational models, whereas the data for Roscovitine is based on experimental findings.

Table 1: Physicochemical Properties

PropertyThis compound Derivative 1This compound Derivative 2This compound Derivative 3Roscovitine (Alternative)
Structure 2-trifluoromethyl-N'-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide3-Amino-N'-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide3-nitro-N'-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide(2R)-2-[[6-(benzylamino)-9-isopropyl-9H-purin-2-yl]amino]-1-butanol
Molecular Formula C₁₆H₉F₃N₄O₄C₁₅H₁₁N₅O₄C₁₅H₉N₅O₆C₁₉H₂₆N₆O
Molecular Weight ( g/mol ) 378.27337.29367.28354.45
LogP (o/w) 2.871.832.053.2 (experimental)
Topological Polar Surface Area (Ų) 131.9145.9177.895.9
Hydrogen Bond Donors 2323
Hydrogen Bond Acceptors 6797
Water Solubility Limited (experimental observation)[1][2]Limited (experimental observation)[1][2]Limited (experimental observation)[1][2]Soluble in DMSO[3]

Table 2: Predicted and Experimental ADMET Properties

ParameterThis compound Derivative 1This compound Derivative 2This compound Derivative 3Roscovitine (Alternative)
Absorption
Human Intestinal Absorption (%)93.3 (Predicted)92.9 (Predicted)92.5 (Predicted)N/A
Caco-2 Permeability (log cm/s)-4.98 (Predicted)-5.21 (Predicted)-5.25 (Predicted)N/A
Distribution
Plasma Protein Binding (%)95.8 (Predicted)94.2 (Predicted)96.1 (Predicted)N/A
Metabolism
CYP450 2D6 InhibitorYes (Predicted)No (Predicted)Yes (Predicted)N/A
Metabolic StabilityN/AN/AN/A86.7% metabolized in mouse liver microsomes after 60 min[4]
Excretion
Urinary ExcretionN/AN/AN/A~0.02% of parent drug excreted in urine[4]
Toxicity
hERG InhibitionLow risk (Predicted)Low risk (Predicted)Low risk (Predicted)N/A
Mutagenicity (AMES test)Moderate risk (Predicted)[2]Moderate risk (Predicted)[2]Moderate risk (Predicted)[2]N/A

Experimental Protocols

While much of the data for the this compound inhibitors is computational, this section details the standard experimental methodologies for key ADMET assays, which would be required for their further development.

Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining thermodynamic solubility.

  • Objective: To determine the maximum concentration of a compound that can dissolve in a specific solvent at equilibrium.

  • Protocol:

    • An excess amount of the solid compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4).

    • The suspension is agitated (e.g., using a shaker) at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is then filtered to remove any undissolved solid.

    • The concentration of the compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

Caco-2 Permeability Assay

This in vitro model is widely used to predict human intestinal absorption of drugs.

  • Objective: To assess the rate of transport of a compound across a monolayer of human intestinal epithelial cells (Caco-2).

  • Protocol:

    • Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent, differentiated monolayer.

    • The test compound is added to the apical (AP) side of the monolayer (representing the intestinal lumen).

    • Samples are taken from the basolateral (BL) side (representing the blood) at various time points.

    • The concentration of the compound in the AP and BL compartments is determined by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated, which is an indicator of the compound's absorption potential.

Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.[5]

  • Objective: To determine the rate at which a compound is metabolized by liver enzymes.

  • Protocol:

    • The test compound (at a low concentration, e.g., 1 µM) is incubated with liver microsomes (human, rat, or mouse) and a cofactor mix (e.g., NADPH) at 37°C.[6]

    • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The rate of disappearance of the parent compound is used to calculate parameters like half-life (t½) and intrinsic clearance (CLint).[6]

hERG Inhibition Assay (Patch-Clamp)

This assay is crucial for assessing the risk of drug-induced cardiac arrhythmias.

  • Objective: To determine if a compound inhibits the hERG potassium ion channel.

  • Protocol:

    • A cell line stably expressing the hERG channel is used.

    • Whole-cell patch-clamp electrophysiology is employed to measure the ionic current through the hERG channels in individual cells.

    • The cells are exposed to increasing concentrations of the test compound.

    • The inhibition of the hERG current is measured, and an IC50 value (the concentration at which 50% of the channel activity is inhibited) is determined.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the ADMET assessment of drug candidates.

ADMET_Workflow cluster_InSilico In Silico Screening cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies InSilico_ADMET ADMET Prediction Lipinski Drug-Likeness Rules Toxicity Toxicity Prediction Solubility Solubility InSilico_ADMET->Solubility Permeability Permeability (Caco-2) Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) DDI DDI (CYP Inhibition) Toxicity_IV Toxicity (hERG, etc.) PK Pharmacokinetics Toxicity_IV->PK Tox_Studies Toxicology Lead_Identification Lead_Identification Lead_Identification->InSilico_ADMET

Caption: ADMET assessment workflow in drug discovery.

Comparison_Logic cluster_5NI This compound Derivatives cluster_Alt Alternative Inhibitor Topic ADMET Properties of CDK2 Inhibitors Compound1 Compound 1 Topic->Compound1 Compound2 Compound 2 Topic->Compound2 Compound3 Compound 3 Topic->Compound3 Roscovitine Roscovitine Topic->Roscovitine Data_5NI Primarily In Silico Data - Good predicted absorption - Moderate mutagenicity risk - Low experimental solubility Data_Alt Experimental Data - High metabolism in microsomes - Low urinary excretion of parent drug

Caption: Logical structure for comparing this compound inhibitors with an alternative.

CDK2_Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activate CyclinA Cyclin A CyclinA->CDK2 activate pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Inhibitor This compound Inhibitor Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway and point of inhibition.

References

Comparative Cytotoxicity of 5-Nitroisatin and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug discovery and development, this guide provides an objective comparison of the cytotoxic performance of 5-Nitroisatin and its various derivatives. The information presented is collated from recent scientific literature and is intended to support further investigation into the therapeutic potential of these compounds.

The isatin (B1672199) scaffold is a promising platform in medicinal chemistry, and the addition of a nitro group at the 5-position has been shown to be a critical determinant of cytotoxic activity. This guide summarizes the in vitro anticancer effects of several this compound derivatives against a panel of human cancer cell lines, offering a comparative analysis of their potency.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its derivatives as reported in various studies. The IC50 value is a measure of the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard metric for cytotoxicity. Lower IC50 values indicate higher potency.

CompoundCell LineAssay Duration (h)IC50 (µM)Reference CompoundReference IC50 (µM)
This compound Derivatives
1,2,4-triazine-3-ol derivative (7)MCF-72480.98Tamoxifen91.16
48Not specifiedTamoxifenNot specified
1,2,4-triazine-3-thione derivative (9)MCF-72471.92Tamoxifen91.16
1,2-diazino derivative (11)MCF-7721.43Tamoxifen5.68
Spiro quinazoline-4-one derivative (14)MCF-72479.85Tamoxifen91.16
Isatin-pyrrole derivative (6)HepG2Not specified0.47Not specifiedNot specified
Multi-substituted derivative (4l)K562Not specified1.75Camptothecin (CPT)Not specified
HepG2Not specified3.20Camptothecin (CPT)Not specified
HT-29Not specified4.17Camptothecin (CPT)Not specified
Parent Compound Analog
This compound analogue (23)KB-3-1Not specifiedSlightly lower activity than compound 1

Note: The specific structures of the numbered derivative compounds can be found in the cited source articles. A direct comparison between all compounds is challenging due to variations in experimental conditions, including the specific derivatives tested, the cancer cell lines used, and the duration of the assays.

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (e.g., ranging from 25-400 µg/ml) and a vehicle control (e.g., DMSO). A reference drug, such as Tamoxifen, is also tested in parallel.[1]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.[1][2]

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of isatin derivatives, including those with a 5-nitro substitution, are often mediated through the induction of apoptosis. Several signaling pathways have been implicated in this process. A generalized representation of the apoptosis induction pathway by isatin derivatives is depicted below.

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_receptor Cell Surface/Intracellular Targets cluster_signal_transduction Signal Transduction cluster_apoptosis_execution Apoptosis Execution 5_Nitroisatin_Derivative This compound Derivative Kinase_Inhibition Kinase Inhibition (e.g., VEGFR-2, EGFR, CDK2) 5_Nitroisatin_Derivative->Kinase_Inhibition Inhibits Tubulin_Polymerization_Inhibition Tubulin Polymerization Inhibition 5_Nitroisatin_Derivative->Tubulin_Polymerization_Inhibition Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Kinase_Inhibition->Cell_Cycle_Arrest Tubulin_Polymerization_Inhibition->Cell_Cycle_Arrest Mitochondrial_Dysfunction Mitochondrial Dysfunction Cell_Cycle_Arrest->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (Caspase-3, -7, -9) Mitochondrial_Dysfunction->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1. A simplified diagram illustrating the proposed mechanism of apoptosis induction by this compound derivatives.

Isatin derivatives can exert their cytotoxic effects through multiple mechanisms.[3][4] They have been shown to inhibit various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cancer cell proliferation and survival.[3][4] Inhibition of these kinases can lead to cell cycle arrest. Furthermore, some derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, which also results in cell cycle arrest, typically at the G2/M phase.[5][6] Ultimately, these events often converge on the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent programmed cell death.[3][4]

It is important to note that the specific mechanism of action can vary between different derivatives of this compound. Further research is required to elucidate the precise molecular targets and signaling pathways for each compound. This guide serves as a starting point for researchers interested in the anticancer potential of this promising class of molecules.

References

Comparative Guide to HPLC Analysis for Confirming the Purity of Synthesized 5-Nitroisatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the verification of compound purity is a cornerstone of reliable and reproducible results. 5-Nitroisatin, a key intermediate in the synthesis of various heterocyclic compounds with potential biological activities, must be rigorously assessed for purity before its use in further research.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This guide provides a comparative overview of HPLC methods for determining the purity of synthesized this compound. We present a robust, standard isocratic method and compare it with a gradient elution alternative, supported by a detailed experimental protocol and workflow visualization.

Comparison of HPLC Methods for this compound Purity Analysis

The selection of an HPLC method often involves a trade-off between speed and resolution. While an isocratic method is often faster and simpler for routine analysis of relatively pure samples, a gradient method provides superior resolving power for complex samples that may contain multiple closely eluting impurities.[5][6] The primary impurity of concern in the synthesis of this compound is often the unreacted starting material, isatin (B1672199).[1]

ParameterMethod A: Isocratic Elution (Recommended)Method B: Gradient Elution (Alternative)
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile(Ratio: 60:40 v/v)A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (B52724)
Elution Mode IsocraticGradient
Gradient Program N/A10-90% B over 15 min, hold at 90% B for 5 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Hypothetical Retention Time This compound: ~5.2 minIsatin (impurity): ~3.8 minThis compound: ~12.5 minIsatin (impurity): ~8.1 min
Resolution (Rs) > 2.0 between this compound and Isatin> 3.0 between this compound and other impurities
Total Run Time ~10 minutes~25 minutes
Primary Advantage Rapid analysis time, suitable for routine QC.Enhanced resolution of multiple impurities.

Experimental Protocol: HPLC Purity Determination (Method A)

This protocol details the recommended isocratic HPLC method for the purity analysis of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a UV-Vis or PDA detector, autosampler, column oven, and degasser.[7]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Solvents: HPLC grade acetonitrile and water.

  • Mobile Phase Additive: Formic acid (or phosphoric acid).[8][9]

  • Sample: Synthesized this compound and a certified reference standard.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).[7]

  • Filters: 0.45 µm syringe filters.[7]

Chromatographic Conditions
  • Mobile Phase: A filtered and degassed mixture of 0.1% Formic Acid in Water and Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 100 mL of the sample diluent.[7]

  • Sample Solution (100 µg/mL): Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection into the HPLC system to prevent column blockage and instrument damage.[7]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure the system is clean and free from contaminants.

  • Inject the standard solution to determine the retention time and peak area of pure this compound.

  • Inject the sample solution to be analyzed.

  • Record the chromatograms for all injections.

Purity Calculation

The purity of the synthesized this compound is typically determined using the area normalization method from the sample chromatogram.

  • Formula: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar UV response at the detection wavelength. For higher accuracy, a reference standard for each impurity would be required to calculate response factors.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound using the described HPLC method.

HPLC_Purity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_standard Prepare Standard Solution (100 µg/mL) filter_solutions Filter All Solutions (0.45 µm Syringe Filter) prep_standard->filter_solutions prep_sample Prepare Synthesized Sample (100 µg/mL) prep_sample->filter_solutions setup_hplc Set HPLC Conditions (Column, Mobile Phase, Flow, etc.) filter_solutions->setup_hplc Load into Autosampler inject_blank Inject Blank (Diluent) setup_hplc->inject_blank inject_standard Inject Standard Solution inject_blank->inject_standard inject_sample Inject Sample Solution inject_standard->inject_sample acquire_chromatogram Acquire Chromatogram inject_sample->acquire_chromatogram integrate_peaks Integrate Peak Areas acquire_chromatogram->integrate_peaks calculate_purity Calculate Purity (Area Normalization) integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity analysis of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 5-Nitroisatin

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides essential safety and logistical information for the proper disposal of 5-Nitroisatin, a chemical classified as harmful if swallowed and suspected of causing genetic defects.[1] Adherence to these procedures is critical for protecting personnel and minimizing environmental impact.

Key Safety and Handling Data

Before initiating any disposal protocol, it is imperative to be familiar with the hazards associated with this compound. The following table summarizes crucial safety information derived from safety data sheets (SDS).

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear chemical-impermeable gloves (in accordance with EU Directive 89/686/EEC and standard EN 374), safety goggles or chemical safety glasses (as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166), and a lab coat.[1][2][3] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or irritation is experienced.[1][3][1][2][3]
Ventilation Handle in a well-ventilated area or a chemical fume hood.[4][5] Ensure that eyewash stations and safety showers are close to the workstation.[1][4][1][4][5]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][3][4]
Incompatibilities Strong oxidizing agents and strong bases.[1][3][4][1][3][4]
Accidental Release Measures Avoid dust formation.[1][4] Sweep or vacuum up material and place it into a suitable, closed container for disposal.[1][3][1][3][4]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through a licensed and approved waste disposal plant.[1][2][5] On-site chemical neutralization is not recommended without specific, validated protocols and should only be performed by trained personnel.

1. Waste Identification and Segregation:

  • Characterize the Waste: this compound waste should be classified as hazardous chemical waste.

  • Segregate: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong bases or oxidizing agents.[1][3][4] It must be collected in a dedicated, properly labeled hazardous waste container.

2. Containerization:

  • Select Appropriate Containers: Use containers that are compatible with this compound. Ensure the container is in good condition and can be securely sealed.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound." Include any hazard warnings (e.g., "Toxic," "Mutagenic").

3. On-site Accumulation and Storage:

  • Designated Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[6]

  • Storage Limits: Adhere to your institution's limits for the quantity of hazardous waste that can be stored in a satellite accumulation area.[6]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department or equivalent safety office to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

5. Decontamination of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

  • Rinsate Collection: The rinsate from this process must be collected and treated as hazardous waste.[7]

  • Container Disposal: Once decontaminated, the container can be disposed of as regular laboratory waste or recycled, depending on institutional policies. The packaging can also be punctured to render it unusable for other purposes before disposal.[2]

Experimental Protocol: Not Applicable

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste.

G A This compound Waste Generated B Characterize as Hazardous Waste A->B C Segregate from Incompatible Materials B->C D Collect in a Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Complete Hazardous Waste Manifest F->G H Waste Transferred to Approved Disposal Facility G->H

Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.